molecular formula C7H11ClN2O2 B1591358 Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 252932-49-3

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Numéro de catalogue: B1591358
Numéro CAS: 252932-49-3
Poids moléculaire: 190.63 g/mol
Clé InChI: MWWQOUGXCWIOSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS 252932-49-3) is a functionalized pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile building block for constructing novel heterocyclic systems, particularly in developing new therapeutic agents. The pyrrole scaffold is a recognized "privileged structure" in drug design, found in over 85-90% of all biologically active chemical entities and approved drugs . It is a core component in numerous natural products and synthetic pharmaceuticals with a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties . This specific compound, with its reactive amino and ester functional groups, allows for further chemical modifications, making it a valuable intermediate for synthesizing more complex molecules aimed at overcoming challenges like antibacterial resistance . Researchers are exploring new pyrrole-containing compounds as potential antibacterial agents inspired by natural products like marinopyrroles, which show potent activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound should be stored in a cool place (2-8°C) under an inert atmosphere . Handling Safety: This material may cause an allergic skin reaction and causes serious eye irritation. Researchers should wear protective gloves and use eye/face protection. If in eyes, rinse cautiously with water for several minutes . This product is intended for laboratory research use only and is not classified for human or veterinary use.

Propriétés

IUPAC Name

ethyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h3-4,9H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWQOUGXCWIOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586013
Record name Ethyl 3-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252932-49-3
Record name Ethyl 3-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-ethoxycarbonylpyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Heterocyclic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile molecular scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, nitrogen-containing heterocycles hold a place of prominence, with the pyrrole core being a recurring motif in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No: 252932-49-3), a bifunctional pyrrole derivative that has emerged as a critical building block in the synthesis of complex molecular architectures, particularly in the pursuit of new anti-infective and antiviral therapies.

The strategic placement of an amino group at the 3-position and an ethyl carboxylate at the 2-position imparts a unique reactivity profile to this molecule, making it a valuable synthon for the elaboration of diverse chemical libraries. This document will delve into the physicochemical properties, synthesis, reactivity, and notable applications of this compound, offering field-proven insights and detailed methodologies to support researchers in leveraging its full potential.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug development.

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 252932-49-3[2][3]
Molecular Formula C₇H₁₁ClN₂O₂[2]
Molecular Weight 190.63 g/mol [3]
Melting Point 198-204 °C[4]
Appearance Solid[2]
Synonyms 3-Amino-2-ethoxycarbonylpyrrole hydrochloride, Ethyl 3-aminopyrrole-2-carboxylate HCl[2][3]

Note: For detailed spectral data (NMR, HPLC, LC-MS), it is recommended to consult the documentation provided by a reputable supplier.[5]

Synthesis and Mechanistic Insights

The synthesis of substituted aminopyrroles is a topic of significant interest in organic chemistry. While various methods exist for the construction of the pyrrole ring, the synthesis of 3-aminopyrrole-2-carboxylate derivatives often involves multi-step sequences. A common strategy involves the Thorpe-Ziegler cyclization of dinitriles.

Conceptual Synthetic Pathway

The synthesis of the parent compound, ethyl 3-amino-1H-pyrrole-2-carboxylate, can be achieved through various routes, with a subsequent straightforward conversion to its hydrochloride salt. A representative synthesis often starts from readily available precursors and involves the construction of the pyrrole ring through a condensation and cyclization sequence.

Diagram 1: Conceptual Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate

G cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_product Final Product A Ethyl Cyanoacetate C Alkylated Intermediate A->C Base (e.g., NaOEt) B Bromoacetaldehyde Diethyl Acetal B->C D Cyclization Precursor C->D Ammonia E Ethyl 3-amino-1H-pyrrole-2-carboxylate D->E Cyclization F Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl E->F HCl in Ether

Caption: A generalized workflow for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate and its Hydrochloride Salt

The following protocol is a representative, self-validating system based on established methodologies for the synthesis of substituted aminopyrroles.

Step 1: Synthesis of the Ethyl 3-amino-1H-pyrrole-2-carboxylate (Free Base)

  • To a solution of an appropriate acyclic precursor, such as a suitably substituted β-enamino ester, in a polar aprotic solvent like dimethylformamide (DMF), a base (e.g., sodium hydride) is added portion-wise at room temperature.

  • The reaction mixture is stirred until the cyclization is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure ethyl 3-amino-1H-pyrrole-2-carboxylate.

Step 2: Formation of the Hydrochloride Salt

  • The purified ethyl 3-amino-1H-pyrrole-2-carboxylate is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Causality: The use of a strong base in a polar aprotic solvent facilitates the intramolecular cyclization, a key step in the formation of the pyrrole ring. The subsequent treatment with HCl in an anhydrous organic solvent ensures the clean precipitation of the hydrochloride salt, which is often more stable and easier to handle than the free base.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three reactive sites: the nucleophilic 3-amino group, the electrophilic ester, and the pyrrole ring itself, which can undergo electrophilic substitution.

Key Reactions
  • Acylation of the Amino Group: The 3-amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amides. This transformation is fundamental to its application in the synthesis of many biologically active molecules.

  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides through transesterification or aminolysis, respectively.

G cluster_reactions Key Transformations A Ethyl 3-amino-1H-pyrrole- 2-carboxylate B Amide Formation A->B RCOCl C Hydrolysis to Carboxylic Acid A->C NaOH, H₂O D Schiff Base Formation A->D R'CHO

References

Structure Elucidation of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is a pivotal heterocyclic building block, instrumental in the synthesis of novel therapeutic agents and advanced materials.[1][2][3] Its utility is predicated on a precise understanding of its molecular architecture. This guide presents a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We move beyond a simple recitation of techniques, instead detailing the scientific rationale behind the multi-pronged analytical strategy, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section is designed as a self-validating module, providing researchers with the theoretical grounding and practical protocols required for definitive characterization.

Foundational Characterization: The Starting Point

Before delving into complex spectroscopic analysis, establishing the compound's fundamental properties is crucial. This initial data provides the reference point against which all subsequent findings are validated. The hydrochloride salt form enhances stability and solubility in polar solvents, a critical consideration for sample preparation.

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C₇H₁₁ClN₂O₂ [4][5]
Molecular Weight 190.63 g/mol [5]
CAS Number 252932-49-3 [4]
Appearance Solid [4]
Parent Compound (Free Base) Ethyl 3-amino-1H-pyrrole-2-carboxylate [5]
Parent Compound Formula C₇H₁₀N₂O₂ [6]

| Parent Compound Mass | 154.074 Da (Monoisotopic) |[6] |

Mass Spectrometry: Confirming Molecular Mass and Fragmentation Logic

Expertise & Causality: Mass spectrometry is the first line of inquiry to confirm the molecular weight of the organic cation (the "free base") and to gain insight into the molecule's lability. We employ Electrospray Ionization (ESI) in positive mode because it is a soft ionization technique ideal for polar, salt-like compounds, minimizing in-source fragmentation and cleanly generating the protonated molecular ion, [M+H]⁺. A high-resolution analyzer like Time-of-Flight (TOF) is chosen to obtain a highly accurate mass measurement, which is essential for confirming the elemental composition.

Experimental Protocol: ESI-TOF MS
  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the title compound in HPLC-grade methanol. The polar solvent facilitates dissolution and ionization.

  • Instrumentation: Utilize an ESI source coupled to a TOF mass spectrometer.

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and any significant fragments.

  • Data Analysis: Identify the m/z of the most abundant ion and compare it to the calculated mass of the protonated free base (C₇H₁₀N₂O₂ + H⁺). Analyze lower mass ions for predictable fragmentation patterns.

Data Interpretation and Expected Results
  • Molecular Ion: The primary observation will be the protonated free base at m/z ≈ 155.0815 .[6] This confirms the mass of the organic component, C₇H₁₁N₂O₂⁺. The chloride counter-ion is not observed in this mode.

  • Fragmentation Pathways: While ESI is soft, some fragmentation can be induced. The fragmentation logic of pyrrole derivatives is well-documented.[1] Key expected fragments arise from the cleavage of the ester group, providing self-validating evidence for the structure.

Table 2: Predicted High-Resolution MS Data

m/z (Calculated) Ion Formula Assignment Rationale
155.0815 [C₇H₁₁N₂O₂]⁺ [M+H]⁺ Protonated parent molecule (free base)
127.0502 [C₅H₇N₂O₂]⁺ [M+H - C₂H₄]⁺ Loss of ethylene from the ethyl ester
110.0448 [C₅H₆N₂O]⁺ [M+H - OC₂H₅]⁺ Loss of the ethoxy radical

| 83.0600 | [C₄H₇N₂]⁺ | [M+H - COOC₂H₅]⁺ | Loss of the complete ethyl carboxylate group |

Diagram 1: ESI-MS Workflow

ESI_MS_Workflow cluster_instrument Mass Spectrometer ESI Electrospray Ionization (ESI) TOF TOF Analyzer ESI->TOF Ions Detector Detector TOF->Detector Separated Ions Data Mass Spectrum (m/z vs. Intensity) Detector->Data Signal Sample Sample in Solution Sample->ESI Infusion

Caption: Workflow for ESI-TOF Mass Spectrometry analysis.

NMR Spectroscopy: Assembling the H-C Framework

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We use a polar aprotic deuterated solvent, DMSO-d₆, for three critical reasons: 1) It readily dissolves the hydrochloride salt, 2) It avoids H-D exchange with the N-H protons, allowing them to be observed, and 3) Its known solvent peaks do not obscure key regions of the spectrum. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆. Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or APT) to differentiate CH/CH₃ from C/CH₂ groups.

    • (Optional but Recommended): 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) for unambiguous assignment.

¹H NMR: Predicted Spectrum and Interpretation

The protonation of the 3-amino group significantly influences the electronic environment of the pyrrole ring. The chemical shifts are predicted based on analogous structures found in the literature.[7]

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expected Couplings
~12.0 broad s 1H H -1 (Pyrrole NH ) Acidic proton, broad due to exchange. No coupling.[7]
~9.5 very broad s 3H -NH₃ Ammonium protons, highly deshielded and broad.
~6.9 d 1H H -5 Pyrrole proton coupled to H-4.
~6.2 d 1H H -4 Pyrrole proton coupled to H-5.
~4.25 q 2H -O-CH₂ -CH₃ Methylene protons coupled to the adjacent methyl group (J ≈ 7.1 Hz).

| ~1.30 | t | 3H | -O-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group (J ≈ 7.1 Hz). |

¹³C NMR: Predicted Spectrum and Interpretation

The carbon spectrum provides a map of the unique carbon environments.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~162 C=O Ester carbonyl carbon, deshielded by oxygen.
~125 C-5 Pyrrole CH carbon adjacent to NH.
~120 C-3 Pyrrole carbon bearing the -NH₃⁺ group.
~110 C-4 Pyrrole CH carbon.
~105 C-2 Pyrrole carbon bearing the ester group.
~60 -O-C H₂- Methylene carbon of the ethyl group.

| ~14 | -C H₃ | Methyl carbon of the ethyl group. |

Diagram 2: Logic of NMR Structure Elucidation

NMR_Logic cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data H_Shift Chemical Shifts (δ) (Electronic Environment) C_Shift Chemical Shifts (δ) (Carbon Type) H_Shift->C_Shift Correlate via HSQC (2D) Structure Final Structure H_Shift->Structure H_Int Integration (Proton Count) H_Int->Structure H_Mult Multiplicity (Neighboring Protons) H_Mult->H_Shift Confirms Connectivity H_Mult->Structure C_Shift->Structure Xray_Workflow Compound Powdered Compound Crystal Single Crystal Growth Compound->Crystal Recrystallization Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer Irradiation ElectronDensity Electron Density Map Diffractometer->ElectronDensity Data Processing FinalStructure 3D Molecular Structure (Bond Lengths & Angles) ElectronDensity->FinalStructure Structure Solution & Refinement

References

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No: 252932-49-3), a key building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into its fundamental characteristics and providing validated experimental protocols for its analysis.

Chemical Identity and Molecular Structure

This compound is a pyrrole derivative characterized by an amino group at the 3-position and an ethyl carboxylate group at the 2-position of the pyrrole ring. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Structure:

Chemical Structure of this compound

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for handling, formulation, and analytical method development.

PropertyValueReference
Molecular Formula C₇H₁₁ClN₂O₂[1][2]
Molecular Weight 190.63 g/mol [1][2]
Appearance Solid[1]
Melting Point 198-204 °C
CAS Number 252932-49-3[1][2]
IUPAC Name ethyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride[2]
Synonyms 3-Amino-2-ethoxycarbonylpyrrole hydrochloride, Ethyl 3-aminopyrrole-2-carboxylate HCl[1][2]
Topological Polar Surface Area 68.1 Ų[2]
Solubility Profile

As a hydrochloride salt, the compound is expected to exhibit good solubility in polar protic solvents.[3] Preliminary qualitative assessments indicate solubility in water, methanol, and ethanol, and limited solubility in non-polar organic solvents.[4] For quantitative determination, the following protocol is recommended.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol is designed to determine the solubility of the compound in various solvents at a controlled temperature, a critical parameter for process chemistry and formulation development.

Workflow for Isothermal Equilibrium Solubility Determination

Stability

The stability of this compound is a key consideration for its storage and handling. As a pyrrole derivative, it may be susceptible to degradation under certain conditions.[5][6]

  • Thermal Stability: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to evaluate its thermal decomposition profile and melting behavior.

  • Photostability: Exposure to UV or visible light may induce degradation. Photostability studies should be conducted according to ICH guidelines.

  • pH Stability: The ester and amino functionalities suggest potential for hydrolysis under acidic or basic conditions. A stability-indicating HPLC method is essential to monitor for degradation products.[5][6]

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), distinct signals for the protons on the pyrrole ring, and a broad signal for the amine and pyrrole N-H protons. The exact chemical shifts will be influenced by the solvent and the hydrochloride salt form.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the ethyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:

  • N-H stretching vibrations for the amino and pyrrole NH groups.

  • C=O stretching of the ethyl ester.

  • C-N stretching.

  • Aromatic C-H and C=C stretching of the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base (154.17 g/mol ) and can provide fragmentation patterns useful for structural elucidation. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and stability of this compound.

Experimental Protocol: Reversed-Phase HPLC Method for Purity Assessment

This method provides a robust and reproducible approach for determining the purity of the compound and for monitoring its stability.

HPLC_Method cluster_instrument HPLC System cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Run Conditions cluster_sample Sample Preparation Instrument HPLC with UV/DAD Detector Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) Instrument->Column Detection Detection: UV at 254 nm Column->Detection MobilePhaseA A: 0.1% Formic Acid in Water Gradient Gradient Elution MobilePhaseA->Gradient MobilePhaseB B: Acetonitrile MobilePhaseB->Gradient Gradient->Column FlowRate Flow Rate: 1.0 mL/min InjectionVol Injection Volume: 10 µL SamplePrep Dissolve in Mobile Phase A SamplePrep->Instrument

Schematic of a typical RP-HPLC method for analysis.

Chemical Reactivity

The chemical reactivity is dictated by the interplay of the electron-rich pyrrole ring, the activating amino group, and the deactivating ethyl carboxylate group.

  • Nucleophilicity: The pyrrole ring, activated by the amino group, is susceptible to electrophilic substitution.

  • Acylation/Alkylation: The amino group can undergo acylation and alkylation reactions.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Synthesis

A common synthetic route to this class of compounds involves the reaction of an appropriate precursor with a primary amine and a source of the carboxylate group, followed by cyclization. One potential synthetic pathway is the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine.[7] Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. Purification is typically achieved by recrystallization.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile building block with significant potential in drug discovery and development. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in the synthesis of novel therapeutic agents. The provided experimental protocols offer a validated starting point for the analysis and quality control of this important chemical entity.

References

The Strategic Synthesis and Application of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Pyrrole Ring

In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone of innovation.[1][2] This five-membered aromatic heterocycle is a privileged structure, frequently appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of steric and electronic interactions with biological targets. This guide focuses on a particularly valuable derivative, Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, providing an in-depth look at its synthesis, properties, and strategic importance as a building block in the development of novel therapeutics.

Core Compound Identification

The subject of this technical guide is the hydrochloride salt of Ethyl 3-amino-1H-pyrrole-2-carboxylate.

Property Value Source
CAS Number 252932-49-3[3][4][5][6]
Molecular Formula C₇H₁₁ClN₂O₂[3][4]
Molecular Weight 190.63 g/mol [4]
Form Solid[3]
Purity Typically ≥97%[3]

Strategic Synthesis: A Plausible and Referenced Protocol

Conceptual Workflow for the Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Enamine_Formation Enamine Formation Ethyl 2-chloroacetoacetate->Enamine_Formation Aminoacetonitrile Aminoacetonitrile Aminoacetonitrile->Enamine_Formation Base Base Base->Enamine_Formation Cyclization Intramolecular Cyclization Enamine_Formation->Cyclization Intermediate Formation Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Aromatization & Hydrolysis Final_Product Ethyl 3-amino-1H-pyrrole-2-carboxylate Aromatization->Final_Product Intermediate->Aromatization HCl_Salt This compound Final_Product->HCl_Salt Acidification with HCl

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a scientifically informed hypothesis based on established chemical principles and should be rigorously tested and optimized under appropriate laboratory conditions.

  • Enamine Formation:

    • To a solution of ethyl 2-chloroacetoacetate (1 eq.) in a suitable solvent such as ethanol, add aminoacetonitrile (1 eq.) and a mild base like sodium acetate (1.1 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a mild base is to facilitate the condensation while minimizing side reactions.

  • Cyclization and Aromatization:

    • Upon completion of the enamine formation, the reaction mixture is gently heated to reflux for 4-6 hours. This promotes the intramolecular cyclization, followed by elimination of water to form the aromatic pyrrole ring.

  • Work-up and Isolation:

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 3-amino-1H-pyrrole-2-carboxylate.

  • Purification and Salt Formation:

    • The crude product is purified by column chromatography on silica gel.

    • The purified ester is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

    • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Applications in Drug Development: A Scaffold for Targeted Therapies

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The pyrrole-2-carboxylate and the corresponding pyrrole-2-carboxamide moieties are key pharmacophores in a range of biologically active compounds.[1]

As a Precursor to DNA Gyrase Inhibitors

A significant application of pyrrole derivatives is in the development of novel antibacterial agents that target DNA gyrase.[1][12][13][14] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotic development.[13][15] The pyrrolamide scaffold has been shown to be effective in inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1]

G cluster_process DNA Replication cluster_inhibition Inhibition by Pyrrolamide DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA ATP-dependent relaxation Inhibition Inhibition of ATPase Activity DNA_Gyrase->Inhibition Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binding Pyrrolamide Pyrrolamide (from core scaffold) Pyrrolamide->DNA_Gyrase Binds to GyrB subunit Replication_Block Blockage of DNA Replication Inhibition->Replication_Block

Caption: Inhibition of DNA Gyrase by Pyrrolamide Derivatives.

In the Synthesis of Anticancer Agents

Pyrrole derivatives have also emerged as promising scaffolds for the development of anticancer therapeutics.[16][17][18][19] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16][17] By competitively binding to the ATP-binding sites of these receptor tyrosine kinases, pyrrole-based inhibitors can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available data for similar compounds, it may cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its versatile synthesis and the proven biological activity of its derivatives make it a highly valuable starting material for the discovery and development of new drugs. From combating bacterial infections to fighting cancer, the journey of many future therapeutics may well begin with this unassuming pyrrole scaffold.

References

An In-depth Technical Guide to the Molecular Weight Calculation of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Molecular Weight in Drug Development

In the landscape of pharmaceutical sciences, the molecular weight of a compound is a foundational parameter.[1][2] It is a key determinant in a molecule's pharmacokinetic and pharmacodynamic profiles, influencing everything from absorption and distribution to metabolism and excretion (ADME).[1] For orally administered drugs, molecular weight is a critical factor in predicting bioavailability.[1] Furthermore, precise molecular weight determination is essential for quality control during the manufacturing of biopharmaceuticals and pharmaceuticals, ensuring correct dosage and avoiding potential toxicity.[2]

The compound in focus, Ethyl 3-amino-1H-pyrrole-2-carboxylate, is a heterocyclic organic molecule. Its hydrochloride salt form is of particular interest in drug development. Hydrochloride salts are frequently utilized in pharmaceuticals to enhance the stability and solubility of active pharmaceutical ingredients (APIs).[3][4][5] This modification can significantly improve a drug's bioavailability, ensuring a more consistent and effective therapeutic action.[3][4][6]

Deciphering the Molecular Formula

The first step in any molecular weight calculation is to establish the precise molecular formula of the compound. For Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, the molecular formula is C₇H₁₁ClN₂O₂ .[7][8]

This formula tells us that a single molecule of this compound is composed of:

  • 7 Carbon (C) atoms

  • 11 Hydrogen (H) atoms

  • 1 Chlorine (Cl) atom

  • 2 Nitrogen (N) atoms

  • 2 Oxygen (O) atoms

The Foundational Principle: Sum of Atomic Weights

The molecular weight of a compound is the sum of the atomic weights of all the atoms in its molecular formula.[9][10] To perform this calculation, we must utilize the standard atomic weights of each constituent element, which are determined by the isotopic abundances of those elements found in nature.

The process is as follows:

  • Identify all elements present in the molecule.

  • Determine the number of atoms of each element.

  • Find the atomic weight of each element from the periodic table.

  • Multiply the number of atoms of each element by its atomic weight.

  • Sum the results to obtain the molecular weight.[9][11][12]

Step-by-Step Calculation Protocol

Here, we will execute the calculation for this compound (C₇H₁₁ClN₂O₂).

Atomic Weight of Constituent Elements
ElementSymbolAtomic Weight (amu)
CarbonC~12.011[13][14][15]
HydrogenH~1.008[16][17][18]
ChlorineCl~35.453[19]
NitrogenN~14.007[20][21][22]
OxygenO~15.999[23][24][25]

Note: Atomic weights are based on the weighted average of naturally occurring isotopes.[26]

Calculation of Total Mass for Each Element
  • Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

  • Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu

  • Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu

  • Nitrogen (N): 2 atoms × 14.007 amu/atom = 28.014 amu

  • Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

Summation to Determine Molecular Weight

Total Molecular Weight = 84.077 + 11.088 + 35.453 + 28.014 + 31.998 = 190.630 amu

Thus, the calculated molecular weight of this compound is approximately 190.63 g/mol .[7]

Visualizing the Calculation Workflow

To further clarify the logical flow of this calculation, the following diagram illustrates the relationship between the molecular formula and the final molecular weight.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_atomic_weights Atomic Weights (amu) cluster_total_mass Total Mass per Element (amu) C Carbon (C) 7 atoms AW_C 12.011 TM_C 84.077 C->TM_C H Hydrogen (H) 11 atoms AW_H 1.008 TM_H 11.088 H->TM_H Cl Chlorine (Cl) 1 atom AW_Cl 35.453 TM_Cl 35.453 Cl->TM_Cl N Nitrogen (N) 2 atoms AW_N 14.007 TM_N 28.014 N->TM_N O Oxygen (O) 2 atoms AW_O 15.999 TM_O 31.998 O->TM_O AW_C->TM_C AW_H->TM_H AW_Cl->TM_Cl AW_N->TM_N AW_O->TM_O Sum Summation TM_C->Sum TM_H->Sum TM_Cl->Sum TM_N->Sum TM_O->Sum Result Molecular Weight 190.630 amu Sum->Result

Caption: Workflow for calculating molecular weight.

Conclusion

The accurate calculation of molecular weight is a fundamental and indispensable task in chemical and pharmaceutical sciences. This guide has provided a comprehensive, step-by-step protocol for determining the molecular weight of this compound. By understanding the underlying principles and the significance of each component, researchers can ensure the integrity and accuracy of their work, which is paramount in the rigorous field of drug development.

References

Introduction: The Aminopyrrole Carboxylate Scaffold - A Nexus of Chemical Versatility and Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Known Biological Activities of Aminopyrrole Carboxylates

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of biologically active natural products and synthetic molecules, including heme, chlorophyll, and vitamin B12.[1][2][3] When functionalized with both an amine and a carboxylate group, the resulting aminopyrrole carboxylate scaffold becomes a privileged structure in medicinal chemistry. This arrangement of functional groups provides a unique combination of hydrogen bond donors and acceptors, lipophilic and hydrophilic regions, and multiple points for synthetic diversification.[2][4] These characteristics allow aminopyrrole carboxylate derivatives to interact with a wide range of biological targets, leading to a remarkable breadth of pharmacological activities.[2][4]

This technical guide provides an in-depth exploration of the primary biological activities associated with aminopyrrole carboxylates, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, supported by field-proven experimental workflows and quantitative data. The causality behind methodological choices is explained to provide not just protocols, but a framework for rigorous scientific inquiry.

Anticancer Activity: Targeting the Microtubule Cytoskeleton and Beyond

One of the most extensively documented biological activities of aminopyrrole carboxylates is their potent anticancer effect, primarily mediated through the disruption of microtubule dynamics.[5][6]

Core Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their dynamic nature makes them a validated and highly attractive target for cancer therapy.[5] Several aminopyrrole carboxylate derivatives, particularly ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), have been identified as potent inhibitors of tubulin polymerization.[5][7]

These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[7] This disruption of microtubule dynamics leads to a cascade of downstream events:

  • Mitotic Spindle Collapse: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

  • G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2 or M phase.[5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, selectively eliminating rapidly dividing cancer cells.[5][7]

G cluster_drug Pharmacological Intervention cluster_cellular Cellular Mechanism EAPC Aminopyrrole Carboxylate (e.g., EAPC-20, EAPC-24) Tubulin β-Tubulin (Colchicine-Binding Site) EAPC->Tubulin Binds to Polymerization Tubulin Polymerization EAPC->Polymerization Inhibits Microtubules Microtubule Network Destabilization Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Synergistic Activity: Sensitization to DNA-Damaging Agents

Beyond their direct cytotoxic effects, certain aminopyrrole carboxylates can enhance the efficacy of conventional chemotherapeutics. For example, 2-Amino-Pyrrole-Carboxylate (2-APC) has been shown to sensitize cancer cells to the topoisomerase II inhibitor doxorubicin.[8] This synergistic effect is not random; it is rooted in a secondary mechanism. 2-APC was found to impair homology-mediated DNA repair by promoting the proteasomal degradation of the Rad51 recombinase, a key protein in the repair of DNA double-strand breaks induced by agents like doxorubicin.[8] This dual-action potential—directly killing cancer cells while simultaneously disabling their repair mechanisms—is a highly sought-after feature in drug development.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
EAPC-20 SK-LMS-1LeiomyosarcomaNot specified, but potent[5]
EAPC-24 GIST-T1Gastrointestinal Stromal TumorNot specified, but potent[5]
Methyl Ester 5a A549Lung Carcinoma0.45[9]
Methyl Ester 5a P388Leukemia0.80[9]
3-Amino Derivative 4b A549 / P388Lung / Leukemia0.019 - 0.60[9]
Pyrrole-3-carboxamide (DM-01) K562LeukemiaNot specified, EZH2 inhibitor[10]
Experimental Protocols

This protocol is foundational for determining the dose-dependent effect of a compound on cancer cell proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, allowing for spectrophotometric quantification of cell viability.

  • Rationale: This assay is chosen for its high throughput, sensitivity, and direct correlation between colorimetric signal and the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, SK-LMS-1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the aminopyrrole carboxylate compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time is critical and should be optimized to ensure the signal is within the linear range of the spectrophotometer.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

This biochemical assay directly validates the proposed mechanism of action by measuring the compound's effect on the assembly of purified tubulin in vitro.

  • Rationale: This cell-free assay isolates the interaction between the compound and its direct target (tubulin), confirming the mechanism without confounding cellular factors.

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include positive (e.g., paclitaxel for polymerization, colchicine for inhibition) and negative (vehicle) controls.

  • Initiation of Polymerization: Add tubulin protein and GTP (1 mM final concentration) to each well to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. An effective inhibitor will show a reduced rate and extent of polymerization compared to the vehicle control.

Antimicrobial Activity: A Broad-Spectrum Arsenal

The aminopyrrole carboxylate scaffold is also prevalent in compounds exhibiting significant antimicrobial properties, including antibacterial and antifungal activities.[1][11] This versatility makes them attractive starting points for the development of new anti-infective agents, a critical need in the era of growing antimicrobial resistance.[1][12]

Mechanisms and Targets

Unlike the well-defined anticancer mechanism, the antimicrobial actions of aminopyrrole carboxylates are more diverse and target-dependent.

  • MmpL3 Inhibition: In the context of tuberculosis, certain pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[13] MmpL3 is an essential transporter responsible for exporting mycolic acids, a key component of the mycobacterial cell wall. Its inhibition is lethal to the bacterium.

  • Enoyl-ACP Reductase (InhA) Inhibition: Other pyrrolidine carboxamides have been identified as inhibitors of InhA, another critical enzyme in the fatty acid synthesis pathway of M. tuberculosis.[14]

  • General Activity: For many derivatives, the exact mechanism is not fully elucidated but is presumed to involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The activity spectrum is broad, covering Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][12][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Pyrrole-2-carboxylate Derivative (ENBHEDPC)Mycobacterium tuberculosis H37Rv0.7[1]
Pyrrole-2-carboxamide (Compound 32)Mycobacterium tuberculosis< 0.016[13]
4-phenylpyrrole-2-carboxamide (5c)Escherichia coli, P. aeruginosa6.05[12]
Pyrrole-2-carboxamide (4i)Klebsiella pneumoniae1.02[15]
Marinopyrrole A derivativeMRSE (Methicillin-resistant S. epidermidis)0.008[1]
Experimental Protocol

This is the gold-standard method for quantitative assessment of antimicrobial activity.

  • Rationale: This method provides a quantitative, reproducible measure (MIC) of a compound's activity and is amenable to high-throughput screening of multiple compounds and strains.

  • Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. This typically creates a range of 8-12 concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

G

Anti-inflammatory and Analgesic Activity

Derivatives of the aminopyrrole carboxylate scaffold have also demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory conditions and pain.[16][17]

Mechanisms of Action

The anti-inflammatory effects are often linked to the modulation of key inflammatory pathways.

  • Cytokine Inhibition: Certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in immune cells.[18] These cytokines are central mediators of the inflammatory response.

  • Enzyme Inhibition: The structure-activity relationships of some 5-aroyl-pyrrolopyrrole carboxylic acids suggest they may interact with enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes, which are the targets of common non-steroidal anti-inflammatory drugs (NSAIDs).[16]

  • iNOS Interaction: One derivative was found to interact with the inducible nitric oxide synthase (iNOS) protein, which is responsible for producing large amounts of nitric oxide, a key inflammatory mediator.[19]

Experimental Protocols

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Rationale: This in vivo model assesses a compound's ability to reduce acute inflammation in a living system, providing more physiologically relevant data than in vitro assays alone.

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (time 0) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Diverse Enzyme Inhibition

The structural features of aminopyrrole carboxylates make them adept at fitting into the active sites of various enzymes, leading to their inhibition. This activity is not just a mechanism for other effects (like anticancer or antimicrobial) but is a distinct and important biological property.

  • Kinase Inhibition: The pyrrole core is a privileged scaffold for kinase inhibitors.[20] Derivatives have been developed as potent and selective inhibitors of Janus Kinase 2 (JAK2), a key target in myeloproliferative disorders,[21] and Nek2, a mitotic kinase involved in cell cycle control.[22]

  • D-Amino Acid Oxidase (DAAO) Inhibition: Fused pyrrole carboxylic acids have been identified as potent inhibitors of DAAO.[23] This enzyme is implicated in the pathophysiology of schizophrenia, making its inhibitors potential therapeutic agents.

  • Carbonic Anhydrase (CA) Inhibition: Carboxylic acid-containing compounds can act as non-classical inhibitors of carbonic anhydrases, which are involved in pH regulation and are targets for diuretics, anti-glaucoma agents, and anticancer drugs.[24]

  • Proline Racemase (PRAC) Inhibition: Pyrrole-2-carboxylic acid is a known specific inhibitor of proline racemase, an enzyme found in certain pathogens like Trypanosoma cruzi (the causative agent of Chagas' disease) and is considered a therapeutic target.[25]

Emerging Activities: Antiviral Potential

While less explored than other areas, there is emerging evidence for the antiviral activity of compounds containing the pyrrole scaffold.[26][27]

  • Anti-HIV Activity: Certain N-alkyl-pyrido[4,3-c]carbazoles, which incorporate a pyrrole ring system, have shown potent inhibition of HIV replication in lymphocytes.[27]

  • Anti-Herpes Activity: N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol have demonstrated the ability to suppress the replication of Herpes simplex type 1 viruses.[28]

  • TMV Inhibition: Flavone derivatives containing an amide fragment have been shown to interact with the Tobacco Mosaic Virus (TMV) coat protein and inhibit virus assembly.[29]

This area represents a promising frontier for the application of the aminopyrrole carboxylate scaffold.

Conclusion

The aminopyrrole carboxylate core is a chemically tractable and biologically potent scaffold that has given rise to a diverse array of bioactive compounds. Its derivatives have demonstrated significant efficacy as anticancer agents by targeting tubulin polymerization, as broad-spectrum antimicrobials by inhibiting essential bacterial enzymes, and as anti-inflammatory agents by modulating cytokine production. Furthermore, their ability to selectively inhibit various enzymes, including kinases, oxidases, and racemases, underscores their versatility and potential for development into targeted therapeutics for a wide range of human diseases. Continued exploration and synthetic modification of this privileged scaffold are certain to yield novel drug candidates with improved potency and specificity.

References

The Versatile Building Block: A Technical Guide to Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among the vast arsenal of heterocyclic compounds, Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic amino group and an electrophilic ester on a pyrrole core—offers a rich landscape for chemical derivatization and the construction of complex molecular architectures with significant biological activity.

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications in medicinal chemistry. We will explore the causality behind synthetic choices, the reactivity of this key intermediate, and its role in the development of potent therapeutic agents.

Physicochemical Properties and Structural Features

This compound is a stable, solid organic compound. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O₂--INVALID-LINK--[1]
Molecular Weight 190.63 g/mol --INVALID-LINK--[1]
CAS Number 252932-49-3--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
IUPAC Name ethyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride--INVALID-LINK--[1]

The core of its utility lies in the strategic placement of the amino and ethyl carboxylate groups at the C3 and C2 positions of the pyrrole ring, respectively. This arrangement allows for selective reactions and the introduction of diverse substituents to build molecular complexity.

Synthesis of the Pyrrole Core: A Strategic Approach

While various methods exist for the synthesis of pyrrole derivatives, a common and adaptable strategy for constructing the 3-amino-2-carboxylate scaffold involves a modified Hantzsch-type pyrrole synthesis or related cyclization reactions. The rationale behind this approach is the convergent assembly of the pyrrole ring from readily available acyclic precursors.

Conceptual Synthetic Workflow

A plausible and efficient synthetic route involves the condensation of an α-amino-β-ketoester with a compound containing an active methylene group and a nitrile. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization and Amination cluster_3 Salt Formation A Ethyl Cyanoacetate C Knoevenagel Condensation Product A->C Base catalyst B α-Haloketone or α-Haloaldehyde B->C E Ethyl 3-amino-1H-pyrrole-2-carboxylate (Free Base) C->E Cyclization D Ammonia or Ammonium Salt D->E G This compound (Final Product) E->G Protonation F Hydrochloric Acid (HCl) F->G

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on established pyrrole synthetic methodologies. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high yields and purity.

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask cooled in an ice bath, slowly add ethyl cyanoacetate.

  • After complete addition, add ethyl 2-chloroacetoacetate dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Cyclization to form Ethyl 3-amino-1H-pyrrole-2-carboxylate

  • Dissolve the crude ethyl 2-cyano-3-oxobutanoate in a suitable solvent such as ethanol or acetic acid.

  • Add a source of ammonia, such as ammonium acetate or by bubbling ammonia gas through the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield the free base of ethyl 3-amino-1H-pyrrole-2-carboxylate.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified ethyl 3-amino-1H-pyrrole-2-carboxylate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The amino group is a potent nucleophile, while the ester group is susceptible to nucleophilic attack. The pyrrole ring itself can undergo electrophilic substitution, although its reactivity is influenced by the electron-donating amino group and the electron-withdrawing ester group.

Reactions at the Amino Group

The primary amino group at the C3 position is a key handle for derivatization. It readily undergoes acylation, alkylation, and condensation reactions.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to introduce diverse side chains.

  • Condensation: The amino group can react with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Reactions at the Ester Group

The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

  • Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification yields 3-amino-1H-pyrrole-2-carboxylic acid.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with the aid of coupling agents, can form various amides.

Reactions involving the Pyrrole Ring

The pyrrole ring can participate in various cyclization and condensation reactions, leading to the formation of fused heterocyclic systems. These reactions are often key steps in the synthesis of complex drug molecules.

G cluster_0 Core Molecule cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds A Ethyl 3-amino-1H-pyrrole-2-carboxylate B Acylation/Alkylation at NH2 A->B C Hydrolysis/Amidation of Ester A->C D Ring Annulation/Condensation A->D E N-Substituted Pyrroles B->E F Pyrrole Carboxylic Acids/Amides C->F G Fused Pyrrole Heterocycles D->G

Caption: Reactivity map of Ethyl 3-amino-1H-pyrrole-2-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise as anticancer, antiviral, and antibacterial agents.

Anticancer Agents

Pyrrole-based compounds are known to exhibit potent anticancer activities. Derivatives of ethyl aminopyrrole carboxylates have been investigated as inhibitors of key cellular processes in cancer progression.

  • Kinase Inhibitors: The pyrrole scaffold is a common feature in many kinase inhibitors. For example, pyrrole-indolin-2-one derivatives are known to inhibit vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), crucial targets in anti-angiogenesis therapy.[3] The amino and carboxylate groups of the title compound provide ideal anchor points for building molecules that can fit into the ATP-binding pocket of various kinases. The synthesis of targeted cancer therapies like Sunitinib relies on pyrrole intermediates, where the functional groups are used for further transformations.[4]

  • Tubulin Polymerization Inhibitors: Certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as potent cytotoxic agents that inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells.[5][6]

Antitubercular Agents

The pyrrole nucleus is a key pharmacophore in the development of new antituberculosis agents. One notable application of a related compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), has demonstrated significant activity against Mycobacterium tuberculosis.[7] This highlights the potential of the pyrrole-2-carboxylate scaffold in combating infectious diseases.

Antiviral Agents

The versatility of the pyrrole scaffold extends to the development of antiviral drugs. While specific examples directly using this compound are less documented in readily available literature, the broader class of pyrrole derivatives has shown antiviral potential. For instance, novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, which share structural similarities, have been synthesized and investigated for their antiviral properties against viruses like influenza.[8]

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its strategic combination of reactive functional groups on a stable heterocyclic core provides a robust platform for the synthesis of diverse and complex molecules. The ability to selectively modify the amino group, the ester, and the pyrrole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it an invaluable tool in the quest for novel therapeutic agents. As our understanding of disease pathways deepens, the demand for versatile and strategically functionalized scaffolds like this compound will undoubtedly continue to grow, solidifying its place in the drug discovery and development pipeline.

References

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Abstract

This compound is a heterocyclic small molecule belonging to the pyrrole class, a scaffold prevalent in numerous biologically active compounds and approved pharmaceuticals.[1] The pyrrole ring system is a key structural motif in natural products and synthetic drugs, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action (MoA) of this compound. We will operate under the hypothesis, informed by the activities of structurally related 3-aminopyrazole and pyrrole indolin-2-one derivatives, that this compound functions as a protein kinase inhibitor.[3][4][5][6] This document outlines a logical, multi-phase experimental strategy, beginning with target identification and engagement, progressing to pathway elucidation, and culminating in the characterization of cellular phenotypic effects. Each section includes detailed, field-proven protocols and explains the causality behind experimental choices, ensuring a robust and self-validating approach to MoA studies.

Introduction: The Pyrrole Scaffold and the Research Imperative

The pyrrole nucleus is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a diverse range of biological targets.[7] Marketed drugs containing the pyrrole ring are used to treat a variety of conditions, underscoring the therapeutic potential of this chemical class.[1] this compound (Figure 1) is a functionalized pyrrole derivative.[8][9][10] While its specific biological role is not yet fully characterized, its structural similarity to known kinase inhibitors suggests a plausible starting point for investigation.[4][5][11] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] Therefore, identifying and characterizing novel kinase inhibitors is a high-priority area in drug discovery. This guide presents a systematic workflow to test the hypothesis that this compound is a kinase inhibitor and to precisely define its molecular mechanism.

Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₁₁ClN₂O₂ Molecular Weight: 190.63 g/mol [8][10]

Phase 1: Target Identification and Engagement

The foundational step in any MoA study is to confirm that the small molecule directly interacts with its intended intracellular target.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in a physiologically relevant context, including intact cells and even tissues.[15][16][17][18] The principle of CETSA is based on ligand-induced thermal stabilization: the binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[15][18]

Workflow for Target Engagement Validation using CETSA

This workflow outlines the process of identifying a protein target that is stabilized by the compound .

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., K562 leukemia cells) treatment 2. Treatment (Compound vs. DMSO Vehicle) cell_culture->treatment aliquot 3. Aliquoting (Into PCR tubes) treatment->aliquot heating 4. Heat Gradient (Apply temperature range, e.g., 40-70°C) aliquot->heating lysis 5. Cell Lysis (Freeze-thaw cycles) heating->lysis centrifugation 6. Separation (Separate soluble vs. aggregated proteins) lysis->centrifugation western_blot 7. Western Blot (Quantify remaining soluble target protein) centrifugation->western_blot data_analysis 8. Data Analysis (Plot % soluble protein vs. Temp) western_blot->data_analysis Generate Melt Curve

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a standard Western blot readout.[19]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., K562 chronic myelogenous leukemia cells, known for Abl kinase activity) to approximately 80% confluency.[11]

    • Harvest the cells and resuspend them in culture medium.

    • Treat one batch of cells with this compound (e.g., at a concentration of 10 µM) and a control batch with an equivalent volume of DMSO for 1 hour at 37°C.

  • Heating Step:

    • Aliquot 100 µL of the treated cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 8 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).[18]

    • Immediately cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[20]

  • Protein Quantification and Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Prepare samples for Western blotting by adding Laemmli buffer and boiling.[21]

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against a suspected target kinase (e.g., Abl, PI3K).[11]

    • Incubate with an HRP-conjugated secondary antibody and detect using an ECL reagent.[22]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each treatment group, plot the percentage of soluble protein relative to the lowest temperature point against the temperature. A rightward shift in the melting curve for the compound-treated group indicates thermal stabilization and direct target engagement.

Hypothetical Data Presentation: CETSA Results
Temperature (°C)% Soluble Target Kinase (DMSO Control)% Soluble Target Kinase (Compound-Treated)
40100%100%
4498%100%
4885%99%
5252%91%
5621%75%
605%48%
64<1%15%

Phase 2: Elucidating the Signaling Pathway

Confirming target engagement is the first step. The next is to understand the compound's effect on the broader signaling network.[23] If the compound stabilizes a kinase, we must identify which specific kinases it inhibits and how this inhibition affects downstream signaling events.

Methodology 1: Broad-Spectrum Kinome Profiling

To efficiently identify the specific kinase(s) inhibited by the compound, a high-throughput screening approach is invaluable. Kinase profiling services offer biochemical assays that test the compound's activity against a large panel of purified kinases (often over 300).[12][24][25]

Protocol: Kinase Selectivity Profiling

  • Compound Submission: Prepare and submit this compound at a specified concentration (e.g., 1 µM) to a commercial kinome profiling service (e.g., Promega, Carna Biosciences, Cell Signaling Technology).[24][25][26]

  • Assay Performance: The service will perform in vitro activity assays for a broad kinase panel, typically measuring the kinase's ability to phosphorylate a substrate in the presence and absence of the compound.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. This allows for the identification of primary targets and provides a selectivity profile.

Hypothetical Data Presentation: Kinome Profiling
Kinase Target% Inhibition at 1 µMKinase Family
Abl192%Tyrosine Kinase
PI3Kα85%Lipid Kinase
Src45%Tyrosine Kinase
MEK112%Serine/Threonine Kinase
CDK28%Serine/Threonine Kinase
p38α5%Serine/Threonine Kinase

This data suggests the compound is a potent dual inhibitor of Abl and PI3K kinases.[11]

Methodology 2: Western Blot for Pathway Modulation

Once primary targets are identified (e.g., Abl and PI3K), Western blotting can be used to validate inhibition in a cellular context by examining the phosphorylation status of known downstream substrates.[21][27] For the Abl-PI3K pathway, key downstream nodes include CrkL (a direct substrate of Abl) and Akt (a downstream effector of PI3K).

Hypothesized Signaling Pathway

This diagram illustrates the hypothesized pathway inhibition by the compound.

Signaling_Pathway cluster_pathway Cellular Signaling compound Ethyl 3-amino-1H- pyrrole-2-carboxylate HCl Abl Abl Kinase compound->Abl Inhibits PI3K PI3K compound->PI3K Inhibits p_CrkL p-CrkL Abl->p_CrkL P PIP3 PIP3 PI3K->PIP3 P CrkL CrkL Proliferation Proliferation p_CrkL->Proliferation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt P Akt Akt p_Akt->Proliferation

Caption: Hypothesized Abl/PI3K pathway inhibition.

Detailed Protocol: Western Blot for Phospho-Protein Analysis
  • Cell Culture and Lysate Preparation:

    • Seed K562 cells and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the compound (e.g., 0, 0.1, 1, 10 µM) for a set time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge to pellet cell debris.[20]

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[27]

    • Incubate the membrane overnight at 4°C with primary antibodies for phospho-CrkL, total CrkL, phospho-Akt (Ser473), total Akt, and a loading control like GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash again and detect the signal using an ECL substrate.[22]

Phase 3: Determining Cellular Phenotypic Effects

The final phase connects the molecular mechanism (kinase inhibition and pathway modulation) to a functional cellular outcome.[28] Since the Abl and PI3K pathways are critical for cell proliferation and survival, a logical endpoint to measure is cell viability.[11]

Methodology: Cell Viability Assays (XTT/MTT)

Colorimetric assays like XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are robust, high-throughput methods for assessing cell viability.[29][30] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[31] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[31][32]

Overall Experimental Logic

This diagram shows the complete workflow from hypothesis to cellular validation.

Overall_Workflow cluster_hypothesis Hypothesis Generation cluster_target Target Validation cluster_pathway Pathway Analysis cluster_phenotype Phenotypic Outcome Hypo Compound is a Kinase Inhibitor CETSA CETSA: Confirms Target Engagement Hypo->CETSA Kinome Kinome Profiling: Identifies Specific Kinase Targets CETSA->Kinome WB Western Blot: Validates Downstream Inhibition (p-Akt, p-CrkL) Kinome->WB XTT XTT Assay: Measures Effect on Cell Viability WB->XTT

Caption: Integrated workflow for MoA elucidation.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Seed K562 cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Add the compound to the wells in triplicate, covering a wide concentration range (e.g., 0.01 µM to 100 µM). Include vehicle-only (DMSO) and media-only (blank) controls.

    • Incubate the plate for 72 hours at 37°C.

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., from a kit like TACS® XTT Cell Proliferation/Viability Assay).

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 4-6 hours at 37°C, allowing metabolically active cells to convert the XTT reagent to a colored formazan product.[31]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at 450-490 nm using a microplate reader.

    • Subtract the background absorbance from the media-only wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation: Cell Viability
Cell LineCompoundIC₅₀ (µM)
K562Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl2.5
Ba/F3 (WT)Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl> 50
Ba/F3 (p210-BCR-Abl)Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl1.8

This data would demonstrate that the compound selectively inhibits the viability of cells whose growth is dependent on the Abl kinase, further validating the proposed mechanism.

Conclusion and Future Directions

This guide presents a structured, multi-faceted approach to elucidating the mechanism of action for this compound, grounded in the hypothesis of kinase inhibition. By systematically applying techniques like CETSA for target engagement, kinome profiling and Western blotting for pathway analysis, and cell viability assays for phenotypic validation, researchers can build a comprehensive and robust understanding of the compound's biological function.

Successful execution of this workflow would provide strong evidence for the compound's molecular target and cellular effects. Future studies could then progress to more complex models, including investigating off-target effects, exploring structure-activity relationships (SAR) through medicinal chemistry, and ultimately, evaluating efficacy and safety in preclinical in vivo models.[23]

References

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride safety and handling information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 252932-49-3), a key building block in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to offer a narrative that combines technical accuracy with practical, field-tested insights, ensuring that every protocol is a self-validating system for safety. This document is intended for professionals in research and development who require a deep understanding of the risks and the rationale behind the safety procedures for this compound.

Chemical Identity and Physicochemical Properties

This compound is a pyrrole derivative, a class of heterocyclic compounds widely utilized in medicinal chemistry. Understanding its fundamental properties is the first step in a thorough risk assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 252932-49-3
Molecular Formula C₇H₁₁ClN₂O₂
Molecular Weight 190.63 g/mol
Appearance Solid
Synonyms 3-Amino-2-ethoxycarbonylpyrrole hydrochloride, Ethyl 3-aminopyrrole-2-carboxylate HCl

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. A comprehensive risk assessment is mandatory before any handling of this material.

GHS Classification

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescriptionGHS Class
H302 Harmful if swallowedAcute toxicity, oral (Category 4)
H315 Causes skin irritationSkin corrosion/irritation (Category 2)
H317 May cause an allergic skin reactionSensitization, Skin (Category 1)
H319 Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Source: PubChem CID 16427091

The primary hazards associated with this compound are its irritant and sensitizing properties. The causality for these effects in pyrrole derivatives can be linked to their chemical reactivity. Some pyrrole derivatives have been shown to act as skin sensitizers. Therefore, preventing exposure is the cornerstone of its safe handling.

Experimental Workflow: Laboratory Risk Assessment

A documented risk assessment must be completed before starting any new experiment involving this compound. This process ensures that all potential hazards are identified and controlled.

RiskAssessment cluster_prep Phase 1: Preparation & Identification cluster_eval Phase 2: Hazard & Risk Evaluation cluster_control Phase 3: Control & Documentation A Identify Chemical & Procedure (Amounts, concentrations, frequency) B Consult Safety Data Sheet (SDS) & other reliable sources A->B Gather Data C Evaluate Hazards - Irritant (Skin, Eye) - Sensitizer - Acute Toxicity (Oral) - Respiratory Irritant B->C D Assess Exposure Potential (Inhalation, Dermal, Ingestion) C->D E Determine Initial Risk Level (Low, Medium, High) D->E F Implement Control Measures - Engineering Controls (Fume Hood) - PPE (Gloves, Goggles, Lab Coat) - Administrative Controls (SOPs) E->F G Develop Standard Operating Procedure (SOP) F->G H Document Assessment & Training G->H I Review & Update Regularly H->I

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous properties, strict adherence to handling protocols is essential to minimize exposure.

Engineering Controls

All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

  • Eye/Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory. A face shield may be required for procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.

    • Lab Coat: A lab coat must be worn and kept buttoned.

  • Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

A well-rehearsed spill response plan is essential for mitigating the risks of an accidental release.

Spill Cleanup Protocol for Solid Irritant

This protocol outlines the steps for safely managing a small spill of this compound. For large spills, evacuate the area and contact your institution's environmental health and safety department.

SpillCleanup A 1. Evacuate & Secure Area - Alert personnel - Restrict access B 2. Don Appropriate PPE - Nitrile gloves (double-gloving recommended) - Safety goggles - Lab coat - Particulate respirator (if necessary) A->B C 3. Contain the Spill - Gently cover with a damp paper towel to avoid generating dust B->C D 4. Clean Up Spill - Carefully scoop the material into a designated hazardous waste container C->D E 5. Decontaminate Area - Wipe the spill area with a wet cloth or sponge - Place all cleaning materials in the waste container D->E F 6. Dispose of Waste - Seal and label the hazardous waste container - Follow institutional guidelines for disposal E->F G 7. Doff PPE & Wash Hands - Remove PPE in the correct order - Wash hands thoroughly F->G

Caption: Step-by-Step Solid Spill Cleanup Workflow.

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and contamination. Store away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal

Dispose of unused material and its container as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. Specifically, substituted 3-aminopyrroles have been identified as key intermediates for molecules exhibiting anticonvulsant activity by blocking sodium channels.[1] The presence of amino and ester functional groups at adjacent positions (C3 and C2, respectively) provides a versatile platform for further chemical elaboration, enabling the construction of complex molecular architectures and diverse compound libraries.

This document provides a comprehensive, step-by-step guide for the synthesis of this compound. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedure but also insights into the rationale behind key experimental choices.

Overall Synthetic Strategy

The synthesis is designed as a robust three-step sequence, beginning with the construction of the core pyrrole ester, followed by regioselective functionalization, and culminating in the formation of the target compound.

Synthetic_Workflow Start Pyrrole Step1 Step 1: Esterification (via Acylation & Alcoholysis) Start->Step1 Intermediate1 Ethyl 1H-pyrrole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Regioselective Nitration Intermediate1->Step2 Intermediate2 Ethyl 3-nitro-1H-pyrrole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Reduction & Salt Formation Intermediate2->Step3 FinalProduct Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl Step3->FinalProduct

Caption: High-level overview of the three-step synthetic workflow.

  • Step 1: Synthesis of the Pyrrole Scaffold. The process begins with the synthesis of Ethyl 1H-pyrrole-2-carboxylate from readily available pyrrole. This is achieved through a reliable, large-scale procedure involving Friedel-Crafts acylation with trichloroacetyl chloride followed by alcoholysis.[2]

  • Step 2: Regioselective Nitration. A nitro group is introduced at the C3 position of the pyrrole ring. The electron-withdrawing ester at C2 directs the electrophilic nitration primarily to the C4 and C5 positions, while the ring nitrogen directs to C3. Careful control of reaction conditions is necessary to achieve the desired 3-nitro isomer as the major product.[3]

  • Step 3: Reduction and Hydrochloride Salt Formation. The nitro group of the intermediate is reduced to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion. The resulting free amine is then converted to its hydrochloride salt to enhance stability and simplify handling.[4]

PART 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This initial step constructs the core heterocyclic framework. The procedure is adapted from a well-established protocol published in Organic Syntheses, known for its reliability and scalability.[2]

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles
Pyrrole109-97-767.0940.3 g0.60
Trichloroacetyl chloride76-02-8181.88118.2 g0.65
Anhydrous Diethyl Ether60-29-774.12650 mL-
Potassium Carbonate584-08-7138.2150 g0.36
Sodium Metal7440-23-522.995 g0.22
Anhydrous Ethanol64-17-546.07400 mL-
Hexane110-54-386.18300 mL-
Equipment
  • 2 L Three-necked round-bottom flask

  • 1 L Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with drying tube (CaCl₂)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol

A. Preparation of 2-Pyrrolyl Trichloromethyl Ketone

  • Set up the 2 L three-necked flask with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Charge the flask with trichloroacetyl chloride (118.2 g, 0.65 mol) and 100 mL of anhydrous diethyl ether.

  • Prepare a solution of freshly distilled pyrrole (40.3 g, 0.60 mol) in 320 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • While stirring, add the pyrrole solution dropwise over approximately 2-3 hours. The exothermic reaction will cause the mixture to gently reflux.

    • Expert Insight: A slow addition rate is crucial to control the exotherm and prevent the formation of polymeric byproducts. The reaction is a Friedel-Crafts acylation, which is highly sensitive to temperature and reactant concentration.

  • After the addition is complete, continue stirring the mixture for an additional hour at room temperature.

  • Slowly and carefully add a solution of potassium carbonate (50 g) in 150 mL of water through the dropping funnel. Caution: This will cause frothing due to CO₂ evolution; add slowly to avoid overflow.[2]

  • Transfer the mixture to a separatory funnel, separate the layers, and dry the organic (ether) phase over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator. Dissolve the dark residual oil in 150 mL of hot hexane and cool the solution in an ice bath to induce crystallization.

  • Collect the tan solid by vacuum filtration and wash with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

B. Preparation of Ethyl 1H-pyrrole-2-carboxylate

  • Set up the 1 L three-necked flask with a stirrer and reflux condenser.

  • In the flask, dissolve sodium metal (5 g, 0.22 g-atom) in 400 mL of anhydrous ethanol. Caution: This reaction is highly exothermic and produces flammable H₂ gas. Perform in a well-ventilated fume hood away from ignition sources.

  • Once all the sodium has dissolved to form sodium ethoxide, add the 2-pyrrolyl trichloromethyl ketone (from the previous step) portion-wise over 15 minutes. The solution will become warm.

  • Stir the solution for 30 minutes, then concentrate to dryness using a rotary evaporator.

  • Partition the oily residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL).

  • Separate the layers. Wash the ether layer with a saturated sodium bicarbonate solution (25 mL), then with brine. Dry over magnesium sulfate.

  • Concentrate the ether solution by distillation. The residue can be purified by vacuum distillation to yield Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[2]

PART 2: Synthesis of Ethyl 3-nitro-1H-pyrrole-2-carboxylate

This step introduces the nitro group, which serves as the precursor to the target amine. The regioselectivity of this electrophilic substitution is critical.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles
Ethyl 1H-pyrrole-2-carboxylate2199-43-1139.1513.9 g0.10
Acetic Anhydride108-24-7102.09100 mL-
Fuming Nitric Acid (>90%)7697-37-263.017.0 g0.11
Equipment
  • 250 mL Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

Step-by-Step Protocol
  • Dissolve Ethyl 1H-pyrrole-2-carboxylate (13.9 g, 0.10 mol) in acetic anhydride (80 mL) in the 250 mL flask.

  • Cool the solution to -10 °C using a dry ice/acetone bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (7.0 g, 0.11 mol) to 20 mL of acetic anhydride, keeping the temperature below 0 °C.

    • Expert Insight: This mixture forms acetyl nitrate in situ, which is a milder and more selective nitrating agent than nitric acid alone, reducing oxidative side reactions common with electron-rich pyrroles.[3]

  • Add the cold acetyl nitrate solution dropwise to the stirred pyrrole solution over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • After the addition is complete, stir the reaction mixture at -5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, pour the mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure Ethyl 3-nitro-1H-pyrrole-2-carboxylate. The 4- and 5-nitro isomers may also be present and can be separated by column chromatography if necessary.[3]

PART 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine, followed by conversion to the stable hydrochloride salt.

Caption: Reaction scheme for the reduction and in-situ salt formation.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles
Ethyl 3-nitro-1H-pyrrole-2-carboxylate31358-46-8184.159.2 g0.05
Palladium on Carbon (10 wt. %)7440-05-3-0.9 g-
Ethanol64-17-546.07200 mL-
Concentrated HCl (37%)7647-01-036.465 mL~0.06
Diethyl Ether60-29-774.12100 mL-
Equipment
  • Parr hydrogenation apparatus or a flask with a balloon for H₂

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Standard laboratory glassware

Step-by-Step Protocol
  • To a hydrogenation flask, add Ethyl 3-nitro-1H-pyrrole-2-carboxylate (9.2 g, 0.05 mol), ethanol (200 mL), and concentrated HCl (5 mL).

  • Carefully add 10% Palladium on Carbon (0.9 g, ~10 mol% by weight).

    • Expert Insight: The reaction is performed under acidic conditions. This helps in the reduction process and allows for the in-situ formation of the hydrochloride salt as the amine is formed, often causing it to precipitate from the solution, which can drive the reaction to completion.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 40-50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature. The reduction of a nitro group is typically exothermic and can be monitored by the uptake of hydrogen.

  • Continue the reaction until hydrogen uptake ceases (usually 4-12 hours). Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Caution: The Pd/C catalyst is pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry out.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound.

  • To purify, the solid can be triturated with cold diethyl ether, filtered, and dried under vacuum to yield the final product as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆): The spectrum should show characteristic peaks for the ethyl ester protons (a triplet around 1.3 ppm and a quartet around 4.2 ppm), two distinct protons on the pyrrole ring (in the 6-7 ppm region), and broad peaks for the amine (NH₃⁺) and pyrrole N-H protons.

  • ¹³C NMR (DMSO-d₆): Will show the expected number of carbon signals, including the ester carbonyl (~160-165 ppm) and the four distinct pyrrole ring carbons.

  • Mass Spectrometry (ESI+): Will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₇H₁₁N₂O₂⁺ (calculated: 155.08).

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for N-H bonds (broad, ~3200-3400 cm⁻¹), the C=O of the ester (~1700 cm⁻¹), and C-N bonds.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Reagent Hazards:

    • Trichloroacetyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

    • Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Can cause severe burns. Handle with appropriate gloves and face shield.

    • Sodium Metal: Reacts violently with water and alcohols to produce flammable hydrogen gas.

    • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Always handle as a wet paste and do not allow it to dry in the air.

    • Solvents: Diethyl ether and ethanol are highly flammable. Keep away from ignition sources.

References

Application Notes & Protocols: Ethyl 3-amino-1H-pyrrole-2-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 3-amino-1H-pyrrole-2-carboxylate. This versatile heterocyclic compound, characterized by its vicinal amino and ester functionalities on a pyrrole core, serves as a powerful synthon for constructing a diverse array of complex molecules, particularly fused heterocyclic systems with significant biological activity. We will explore its application in the synthesis of pyrrolo[3,2-d]pyrimidines, discuss the underlying reaction mechanisms, and provide detailed, field-proven protocols.

Introduction: The Strategic Value of Ethyl 3-amino-1H-pyrrole-2-carboxylate

Ethyl 3-amino-1H-pyrrole-2-carboxylate (CAS No: 252932-48-2) is a highly functionalized pyrrole derivative.[1][2] Its molecular structure is primed for sequential and multicomponent reactions. The nucleophilic amino group at the C3 position and the electrophilic ester at the C2 position allow for regioselective annulation reactions, making it an ideal starting material for creating bicyclic and polycyclic heterocyclic scaffolds.[3] These scaffolds are prevalent in numerous biologically active compounds, including kinase inhibitors, antivirals, and antibacterial agents, highlighting the importance of this building block in modern medicinal chemistry.[4][5]

Key Structural Features and Reactivity:

  • Nucleophilic Amine (C3): Readily participates in condensation reactions with carbonyl compounds, isocyanates, and other electrophiles.[6]

  • Electrophilic Ester (C2): Can undergo cyclization, amidation, or hydrolysis, providing a handle for further molecular elaboration.

  • Pyrrole Ring: The electron-rich aromatic core can participate in electrophilic substitution reactions, although the existing substituents largely direct the reactivity towards cyclocondensation pathways.

Core Application: Synthesis of Pyrrolo[3,2-d]pyrimidines

A primary application of Ethyl 3-amino-1H-pyrrole-2-carboxylate is in the synthesis of the pyrrolo[3,2-d]pyrimidine core. This scaffold is a deazapurine analogue found in compounds with diverse biological activities, including antagonism of adenosine receptors and inhibition of purine nucleoside phosphorylase (PNP).[6] The general strategy involves a condensation-cyclization sequence.

Mechanistic Rationale

The synthesis typically proceeds via two key steps:

  • Urea/Thiourea Formation: The C3-amino group of the pyrrole reacts with an isocyanate or isothiocyanate to form a urea or thiourea intermediate. This step is crucial as it introduces the necessary atoms for the pyrimidine ring. The choice of isocyanate allows for the introduction of diversity at this position of the final product.[6]

  • Intramolecular Cyclization: The newly formed urea undergoes an intramolecular cyclization by attacking the C2-ester carbonyl. This reaction is often promoted by a base or can occur under thermal conditions. The base facilitates the deprotonation of the urea nitrogen, increasing its nucleophilicity and driving the ring-closure.

Below is a generalized workflow for this synthetic transformation.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization start Ethyl 3-amino-1H-pyrrole-2-carboxylate intermediate Intermediate: 4-Ureido-1H-pyrrole-2-carboxylate start->intermediate Acetonitrile or CH2Cl2 Room Temperature reagent1 R-N=C=O (Isocyanate) reagent1->intermediate product Final Product: Pyrrolo[3,2-d]pyrimidine-2,4-dione intermediate->product Intramolecular Acylation reagent2 Base (e.g., Cs2CO3, EtONa) or Heat reagent2->product

Caption: Synthetic workflow for Pyrrolo[3,2-d]pyrimidines.

Detailed Experimental Protocol: Synthesis of Benzyl 1-allyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

This protocol is adapted from established literature procedures and demonstrates the practical application of the principles discussed.[6]

Materials:

  • Benzyl 4-(allyl-amino)-1H-pyrrole-2-carboxylate (1 equivalent)

  • Phenyl isocyanate (1.1 equivalents)

  • Trichloroacetyl chloride (1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) (3 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Acetonitrile (MeCN)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Protocol Steps:

Part A: Urea Formation

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve Benzyl 4-(allyl-amino)-1H-pyrrole-2-carboxylate (1 eq.) in anhydrous CH₂Cl₂.

  • Reagent Addition: Add phenyl isocyanate (1.1 eq.) dropwise to the stirred solution at room temperature.

    • Causality Insight: Dropwise addition controls the reaction rate and prevents potential side reactions. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure to yield the crude 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester intermediate. This intermediate is often used in the next step without further purification.

Part B: Cyclization to Pyrrolo[3,2-d]pyrimidine

  • Acylation: Dissolve the crude urea intermediate from Part A in anhydrous acetonitrile. Add trichloroacetyl chloride (1.5 eq.) and stir at room temperature for 1 hour.

    • Causality Insight: Trichloroacetyl chloride acts as an acylating agent, activating the system for cyclization.

  • Base-mediated Cyclization: Add cesium carbonate (3 eq.) to the mixture.

    • Causality Insight: Cesium carbonate is an effective base for this transformation, facilitating the intramolecular ring closure with the displacement of the chloroform anion.[6] Its solubility in acetonitrile is advantageous.

  • Reaction Completion: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the formation of the product.

  • Purification: After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization from toluene to yield the desired pyrrolo[3,2-d]pyrimidine.[6]

Data Summary:

StepKey ReagentsSolventTypical YieldReference
Urea FormationPhenyl isocyanateCH₂Cl₂Quantitative[6]
CyclizationTrichloroacetyl chloride, Cs₂CO₃Acetonitrile59-75%[6]

Alternative Applications & Future Directions

While the synthesis of pyrrolopyrimidines is a major application, the unique structure of Ethyl 3-amino-1H-pyrrole-2-carboxylate lends itself to other synthetic strategies.

  • Multicomponent Reactions (MCRs): The compound can be used in one-pot, multicomponent reactions to rapidly build molecular complexity. For instance, reactions involving arylglyoxals and barbituric acid derivatives can lead to polyfunctionalized pyrrolo[2,3-d]pyrimidines.[7]

  • Synthesis of Pyrrole-2,3-diones: The amino and ester groups can be transformed to generate pyrrole-2,3-dione structures, which are valuable synthons for creating other heterocyclic systems like quinoxalinones.[8]

  • Derivatization for SAR Studies: The core can be functionalized at the N1 position or the ester can be converted to an amide to explore structure-activity relationships (SAR) in drug discovery programs.[5]

The continued exploration of this building block in diversity-oriented synthesis is expected to yield novel scaffolds for screening against a wide range of biological targets.

Caption: Applications of Ethyl 3-amino-1H-pyrrole-2-carboxylate.

Conclusion

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a cornerstone building block for synthetic and medicinal chemistry. Its inherent reactivity and structural features provide a reliable and versatile platform for the construction of complex, biologically relevant heterocyclic systems. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this valuable compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Development of Anticancer Agents from Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Among these, pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, have emerged as a particularly promising class of anticancer agents.[4][5] Their structural similarity to endogenous purines allows them to function as competitive inhibitors of key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.[1][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride as a versatile starting material for the synthesis of potent pyrrolo[2,3-d]pyrimidine-based anticancer agents, with a specific focus on the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

The strategic rationale for employing this compound lies in its inherent chemical functionalities. The vicinal amino and ester groups on the pyrrole ring provide a reactive platform for the construction of the fused pyrimidine ring, a critical step in assembling the 7-deazapurine core. This guide will detail a robust and validated multi-step synthetic pathway, provide in-depth protocols for each transformation, and discuss the biological evaluation of the resulting compounds.

Strategic Overview: From Starting Material to Targeted Inhibitor

The development of a potent and selective anticancer agent from this compound follows a logical and well-established synthetic strategy. The overall workflow is designed to first construct the core heterocyclic scaffold and then introduce functionalities to achieve specific biological activity.

Workflow A Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride B Step 1: Cyclocondensation (Formation of Pyrrolopyrimidinone Core) A->B Formamide C Step 2: Chlorination (Activation for Nucleophilic Substitution) B->C POCl3 D Step 3: Nucleophilic Aromatic Substitution (Introduction of Targeting Moiety) C->D Substituted Aniline E Purification & Characterization D->E F In Vitro Biological Evaluation (Cytotoxicity & Kinase Assays) E->F G Lead Optimization F->G

Figure 1: General workflow for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-based anticancer agents.

Part 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

This section details the protocols for the initial two steps of the synthesis: the formation of the pyrrolopyrimidinone core and its subsequent chlorination to an activated intermediate.

Step 1: Synthesis of 1,5-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

The initial and crucial step is the cyclocondensation of the starting aminopyrrole with a one-carbon unit to form the pyrimidine ring. Formamide serves as a versatile and efficient reagent for this transformation, acting as both the carbon source and the reaction medium.

Causality of Experimental Choices:

  • Formamide: It provides the necessary C-N fragment for the pyrimidine ring formation and its high boiling point allows the reaction to be conducted at an elevated temperature, which is necessary to drive the cyclization.

  • High Temperature (Reflux): The elevated temperature facilitates the intramolecular cyclization and subsequent dehydration, leading to the formation of the stable aromatic pyrrolopyrimidinone ring system.

Protocol 1: Synthesis of 1,5-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1,5-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one as a solid.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Step 2: Synthesis of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine

The hydroxyl group of the pyrrolopyrimidinone is a poor leaving group. To facilitate the subsequent introduction of the aniline moiety, it must be converted to a more reactive group. Chlorination with phosphorus oxychloride (POCl3) is a standard and effective method for this transformation.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl3): This is a powerful chlorinating agent that readily converts the lactam functionality of the pyrrolopyrimidinone into a chloro-pyrimidine, which is highly susceptible to nucleophilic aromatic substitution.

  • Reflux: The reaction requires heating to proceed at a reasonable rate.

Protocol 2: Synthesis of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine [7]

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1,5-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, until the reaction is complete (monitored by TLC).

  • Carefully remove the excess POCl3 under reduced pressure.

  • Cautiously quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-d]pyrimidine.

Characterization: Confirm the structure of the chlorinated intermediate using 1H NMR, 13C NMR, and Mass Spectrometry.

Part 2: Synthesis and Evaluation of a Targeted EGFR Inhibitor

With the activated 4-chloro-1H-pyrrolo[2,3-d]pyrimidine in hand, the next step is to introduce a substituted aniline moiety. This is a key step in tailoring the molecule to inhibit a specific biological target, in this case, EGFR. The aniline fragment will occupy the ATP-binding site of the EGFR kinase domain.

Step 3: Synthesis of a 4-Anilino-pyrrolo[2,3-d]pyrimidine Derivative

The final step in the synthesis of our target compound is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloro group by the amino group of a substituted aniline. The choice of the specific aniline derivative is crucial for achieving high potency and selectivity for EGFR. For this example, we will use 3-ethynylaniline, a common substituent in potent EGFR inhibitors.

Causality of Experimental Choices:

  • Buchwald-Hartwig Cross-Coupling: While direct nucleophilic aromatic substitution can occur, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination often provide higher yields and are compatible with a wider range of substrates.[8]

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., XPhos) is critical for the efficiency of the catalytic cycle.

  • Base: A base (e.g., K2CO3 or Cs2CO3) is required to deprotonate the aniline and facilitate the catalytic cycle.

Protocol 3: Synthesis of N-(3-ethynylphenyl)-1H-pyrrolo[2,3-d]pyrimidin-4-amine [8]

  • To a reaction vial, add 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 3-ethynylaniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and a phosphine ligand (e.g., XPhos, 0.1 eq).

  • Add a suitable base (e.g., K2CO3, 2.0 eq) and a dry, degassed solvent (e.g., t-BuOH or dioxane).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization: The final product should be thoroughly characterized by 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity assessed by HPLC.

Part 3: Biological Evaluation

The synthesized pyrrolo[2,3-d]pyrimidine derivative is now ready for biological evaluation to determine its anticancer activity and mechanism of action.

In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. It is crucial to include cell lines that are known to be dependent on EGFR signaling, particularly those harboring EGFR mutations.

Protocol 4: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., A549 - non-small cell lung cancer, HCC827 - EGFR mutant non-small cell lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compound for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor like Gefitinib).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative In Vitro Cytotoxicity Data for Pyrrolo[2,3-d]pyrimidine-based EGFR Inhibitors

Compound IDCancer Cell LineEGFR StatusIC50 (nM)Reference
12i HCC827Exon 19 del0.046[8]
12i H1975L858R/T790M0.21[8]
Gefitinib HCC827Exon 19 del0.015[8]
Gefitinib H1975L858R/T790M>10,000[8]

Note: Compound 12i is a representative advanced analogue from the cited literature, demonstrating high potency against EGFR mutant cell lines.[8]

Mechanism of Action: EGFR Kinase Inhibition

To confirm that the synthesized compound exerts its anticancer effect through the intended mechanism, a direct enzymatic assay against EGFR is necessary.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Protocol 5: In Vitro EGFR Kinase Assay

Commercially available EGFR kinase assay kits (e.g., using fluorescence resonance energy transfer - FRET, or luminescence) can be used.

  • In a microplate, add the recombinant human EGFR kinase enzyme.

  • Add the synthesized compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate (a specific peptide) and ATP.

  • Incubate the reaction for a specified time at a controlled temperature.

  • Stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit's instructions.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of pyrrolo[2,3-d]pyrimidine-based anticancer agents. The synthetic pathway outlined in this guide provides a robust framework for accessing this privileged scaffold. By strategically modifying the substituents on the pyrrolo[2,3-d]pyrimidine core, researchers can develop potent and selective inhibitors of various cancer-related targets, such as EGFR. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers in their efforts to discover and develop novel and effective cancer therapeutics.

References

1H and 13C NMR analysis of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

Ethyl 3-amino-1H-pyrrole-2-carboxylate and its salts are valuable heterocyclic building blocks in medicinal chemistry and materials science. The pyrrole scaffold is a core component in numerous pharmaceuticals and natural products.[1][2] Accurate and unambiguous structural characterization of these intermediates is critical for ensuring the integrity of drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1]

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for experimental choices. We will delve into sample preparation, data acquisition, and detailed spectral interpretation, including the use of 2D NMR for unambiguous assignments.

Core Principles: Understanding the NMR Landscape of a Substituted Pyrrole

The chemical environment of each nucleus in this compound is unique, leading to a distinct NMR fingerprint. The interpretation of this fingerprint relies on understanding the fundamental electronic effects of the substituents on the pyrrole ring.

The five-membered pyrrole ring is aromatic, and its protons and carbons have characteristic chemical shifts.[1] However, these shifts are heavily modulated by the attached functional groups: the amino group at the C3 position and the ethyl carboxylate group at the C2 position.

  • Electron-Withdrawing vs. Electron-Donating Effects : Generally, electron-withdrawing groups (EWGs) pull electron density away from the ring, "deshielding" the nuclei and causing their signals to shift downfield (to a higher ppm value).[1][3] Conversely, electron-donating groups (EDGs) push electron density into the ring, "shielding" the nuclei and shifting their signals upfield (to a lower ppm value).[1]

  • Influence of Substituents in the Target Molecule :

    • Ethyl Carboxylate (-COOEt) at C2 : This group is a moderate electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl. It will deshield adjacent nuclei.

    • Amino Group (-NH₂) at C3 : In its free base form, the amino group is a strong electron-donating group. However, in the hydrochloride salt form, it is protonated to an ammonium group (-NH₃⁺). This ammonium cation acts as a strong electron-withdrawing group through an inductive effect, which will significantly deshield the pyrrole ring nuclei.

This interplay of two powerful electron-withdrawing groups attached to adjacent carbons (C2 and C3) will result in a significant downfield shift for the remaining ring protons (H4 and H5) and carbons (C4 and C5) compared to unsubstituted pyrrole.

Experimental Protocols

Part A: NMR Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample preparation. For the hydrochloride salt of our target compound, proper solvent selection is paramount.

Causality Behind Solvent Choice: this compound is a salt and requires a polar solvent for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several key reasons:

  • Its high polarity readily dissolves the hydrochloride salt.

  • It has a high boiling point, making it suitable for variable temperature experiments if needed.

  • Crucially, the acidic protons of the pyrrole N-H and the ammonium -NH₃⁺ will not rapidly exchange with the solvent, allowing for their observation in the ¹H NMR spectrum. Using protic solvents like D₂O or CD₃OD would lead to deuterium exchange, causing these signals to broaden or disappear entirely.[4]

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. A higher concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[1]

  • Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the mixture for 1-2 minutes to ensure complete dissolution. Visually inspect the solution for any suspended particles.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube.

  • Final Volume Check: Ensure the solvent height in the tube is approximately 4-5 cm, which is optimal for modern NMR spectrometers.

Part B: NMR Data Acquisition Workflow

The following parameters are provided for a typical 400 MHz NMR spectrometer and may be adjusted based on the specific instrument.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis prep1 Weigh 5-10 mg (1H) or 20-50 mg (13C) of Sample prep2 Dissolve in 0.6 mL of DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Tune and Shim Instrument prep3->acq1 acq2 Acquire 1D 1H Spectrum (16 scans) acq1->acq2 acq3 Acquire 1D 13C{1H} Spectrum (1024+ scans) acq2->acq3 acq4 Acquire 2D COSY and HSQC/HMBC (optional) acq3->acq4 an1 Process Spectra (FT, Phase, Baseline) acq4->an1 an2 Calibrate to Residual DMSO at 2.50 ppm an1->an2 an3 Assign Signals and Integrate Peaks an2->an3 an4 Confirm Structure an3->an4

Caption: NMR analysis workflow from sample preparation to structural confirmation.

Typical 1D ¹H NMR Parameters:

  • Pulse Program: Standard 1-pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 4.0 s

  • Number of Scans (ns): 16

Typical 1D ¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled with NOE (zgpg30)

  • Spectral Width: -10 to 200 ppm

  • Relaxation Delay (d1): 2.0 s

  • Number of Scans (ns): 1024 or higher

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show six distinct signals. The chemical shifts are influenced by the strong deshielding effects of the adjacent -COOEt and -NH₃⁺ groups.[5][6]

Assignment Structure Expected δ (ppm) Multiplicity Integration Rationale
H-a CH₃ -CH₂-O-~1.3Triplet (t)3HAliphatic methyl group, split by the adjacent CH₂ (n+1 rule).
H-b CH₃-CH₂ -O-~4.3Quartet (q)2HMethylene group adjacent to an electronegative oxygen, split by the CH₃.
H-4 Pyrrole H-4 ~6.5 - 7.0Doublet (d)1HAromatic proton, deshielded by EWGs, coupled to H-5.
H-5 Pyrrole H-5 ~7.0 - 7.5Doublet (d)1HAromatic proton, deshielded, coupled to H-4.
H-c -NH₃⁺ ~8.0 - 9.0Broad Singlet (br s)3HProtons on a positively charged nitrogen are highly deshielded. Broadness is due to quadrupole effects and potential for slow exchange.
H-d Pyrrole N-H >11.0Broad Singlet (br s)1HHighly deshielded due to its position in the aromatic ring and hydrogen bonding.[2]
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display seven signals, as all carbon atoms are chemically non-equivalent.

Assignment Structure Expected δ (ppm) Rationale
C-a CH₃ -CH₂-O-~14Typical aliphatic methyl carbon.
C-b CH₃-CH₂ -O-~60Aliphatic methylene carbon attached to an electronegative oxygen.
C-4 Pyrrole C-4 ~110 - 120Aromatic CH carbon. The exact shift is a balance of effects from the two EWGs.
C-5 Pyrrole C-5 ~120 - 130Aromatic CH carbon, typically downfield from C4 in similar structures.
C-2 Pyrrole C-2 ~130 - 140Quaternary carbon attached to the -COOEt group. Deshielded.
C-3 Pyrrole C-3 ~135 - 145Quaternary carbon attached to the -NH₃⁺ group. Highly deshielded by the positive charge.
C-e -C =O~160 - 165Carbonyl carbon of the ester group.[7]
Structural Verification with 2D NMR

For absolute certainty in assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a cross-peak between H-4 and H-5, confirming their adjacency on the pyrrole ring. It would also show a strong cross-peak between the ethyl group's CH₂ (H-b) and CH₃ (H-a).

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon. It would definitively link H-a to C-a, H-b to C-b, H-4 to C-4, and H-5 to C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations to Confirm Structure:

  • The ethyl methylene protons (H-b) should show a correlation to the carbonyl carbon (C-e) and the pyrrole ring carbon C-2.

  • The pyrrole proton H-4 should correlate to carbons C-2 and C-5.

  • The pyrrole proton H-5 should correlate to carbons C-3 and C-4.

These correlations, taken together, provide irrefutable evidence for the assigned structure of this compound.

Conclusion

This application note provides a robust and scientifically grounded protocol for the complete ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of chemical shifts and employing a systematic approach to data acquisition and interpretation, researchers can confidently verify the structure of this important synthetic intermediate. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the highest level of analytical rigor, which is essential in research, development, and quality control environments.

References

purification techniques for Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of this compound (CAS: 252932-49-3), a key heterocyclic building block in pharmaceutical and materials science research. Addressing the needs of researchers, chemists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the fundamental principles behind each purification technique. We present field-proven methodologies for recrystallization, silica gel column chromatography, and extractive work-ups, complete with troubleshooting guides and quality control checkpoints. The protocols are designed to be self-validating, ensuring researchers can achieve high purity and batch-to-batch consistency.

Introduction and Compound Profile

This compound is a valuable intermediate in the synthesis of more complex molecules, including various pharmacologically active agents[1]. The pyrrole scaffold is a privileged structure in medicinal chemistry, and this specific derivative offers multiple reactive sites for further functionalization[2]. The purity of this starting material is paramount, as impurities can lead to complex side reactions, low yields of the desired final product, and challenging downstream purifications. This guide details robust methods to purify this compound, ensuring its suitability for demanding synthetic applications.

Chemical and Physical Properties

The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it distinct from its free base counterpart (Ethyl 3-amino-1H-pyrrole-2-carboxylate, CAS: 252932-48-2)[3][4].

PropertyValueSource(s)
CAS Number 252932-49-3[5][6]
Molecular Formula C₇H₁₁ClN₂O₂[4][5]
Molecular Weight 190.63 g/mol [4]
Appearance Solid (typically off-white to tan)[5]
Parent Compound Ethyl 3-amino-1H-pyrrole-2-carboxylate[4]
InChIKey MWWQOUGXCWIOSR-UHFFFAOYSA-N[4][5]

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. For this compound, impurities typically arise from three sources:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Reaction Byproducts: These are often the most challenging to remove. Pyrroles, particularly those with electron-donating amino groups, can be prone to oxidation (leading to colored impurities) or polymerization under acidic or thermal stress. Side reactions may also lead to isomeric impurities or dimers.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Ethyl Acetate) and reagents like acids or bases.

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram outlines a general decision-making workflow.

Purification_Strategy Start Crude Product (Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl) Impurity_Check Analyze Impurity Profile (TLC, LC-MS, 1H NMR) Start->Impurity_Check Scale_Check Define Scale & Purity Goal (e.g., >98% HPLC) Impurity_Check->Scale_Check Recrystallization Technique 1: Recrystallization Scale_Check->Recrystallization High Scale Crystalline Solid Gross Impurities Chromatography Technique 2: Column Chromatography Scale_Check->Chromatography Low-to-Mid Scale Oily/Amorphous Solid Closely Related Impurities Final_Product Pure Product (Verify by QC) Recrystallization->Final_Product Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for large-scale purification of solid compounds, leveraging differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures.

Principle of Recrystallization

The hydrochloride salt structure of the target compound makes it significantly more polar than many organic byproducts. The ideal solvent will fully dissolve the compound and impurities when hot but will allow only the pure compound to crystallize upon cooling, leaving impurities behind in the mother liquor. A common and effective solvent system for polar salts is a C1-C4 alcohol (e.g., Ethanol, Isopropanol) or a mixture of an alcohol with a less polar anti-solvent (e.g., Diethyl Ether, Ethyl Acetate).

Detailed Step-by-Step Protocol
  • Solvent Selection (Small Scale Test):

    • Place ~50 mg of the crude material into a small test tube.

    • Add a polar solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good; try a less polar one like isopropanol.

    • If it has low solubility, heat the mixture gently (e.g., in a 60°C water bath). Add more solvent dropwise until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • A good solvent will result in the formation of a significant amount of crystalline precipitate.

  • Main Recrystallization Procedure:

    • Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the chosen solvent (e.g., Isopropanol) in an initial volume sufficient to create a slurry (e.g., 20-30 mL).

    • Heat the flask on a hotplate with stirring. Add more hot solvent in small portions until all the solid has just dissolved. Causality Note: Adding a large excess of solvent will reduce the final yield.

    • Optional: If colored, insoluble impurities remain, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum to a constant weight.

  • Quality Control: Assess purity via melting point determination, HPLC, and ¹H NMR. The mother liquor can also be analyzed by TLC to confirm that impurities were removed.

Protocol 2: Silica Gel Column Chromatography

This technique is invaluable for separating compounds with similar polarities and for smaller-scale purifications where high purity is essential.

Principle of Chromatography

Silica gel is a polar stationary phase (SiO₂). In normal-phase chromatography, compounds are eluted with a less polar mobile phase. More polar compounds interact more strongly with the silica and elute more slowly. The amino group in the target compound is basic and can interact very strongly with the acidic silica gel, leading to poor separation and "streaking." This can be mitigated by adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase.

Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column 1. Pack Column (Silica Gel Slurry) prep_eluent 2. Prepare Eluent (e.g., DCM:MeOH + 0.5% TEA) prep_column->prep_eluent prep_sample 3. Prepare Sample (Adsorb onto Silica) prep_eluent->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Mobile Phase run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_pool 8. Pool Pure Fractions analysis_tlc->analysis_pool analysis_evap 9. Evaporate Solvent analysis_pool->analysis_evap Final_Product Final_Product analysis_evap->Final_Product Yields Free Base Convert to HCl salt if needed

Caption: Step-by-step workflow for purification via column chromatography.

Detailed Step-by-Step Protocol

Note: Chromatography will isolate the free base. The hydrochloride salt must be reconstituted afterward.

  • Eluent Selection: Using TLC, find a solvent system that gives the target compound an R_f value of ~0.3. A good starting point, based on related pyrrole structures, is a mixture of Dichloromethane (DCM) and Methanol (MeOH)[2].

    • Test solvent systems like 98:2, 95:5, and 90:10 DCM:MeOH.

    • To each system, add 0.5% triethylamine (TEA) by volume to prevent streaking.

  • Column Packing:

    • Select a column of appropriate size (e.g., for 1 g of crude material, a 40-50 mm diameter column is suitable).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material (~1.0 g) in a minimal amount of a strong solvent like methanol.

    • Add 2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully layer this dry powder onto the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase. Start with a less polar mixture (e.g., 98:2 DCM:MeOH + 0.5% TEA) and gradually increase the polarity if necessary (gradient elution).

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain.

  • Isolation and Salt Formation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure to yield the purified free base (Ethyl 3-amino-1H-pyrrole-2-carboxylate) as an oil or solid.

    • To form the hydrochloride salt, dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in ether (or bubble dry HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Typical Scale Grams to KilogramsMilligrams to ~100 Grams
Throughput HighLow
Cost Low (solvents)Moderate (silica, large solvent volumes)
Time ModerateHigh
Separation Power Good for gross impuritiesExcellent for closely related impurities
Best For Crystalline solids with significantly different solubility from impurities.Non-crystalline oils/solids or mixtures of isomers.

References

Application Notes & Protocols: Standard Methodologies for the Synthesis of Aminopyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminopyrroles in Modern Chemistry

The aminopyrrole moiety is a privileged heterocyclic scaffold, forming the core structural framework of numerous natural products, pharmaceuticals, and advanced materials. Its prevalence in biologically active compounds, from anticancer agents to antibiotics, underscores its importance as a pharmacophore. The strategic placement of the amino group on the pyrrole ring provides a critical vector for molecular interactions and allows for extensive functionalization, making it an attractive target in drug discovery and development.[1]

This guide provides an in-depth overview of the principal synthetic strategies for accessing aminopyrrole derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each transformation, offering insights into the causality behind experimental choices. The protocols described herein are designed to be robust and self-validating, grounded in established, peer-reviewed methodologies.

Logical & Experimental Workflow Overview

The synthesis of a target aminopyrrole derivative involves a logical progression from selecting the appropriate synthetic strategy based on the desired substitution pattern to executing the reaction and purifying the final product.

G cluster_plan Phase 1: Planning & Selection cluster_exec Phase 2: Execution & Analysis cluster_val Phase 3: Validation Target Define Target Aminopyrrole (Substitution Pattern) Strategy Select Synthetic Strategy (e.g., Paal-Knorr, Hantzsch) Target->Strategy Based on Retrosynthesis Protocol Execute Step-by-Step Protocol Strategy->Protocol Monitor Monitor Reaction (TLC, LC-MS) Protocol->Monitor Workup Perform Aqueous Workup & Extraction Monitor->Workup Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Paal_Knorr Start 1,4-Dicarbonyl + R-NH2 Protonation Carbonyl Protonation Start->Protonation H+ Attack1 Amine Nucleophilic Attack Protonation->Attack1 Hemiaminal Hemiaminal Intermediate Attack1->Hemiaminal Cyclization Intramolecular Cyclization (Rate-Determining) Hemiaminal->Cyclization Dihydroxy 2,5-Dihydroxy- tetrahydropyrrole Derivative Cyclization->Dihydroxy Dehydration Dehydration (H2O loss) Dihydroxy->Dehydration -2H2O Product Substituted Pyrrole Dehydration->Product Hantzsch Start β-Ketoester + R-NH2 Enamine Enamine Formation Start->Enamine Attack Nucleophilic Attack on α-Haloketone Enamine->Attack + α-Haloketone Intermediate Acyclic Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring 5-Membered Ring Intermediate Cyclization->Ring Elimination Dehydration & Rearrangement Ring->Elimination -H2O Product Substituted Pyrrole Elimination->Product Barton_Zard Start α-Isocyanoacetate Deprotonation Deprotonation Start->Deprotonation Base Enolate Isocyanoacetate Enolate Deprotonation->Enolate Michael Michael Addition to Nitroalkene Enolate->Michael + Nitroalkene Adduct Michael Adduct Michael->Adduct Cyclization 5-endo-dig Cyclization Adduct->Cyclization CyclizedInt Cyclized Intermediate Cyclization->CyclizedInt Elimination Elimination of Nitro Group CyclizedInt->Elimination Base Tautomerization Tautomerization Elimination->Tautomerization Product 3,4-Disubstituted Pyrrole-2-carboxylate Tautomerization->Product

References

Application Notes and Protocols for the Scalable Production of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and scale-up of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, a key building block in the development of various pharmacologically active molecules. The protocols detailed herein are designed to be robust and scalable, addressing the challenges inherent in moving from laboratory-scale synthesis to pilot and manufacturing-scale production. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies to ensure a reproducible and efficient manufacturing process.

Introduction: The Significance of a Versatile Pyrrole Intermediate

Pyrrole and its derivatives are fundamental heterocyclic structures present in a vast array of natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of this compound makes it a particularly valuable intermediate for the synthesis of targeted therapeutics, including kinase inhibitors and other novel drug candidates. The presence of the amino group at the 3-position and the carboxylate at the 2-position provides two reactive handles for further chemical elaboration, allowing for the construction of complex molecular architectures.

The successful and economical development of drugs containing this pyrrole moiety is contingent upon a scalable and well-characterized synthesis of the core intermediate. This guide provides a detailed examination of a robust synthetic route, addressing critical aspects of process chemistry, safety, and purification necessary for industrial application.

Proposed Synthetic Pathway: A Multi-Step Approach

A multi-step synthetic approach is proposed for the production of this compound. This pathway is designed for its use of readily available starting materials and its amenability to scale-up. The key transformation involves a Thorpe-Ziegler cyclization to construct the pyrrole ring.[2]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Thorpe-Ziegler Cyclization cluster_3 Step 4: Decyanation and Esterification cluster_4 Step 5: Hydrochloride Salt Formation A Ethyl Cyanoacetate D Ethoxymethylene Cyanoacetate A->D Reacts with B Triethyl Orthoformate B->D Reacts with C Acetic Anhydride C->D Catalyst D_2 Ethoxymethylene Cyanoacetate G Michael Adduct Intermediate D_2->G Reacts with E Aminoacetonitrile Hydrochloride E->G Reacts with F Base (e.g., Sodium Ethoxide) F->G Catalyst G_2 Michael Adduct Intermediate I Ethyl 3-amino-4-cyanopyrrole-2-carboxylate G_2->I Cyclizes in presence of H Base (e.g., Sodium Ethoxide) H->I Catalyst I_2 Ethyl 3-amino-4-cyanopyrrole-2-carboxylate K Ethyl 3-amino-1H-pyrrole-2-carboxylate I_2->K Reacts with J Sulfuric Acid in Ethanol J->K Reagent K_2 Ethyl 3-amino-1H-pyrrole-2-carboxylate M This compound K_2->M Reacts with L HCl in Ethanol L->M Reagent

Caption: Proposed multi-step synthesis of the target molecule.

Detailed Protocols and Scale-Up Considerations

Step 1: Synthesis of Ethoxymethylene Cyanoacetate

Reaction Principle: This step involves the Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate, typically catalyzed by acetic anhydride. This reaction forms the key electrophilic component for the subsequent Michael addition.

Laboratory-Scale Protocol (100 g scale):

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl cyanoacetate (100 g, 0.88 mol) and acetic anhydride (108 g, 1.06 mol).

  • Heat the mixture to 120-130 °C with stirring.

  • Slowly add triethyl orthoformate (143 g, 0.96 mol) via the dropping funnel over 1 hour.

  • After the addition is complete, maintain the reaction mixture at 130-140 °C for 4-5 hours, monitoring the reaction progress by GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product is purified by vacuum distillation to yield ethoxymethylene cyanoacetate as a colorless to pale yellow liquid.

Scale-Up Considerations:

  • Exothermicity: The reaction is endothermic initially but can become exothermic upon initiation. Controlled addition of triethyl orthoformate is crucial to manage the reaction temperature.

  • By-product Removal: The reaction generates ethyl acetate and ethanol as by-products. Efficient distillation is necessary to drive the reaction to completion and for purification.

  • Material of Construction: Glass-lined reactors are suitable for this step. Ensure proper ventilation to handle acetic anhydride vapors.

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Ethyl Cyanoacetate100 g10 kg
Triethyl Orthoformate143 g14.3 kg
Acetic Anhydride108 g10.8 kg
Reaction Temperature130-140 °C130-140 °C
Reaction Time4-5 hours5-7 hours
Expected Yield80-85%78-83%
Step 2 & 3: Michael Addition and Thorpe-Ziegler Cyclization

Reaction Principle: This is a one-pot reaction where aminoacetonitrile undergoes a Michael addition to ethoxymethylene cyanoacetate, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization to form the pyrrole ring.[2]

Laboratory-Scale Protocol (50 g scale):

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (10.5 g, 0.46 mol) to anhydrous ethanol (250 mL) under an inert atmosphere in a 1 L three-necked flask.

  • Cool the sodium ethoxide solution to 0-5 °C.

  • In a separate beaker, dissolve aminoacetonitrile hydrochloride (42.5 g, 0.46 mol) in anhydrous ethanol (150 mL).

  • Slowly add the aminoacetonitrile solution to the cooled sodium ethoxide solution, maintaining the temperature below 10 °C.

  • To this mixture, add a solution of ethoxymethylene cyanoacetate (77 g, 0.46 mol) in anhydrous ethanol (100 mL) dropwise over 1-2 hours, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into ice-water (500 mL).

  • Adjust the pH to 6-7 with acetic acid.

  • The precipitated solid, ethyl 3-amino-4-cyanopyrrole-2-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.

Scale-Up Considerations:

  • Sodium Ethoxide Preparation: The preparation of sodium ethoxide is highly exothermic and generates hydrogen gas. This must be performed in a well-ventilated area with appropriate safety measures. For larger scales, using commercially available sodium ethoxide solution is recommended.

  • Temperature Control: The Michael addition is exothermic. Strict temperature control is critical to prevent side reactions.

  • Solid Handling: The product precipitates from the reaction mixture. Efficient filtration and washing are necessary to obtain a pure intermediate.

ParameterLaboratory Scale (50 g)Pilot Scale (5 kg)
Ethoxymethylene Cyanoacetate77 g7.7 kg
Aminoacetonitrile HCl42.5 g4.25 kg
Sodium Metal10.5 g1.05 kg
Anhydrous Ethanol500 mL50 L
Reaction Temperature0-10 °C, then RT0-10 °C, then RT
Reaction Time12-16 hours16-20 hours
Expected Yield65-75%60-70%
Step 4: Decyanation and Esterification

Reaction Principle: The 4-cyano group is removed, and any hydrolyzed ester is re-esterified by heating in a mixture of sulfuric acid and ethanol.

Laboratory-Scale Protocol (30 g scale):

  • To a 500 mL flask, add ethyl 3-amino-4-cyanopyrrole-2-carboxylate (30 g, 0.17 mol).

  • Carefully add a mixture of concentrated sulfuric acid (60 mL) and ethanol (240 mL) while cooling in an ice bath.

  • Heat the mixture to reflux (around 80-85 °C) for 8-10 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture and pour it onto crushed ice (500 g).

  • Neutralize the solution with a saturated solution of sodium bicarbonate to pH 7-8.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 3-amino-1H-pyrrole-2-carboxylate.

Scale-Up Considerations:

  • Corrosive Reagents: The use of concentrated sulfuric acid requires appropriate acid-resistant equipment (glass-lined reactors).

  • Quenching and Neutralization: The quenching and neutralization steps are highly exothermic and will generate a significant amount of carbon dioxide gas. These operations must be performed with caution and efficient cooling.

  • Extraction: Large-scale extractions require appropriate liquid-liquid extraction equipment.

Step 5: Hydrochloride Salt Formation and Purification

Reaction Principle: The free base is converted to its hydrochloride salt to improve stability and ease of handling. Crystallization of the salt serves as the final purification step.

Laboratory-Scale Protocol (20 g scale):

  • Dissolve the crude Ethyl 3-amino-1H-pyrrole-2-carboxylate (20 g) in ethanol (100 mL).

  • Cool the solution to 0-5 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ethanol until the pH reaches 1-2.

  • The hydrochloride salt will precipitate. Stir the slurry at 0-5 °C for 1-2 hours.

  • Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum at 40-50 °C to yield this compound as a stable solid.

Scale-Up Considerations:

  • Handling of HCl: Anhydrous HCl is a corrosive and toxic gas. Handling requires a closed system and scrubbing of off-gases. Using a pre-made solution of HCl in a suitable solvent is often safer for large-scale operations.

  • Crystallization: The crystallization process should be carefully controlled (cooling rate, agitation) to ensure a consistent crystal size and purity.

  • Drying: The final product should be dried under controlled conditions to achieve the desired residual solvent levels.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or in a closed system for large-scale production.

  • Reagent Handling:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

    • Sodium Metal: Highly reactive with water. Handle under an inert atmosphere.

    • Concentrated Sulfuric Acid: Highly corrosive. Add to other liquids slowly and with cooling.

    • Hydrogen Chloride: Corrosive and toxic. Use in a well-ventilated area or a closed system.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

G cluster_0 Overall Workflow Start Starting Materials Procurement Step1 Step 1: Knoevenagel Condensation Start->Step1 QC_In In-Process Quality Control Step1->QC_In Step2_3 Step 2 & 3: Michael Addition & Cyclization Step2_3->QC_In Step4 Step 4: Decyanation & Esterification Step4->QC_In Step5 Step 5: Salt Formation & Purification QC_Final Final Product Quality Control Step5->QC_Final QC_In->Step2_3 QC_In->Step4 QC_In->Step5 Packaging Packaging & Storage QC_Final->Packaging

Caption: Overall workflow for the production of the target molecule.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis and scale-up of this compound. By understanding the chemical principles behind each step and anticipating the challenges of scaling up, researchers and drug development professionals can implement a robust and efficient manufacturing process. Adherence to the detailed procedures and safety guidelines will ensure the consistent production of this valuable chemical intermediate, thereby facilitating the development of next-generation therapeutics.

References

Experimental Uses of Pyrrole-2-Carboxylate Esters in Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the experimental applications of pyrrole-2-carboxylate esters and their derivatives in modern pharmacology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a detailed narrative on the causality behind experimental design, protocol execution, and data interpretation. We will delve into the synthesis, in vitro evaluation, and mechanistic studies of these versatile scaffolds, with a focus on their applications as antimicrobial and anticancer agents.

Part 1: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and pharmaceutically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various chemical reactions make it a valuable scaffold in drug design.[2] Pyrrole-2-carboxylate esters, in particular, serve as key intermediates and pharmacophores in the development of novel therapeutics.[2] This guide will focus on two prominent areas of research where these compounds have shown significant promise: the development of novel anti-tuberculosis agents and the design of potent anticancer drugs.

Part 2: Application in Antimicrobial Drug Discovery - Targeting Tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-TB drugs with novel mechanisms of action.[5] Pyrrole-2-carboxamide derivatives have emerged as a promising class of compounds that target Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter involved in mycolic acid biosynthesis.[5][6]

Mechanism of Action: Inhibition of MmpL3

MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial inner membrane.[5] Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique and impermeable barrier.[5] Inhibition of MmpL3 disrupts mycolic acid biosynthesis, leading to cell death.[5] The pyrrole-2-carboxamide scaffold has been shown to bind effectively within the MmpL3 transporter, blocking its function.[5]

Experimental Workflow for MmpL3 Inhibitor Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Efficacy & PK/PD Synthesis Synthesis of Pyrrole-2-Carboxamide Library Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Determination against M. tuberculosis Characterization->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) MIC_Assay->Cytotoxicity MmpL3_Target Target Validation (M. smegmatis expressing MmpL3 variants) Cytotoxicity->MmpL3_Target Mycolic_Acid Mycolic Acid Biosynthesis Assay MmpL3_Target->Mycolic_Acid PK_Studies Pharmacokinetic Studies in Mice Mycolic_Acid->PK_Studies Efficacy_Studies In Vivo Efficacy in Mouse Model of TB PK_Studies->Efficacy_Studies G Androstenedione Androstenedione Estrone Estrone Androstenedione->Estrone Aromatase Testosterone Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase Aromatase Aromatase (CYP19A1) ER Estrogen Receptor Estrone->ER Estradiol->ER Pyrrole_Inhibitor Pyrrole-2-carboxylate Derivative Pyrrole_Inhibitor->Aromatase inhibits Tumor_Growth Tumor Growth ER->Tumor_Growth promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. This valuable heterocyclic building block is crucial in medicinal chemistry, and achieving high yield and purity is paramount. This center is designed to help you navigate the common challenges associated with its synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent obstacles encountered during the synthesis. The solutions provided are based on established chemical principles and field-proven experience.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yields in pyrrole synthesis are a common issue that can often be traced back to a few key areas.[1] A systematic approach to troubleshooting is essential.

Possible Causes & Recommended Solutions:

  • Purity of Starting Materials: The quality of your precursors is critical. Impurities can introduce competing side reactions that consume reagents and complicate purification.[2]

    • Solution: Always use reagents from a reputable supplier or purify them before use. For instance, liquid aldehydes or amines should be freshly distilled. Ensure solvents are anhydrous, as moisture can interfere with many condensation reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are interdependent and must be carefully optimized.

    • Solution:

      • Temperature: While higher temperatures can accelerate the reaction, they may also promote degradation or polymerization of the pyrrole product.[1] Experiment with a range of temperatures, starting low and gradually increasing while monitoring the reaction by TLC or LC-MS.

      • Reaction Time: Incomplete conversion is a common reason for low yield. Monitor the reaction progress closely until the limiting reagent is consumed. However, excessively long reaction times can also lead to byproduct formation.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete conversion of the limiting reagent and the presence of excess starting material in the crude product.[1]

    • Solution: Carefully calculate and measure all reactants. For reactions involving a base or acid catalyst, ensure the catalytic amount is appropriate. Sometimes, a slight excess of one reactant (e.g., the amine component) can drive the reaction to completion.

Q2: I'm observing significant impurity formation. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a major challenge, stemming from the reactivity of the starting materials and the pyrrole ring itself.

Possible Side Reactions & Mitigation Strategies:

  • Polymerization: Pyrroles, especially electron-rich ones, can be susceptible to polymerization under acidic conditions or upon exposure to air and light.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Once the product is formed, handle it quickly and store it under inert gas, protected from light.

  • Furan Byproduct Formation: In syntheses that utilize 1,4-dicarbonyl compounds (a Paal-Knorr approach), acid-catalyzed self-condensation of the dicarbonyl can lead to furan byproducts.[1]

    • Solution: Carefully control the pH. The reaction requires an acid catalyst, but strongly acidic conditions favor furan formation.[1] Screen different weak acids (e.g., acetic acid, citric acid) or Lewis acids to find the optimal balance between promoting pyrrole formation and suppressing the side reaction.[3][4]

  • Incomplete Cyclization or Isomer Formation: Depending on the synthetic route, intermediates may be stable enough to persist, or alternative cyclization pathways could lead to isomeric impurities.

    • Solution: Ensure reaction conditions (temperature, catalyst) are sufficient to drive the final aromatization step to completion. The choice of catalyst can be critical for regioselectivity in certain pyrrole syntheses.[4]

Q3: My reaction stalls before completion. What are the potential causes?

A stalled reaction, where starting materials are still present after an extended period, points to issues with reactivity or catalysis.

Possible Causes & Recommended Solutions:

  • Insufficiently Reactive Starting Materials: Steric hindrance or strong electron-withdrawing groups on your precursors can significantly slow down the reaction.[1][3]

    • Solution: More forcing conditions may be required, such as higher temperatures or the use of a stronger acid catalyst.[3] Alternatively, microwave irradiation can sometimes be effective in driving sluggish reactions to completion.[3]

  • Catalyst Deactivation/Inhibition: The catalyst may be poisoned by impurities in the starting materials or solvents. In some cases, the product itself or a byproduct can inhibit the catalyst.

    • Solution: Ensure high-purity reagents and dry solvents. If product inhibition is suspected, a strategy involving slow addition of reagents to maintain a low concentration of product might be beneficial.

Q4: I'm having difficulty with product isolation and purification. What are the best practices?

The physical properties of Ethyl 3-amino-1H-pyrrole-2-carboxylate can make its purification challenging.

Recommended Purification Strategies:

  • Crystallization of the Hydrochloride Salt: The free-base form of the target molecule may be an oil or a low-melting solid, making it difficult to purify by crystallization. Converting it to the hydrochloride salt often yields a more stable, crystalline solid that is easier to handle and purify.

    • Protocol: Dissolve the crude free-base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a non-polar solvent (e.g., 4M HCl in dioxane or HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • Chromatography: If crystallization is ineffective, column chromatography is the next step.

    • For the Free Base: Use silica gel with a gradient of ethyl acetate in hexanes. Due to the basicity of the amino group, peak tailing can be an issue. To mitigate this, add a small amount of triethylamine (~1%) to the eluent.

    • For the Salt: Purifying the salt directly on silica is generally not recommended due to its high polarity and poor solubility in typical eluents. It is better to purify the free base first and then perform the salt formation.[5]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for Ethyl 3-amino-1H-pyrrole-2-carboxylate?

A common and effective strategy involves the cyclization of an activated enamine with an α-amino carbonyl compound or its equivalent. A representative approach is the reaction between ethyl 2-cyano-3-ethoxyacrylate and a glycine ester, which cyclizes in the presence of a base. The resulting aminopyrrole can then be converted to its hydrochloride salt.

Q2: How can I confirm the identity and purity of my final product?

A combination of standard analytical techniques is required:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR should show characteristic peaks for the pyrrole ring protons, the ethyl ester group, and the amino group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): Is the best method for determining purity.

Q3: What are the optimal conditions for the final hydrochloride salt formation?

The key is to use an anhydrous system to prevent hydrolysis of the ester. A solution of 4M HCl in dioxane is often preferred as it is commercially available and provides a controlled amount of HCl. The precipitation should ideally be carried out at 0 °C to maximize the recovery of the crystalline salt.

Visualized Workflows and Mechanisms

Plausible Synthetic Pathway

The following diagram illustrates a plausible two-step synthesis, starting from common precursors.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Decyanation & Salt Formation A Ethyl (ethoxymethylene)cyanoacetate C Base (e.g., NaOEt) Ethanol A->C B Glycine Ethyl Ester B->C D Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate Intermediate C->D Cyclization & Aromatization E Hydrolysis & Decarboxylation (Acidic Conditions) D->E F Ethyl 3-amino-1H-pyrrole-2-carboxylate (Free Base) E->F G HCl in Dioxane F->G H Final Product: Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl G->H

Caption: A plausible synthetic route to the target compound.

General Experimental Workflow

This diagram outlines the typical sequence of operations in the synthesis and purification process.

workflow start 1. Reagent Preparation (Purification, Drying) reaction 2. Cyclization Reaction (Under Inert Atmosphere) start->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Aqueous Workup (Quenching, Extraction) monitoring->workup purify_base 5. Purification of Free Base (Column Chromatography) workup->purify_base salt_formation 6. Hydrochloride Salt Formation (HCl in Dioxane) purify_base->salt_formation isolate 7. Isolation & Drying (Filtration, Vacuum) salt_formation->isolate analyze 8. Final Product Analysis (NMR, MS, HPLC) isolate->analyze

Caption: Standard laboratory workflow for the synthesis.

Troubleshooting Decision Tree for Low Yield

Use this logical diagram to diagnose and solve issues related to poor reaction yields.

troubleshoot start Low Yield Observed check_sm Check TLC/LCMS of Crude start->check_sm sm_present Starting Material Remains? check_sm->sm_present complex_mix Complex Mixture of Spots/Peaks? sm_present->complex_mix No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes side_rxns Side Reactions Dominant complex_mix->side_rxns Yes workup_issue Product Lost During Workup/Purification? complex_mix->workup_issue No action1 Increase Reaction Time Increase Temperature Check Catalyst Activity incomplete_rxn->action1 action2 Lower Temperature Check Reagent Purity Verify Stoichiometry Ensure Inert Atmosphere side_rxns->action2 action3 Analyze Aqueous Layers Optimize Extraction pH Optimize Chromatography workup_issue->action3 Yes

Caption: A decision tree for troubleshooting low product yield.

Optimized Synthesis Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on general principles of pyrrole synthesis. It should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate (Free Base)

  • Reagent Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (100 mL).

  • Base Formation: Add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. Cool the solution to room temperature.

  • Reactant Addition: In a separate flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and glycine ethyl ester hydrochloride (1.05 eq) in anhydrous ethanol (50 mL).

  • Reaction: Add the reactant solution dropwise to the sodium ethoxide solution over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes containing 1% triethylamine) to yield the free base.

Step 2: Formation of Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether (approx. 10 mL per gram of product).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Add 4M HCl in dioxane dropwise with stirring until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at 0 °C. Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether. Dry the product under high vacuum to afford this compound.

Data Summary Tables

Table 1: Troubleshooting Guide Summary
Problem Possible Cause(s) Recommended Solution(s)
Low Yield Impure reagents, incorrect stoichiometry, suboptimal temperature/time.[1][2]Use purified reagents, verify calculations, run optimization screens for conditions.
Side Products Acid-catalyzed polymerization, furan formation, incomplete cyclization.[1]Run under inert gas, control pH with weak acids, ensure sufficient heating.
Stalled Reaction Poorly reactive substrates, catalyst deactivation.[1][3]Use higher temperatures, screen alternative catalysts, use microwave heating.
Purification Issues Product is an oil, peak tailing on silica, poor solubility of salt.Convert to hydrochloride salt for crystallization, add triethylamine to eluent.[5]
Table 2: Key Reaction Parameters
Parameter Impact on Synthesis Optimization Notes
Temperature Affects reaction rate vs. product degradation.Start low and increase incrementally. High temps can cause polymerization.[1]
Solvent Influences solubility of reagents and reaction rate.Anhydrous polar aprotic (e.g., EtOH, DMF) or non-polar (e.g., Toluene) solvents are common.
Catalyst Type and amount are critical for rate and selectivity.Weak Brønsted acids (acetic acid) or Lewis acids can be effective.[3][4]
Atmosphere Presence of oxygen can lead to degradation/polymerization.Always conduct reactions under an inert atmosphere (N₂ or Ar).

References

identifying common impurities in Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve common impurity-related issues encountered during its synthesis, purification, and handling.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological activity, and the overall quality of the final product. This guide provides a structured approach to identifying potential impurities based on their origin and offers practical solutions for their mitigation.

Part 1: Frequently Asked Questions (FAQs) about Impurities

Q1: My batch of this compound has a noticeable color (e.g., pink, brown, or black). What could be the cause?

A1: The appearance of color in what should be an off-white to light-yellow solid is a common indicator of impurity, often arising from oxidation or polymerization of the pyrrole ring. The amino group at the 3-position makes the pyrrole ring electron-rich and thus more susceptible to oxidation, especially when exposed to air, light, or trace metal catalysts. These oxidative processes can lead to the formation of highly conjugated polymeric species, which are intensely colored.

Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I begin to identify this unknown impurity?

A2: Identifying an unknown impurity requires a systematic approach. The first step is to consider the entire history of the compound, including its synthesis, work-up, purification, and storage conditions. Potential impurities can be broadly categorized as:

  • Synthesis-Related Impurities: Unreacted starting materials, excess reagents, or by-products from side reactions.

  • Degradation Products: Resulting from exposure to air, light, heat, or incompatible solvents.

  • Residual Solvents: Solvents used during synthesis or purification that were not completely removed.

Coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for obtaining the molecular weight of the impurity, which provides a crucial clue to its identity. Further characterization by techniques like NMR spectroscopy may be necessary for unambiguous structure elucidation.

Q3: My NMR spectrum shows signals that I cannot assign to the product. What are the likely sources of these extraneous peaks?

A3: Unassigned signals in an NMR spectrum can originate from several sources. By analyzing the chemical shift, multiplicity, and integration of these signals, you can often deduce the nature of the impurity. Common sources include:

  • Starting Materials: Check the spectra of the reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction or purification (e.g., ethanol, ethyl acetate, dichloromethane) are common.

  • Isomeric By-products: Depending on the synthetic route, isomers of the desired product may be formed.

  • Hydrolysis Product: The ester functionality can hydrolyze to the corresponding carboxylic acid, which would show a distinct set of signals and the disappearance of the ethyl group signals.

Q4: I suspect the presence of the corresponding carboxylic acid as an impurity. What is the best way to detect and remove it?

A4: The hydrolysis of the ethyl ester to 3-amino-1H-pyrrole-2-carboxylic acid is a potential degradation pathway, especially in the presence of moisture and acid or base.

  • Detection: This impurity can be detected by HPLC, where it will typically have a different retention time than the ester. LC-MS will show a molecular ion corresponding to the carboxylic acid. In the ¹H NMR spectrum, the characteristic triplet and quartet of the ethyl group will be absent, and the pyrrole proton signals may be shifted.

  • Removal: A simple work-up procedure can often remove the acidic impurity. Dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) will extract the carboxylic acid into the aqueous layer.[1] Following this, the organic layer should be washed with brine, dried, and the solvent evaporated.

Part 2: Troubleshooting Guide for Common Impurities

This section provides a more detailed breakdown of potential impurities based on their origin, along with troubleshooting steps.

Synthesis-Related Impurities

The impurities present in a batch of this compound are highly dependent on the synthetic route employed. Common methods for constructing the substituted pyrrole ring include the Paal-Knorr and Hantzsch syntheses.[2][3][4]

Troubleshooting Workflow for Synthesis-Related Impurities

Caption: Troubleshooting workflow for synthesis-related impurities.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine.[3][4]

Potential Impurity Reason for Formation Identification Troubleshooting/Removal
Unreacted 1,4-dicarbonyl compound Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or low temperature.HPLC, GC-MS, NMR (characteristic carbonyl signals).Optimize reaction conditions (increase reaction time or temperature). Can often be removed by column chromatography.
Furan byproduct If the reaction is run under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl can undergo acid-catalyzed cyclization to form a furan derivative.HPLC, LC-MS (will have a different molecular weight), NMR.Maintain neutral or weakly acidic reaction conditions. A mild acid like acetic acid is often sufficient.

The Hantzsch pyrrole synthesis is a reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][3][4][5]

Potential Impurity Reason for Formation Identification Troubleshooting/Removal
Unreacted β-ketoester Incomplete reaction.HPLC, GC-MS, NMR.Optimize reaction stoichiometry and conditions. Can often be removed by column chromatography.
Unreacted α-haloketone Incomplete reaction.HPLC, GC-MS, NMR. Can be lachrymatory.Optimize reaction stoichiometry. Can be quenched during work-up with a mild nucleophile. Removable by column chromatography.
Side-products from self-condensation The β-ketoester or α-haloketone can undergo self-condensation under the reaction conditions.HPLC, LC-MS, NMR.Optimize reaction conditions, particularly the order of addition of reagents.
Degradation-Related Impurities

Aminopyrrole esters can be susceptible to degradation, especially during storage or under harsh experimental conditions.

Degradation Pathways

G A This compound B Oxidation A->B C Hydrolysis A->C D Polymerization A->D E Colored Impurities / Oligomers B->E F 3-Amino-1H-pyrrole-2-carboxylic acid C->F G Insoluble Polymeric Material D->G

Caption: Potential degradation pathways for this compound.

Potential Impurity Reason for Formation Identification Troubleshooting/Prevention
Oxidation Products The electron-rich aminopyrrole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metals.Appearance of color (pink, brown, black). Broad signals in NMR. Multiple peaks in HPLC.Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature. Use of high-purity solvents and reagents can minimize trace metal contamination.
3-Amino-1H-pyrrole-2-carboxylic acid Hydrolysis of the ethyl ester, catalyzed by acid or base, or simply by the presence of water over time.HPLC (different retention time), LC-MS (lower molecular weight), NMR (absence of ethyl group signals).Store in a desiccator. Use anhydrous solvents for reactions. Can be removed by an aqueous basic wash during work-up.
Polymeric Impurities Acid-catalyzed polymerization of the pyrrole ring can occur, especially at elevated temperatures or in the presence of strong acids.Broadening of NMR signals, appearance of a baseline "hump" in HPLC, or insolubility.Avoid exposure to strong acids and high temperatures. If an acidic catalyst is required, use the mildest effective acid and the lowest possible temperature.

Part 3: Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis

This protocol provides a starting point for the analysis of this compound and its potential impurities. Method optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • MS Detector: Electrospray ionization (ESI) in positive mode.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for removing small amounts of impurities.

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before being filtered hot through celite to remove the carbon.[1]

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer may induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

long-term stability and storage conditions for Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the long-term stability and optimal handling of this compound (CAS: 252932-49-3). As a valued building block in medicinal chemistry and materials science, ensuring its integrity from storage to reaction is paramount for reproducible and successful outcomes. This document is structured as a series of questions and answers to directly address challenges you may encounter.

Section 1: Core Stability Profile & Key Vulnerabilities

This section explains the chemical reasoning behind the recommended handling procedures. Understanding the inherent vulnerabilities of the molecule is the first step toward preventing its degradation.

Q: What are the primary chemical factors that can cause the degradation of this compound?

A: The stability of this compound is governed by three key structural features: the pyrrole ring, the ethyl ester group, and the hydrochloride salt. Each presents a distinct vulnerability.

  • Oxidation & Polymerization of the Pyrrole Ring: The five-membered pyrrole ring is an electron-rich aromatic system. This high electron density makes it susceptible to oxidation by atmospheric oxygen.[1] This process is often catalyzed by light and can lead to the formation of colored impurities and polymers, which is why pyrrole and its derivatives often darken over time if not stored properly.[1][2][3]

  • Hygroscopicity & Hydrolysis: The hydrochloride salt form, while often enhancing solubility, makes the compound hygroscopic—meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water can then act as a reagent for the hydrolysis of the ethyl ester functional group, cleaving it to the corresponding carboxylic acid and ethanol. This is a critical consideration, as even minor hydrolysis can alter the stoichiometry of your reactions and introduce impurities.

  • Photodegradation: Aromatic systems, including the pyrrole nucleus, can absorb UV radiation. This energy absorption can promote the molecule to an excited state, initiating degradation pathways and bond cleavage.[6][7][8] Prolonged exposure to light, even ambient lab lighting, can contribute to a gradual loss of purity.

Section 2: Recommended Storage & Handling Protocols

Proper storage is not merely a suggestion but a critical component of good laboratory practice that directly impacts the quality of your experimental data.

Q: What are the definitive, ideal conditions for the long-term storage of this compound?

A: To mitigate the vulnerabilities described above, the following conditions are strongly recommended. Adherence to this protocol will maximize the shelf-life and preserve the integrity of the compound.

ParameterRecommendationScientific Rationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions, including oxidation, polymerization, and hydrolysis.[1][9][10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and preventing moisture uptake by the hygroscopic salt.[1][9][11]
Light Exposure Protect from Light (Use Amber Vials)Prevents light-induced photodegradation of the sensitive pyrrole ring.[1][6][10]
Container Tightly Sealed, Air-tight Vial Creates a physical barrier against the ingress of ambient air and humidity, which is critical for a hygroscopic substance.[1][9][11]

Q: What is the correct, step-by-step procedure for handling the compound upon receipt and for daily experimental use?

A: Following a systematic handling protocol is essential to prevent contamination of the bulk material. The primary goal is to avoid introducing atmospheric moisture and oxygen into the main stock bottle.

Protocol 1: Initial Receipt and Aliquoting
  • Inspect: Upon receipt, visually inspect the container seal for any damage.

  • Equilibrate Before Opening: Before first use, place the sealed container inside a desiccator for at least 1-2 hours to allow it to warm to room temperature. This is a critical step. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, compromising the entire stock.

  • Work in an Inert Atmosphere: Perform all aliquoting inside a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, work quickly on the bench while continuously flushing the vial's headspace with a gentle stream of argon or nitrogen.

  • Aliquot: Using a clean, dry spatula, transfer small, experiment-sized portions of the powder into smaller, individual amber vials. These will be your "working aliquots."

  • Seal and Store: Tightly seal the main stock bottle, preferably with laboratory sealing film (e.g., Parafilm®) around the cap for extra protection. Immediately return it to refrigerated (2-8°C), dark storage. Seal and store the working aliquots under the same conditions.

This aliquoting strategy ensures that the main stock is opened only once, preserving its integrity for long-term use.

cluster_0 Initial Handling cluster_1 Aliquoting Workflow Receive Receive Compound Inspect Inspect Seal Receive->Inspect Equilibrate Equilibrate to RT in Desiccator Inspect->Equilibrate Aliquot Aliquot in Inert Atmosphere Equilibrate->Aliquot Store_Stock Seal & Store Main Stock Vial (2-8°C, Dark) Aliquot->Store_Stock Bulk Material Store_Aliquot Store Working Aliquot Vials (2-8°C, Dark) Aliquot->Store_Aliquot Working Samples Use Use Aliquot for Experiment Store_Aliquot->Use

Caption: Workflow for receiving and aliquoting the compound.

Section 3: Troubleshooting Guide & Frequently Asked Questions

Q: My solid compound has turned from off-white to a distinct yellow or brown color. Can I still use it?

A: A visible color change is a strong indicator of chemical degradation, most likely due to oxidation and/or polymerization of the pyrrole ring.[1] While the compound may still contain the desired molecule, it is now of lower purity. For sensitive applications, such as drug discovery or kinetic studies, using discolored material is not recommended as it can lead to inconsistent and unreliable results. If the application is less critical, a purity check via TLC or LC-MS is advised before use.

Q: The powder in the vial appears clumpy, sticky, or "wet". What has happened?

A: This is a classic sign of significant moisture absorption due to the compound's hygroscopic nature.[5] The clumping indicates that enough water has been absorbed to begin dissolving the solid or changing its crystal structure. This material is at high risk of having undergone some degree of ester hydrolysis. Using it in reactions where precise stoichiometry is required will lead to errors. While drying under high vacuum may remove the water, it will not reverse any hydrolysis that has already occurred. It is safest to discard the affected material.

Q: I do not have access to a glove box. What are the "best effort" handling practices on an open bench?

A: While not ideal, you can minimize damage with careful technique:

  • Always allow the vial to equilibrate to room temperature in a desiccator before opening.

  • Minimize the time the vial is open to the air—have all tools and receiving vials ready.

  • Work quickly to weigh and transfer the material.

  • Before re-sealing the cap, gently flush the headspace of the vial with dry nitrogen or argon to displace the ambient air.

  • Seal the cap tightly immediately after flushing and wrap with laboratory sealing film.

Q: How long can I expect the compound to remain stable?

A: Without manufacturer-provided re-test date information, a definitive shelf-life cannot be guaranteed. However, when stored under the ideal conditions outlined in Section 2 (refrigerated, dark, and under a dry, inert atmosphere), the compound should remain stable for several years. For cGMP or other highly regulated applications, it is best practice to re-qualify the material's purity after 1-2 years of storage.

Start Problem Observed Issue_Color Compound has Discolored (Yellow/Brown) Start->Issue_Color Issue_Clump Compound is Clumpy or 'Wet' Start->Issue_Clump Cause_Oxidation Probable Cause: Oxidation / Polymerization Issue_Color->Cause_Oxidation Cause_Moisture Probable Cause: Moisture Absorption (Hygroscopicity) Issue_Clump->Cause_Moisture Action_Check Recommended Action: - Use for non-critical work only - Check purity (TLC, LCMS) - Best: Use fresh lot Cause_Oxidation->Action_Check Action_Discard Recommended Action: - High risk of hydrolysis - Discard material - Review handling procedures Cause_Moisture->Action_Discard

Caption: Troubleshooting flowchart for common stability issues.

References

Paal-Knorr Pyrrole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of substituted pyrroles. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide clear, actionable solutions based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Common Problems

This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing step-by-step guidance for resolution.

Q1: My Paal-Knorr reaction is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields in the Paal-Knorr synthesis are a frequent issue and can often be traced back to several key factors.[1][2]

Causality and Remediation:

  • Harsh Reaction Conditions: Traditionally, the Paal-Knorr synthesis involved prolonged heating in strong acids, which can lead to the degradation of sensitive starting materials or the desired pyrrole product.[3][4][5][6] Modern methods often employ milder conditions to circumvent this.[3][4]

    • Solution: Consider lowering the reaction temperature and reducing the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-running the reaction.

  • Sub-optimal Catalyst Choice: The nature and concentration of the acid catalyst are critical. While acid catalysis is generally required, an inappropriate choice can either be ineffective or promote side reactions.[1]

    • Solution: Experiment with different Brønsted or Lewis acids.[4][7] For substrates with acid-sensitive functional groups, milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ can be beneficial.[5][8][9] Heterogeneous catalysts, such as silica sulfuric acid, have also been shown to give high yields in shorter reaction times, sometimes even under solvent-free conditions.[2][4]

  • Poor Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

    • Solution: For less reactive amines, you may need to use more forcing conditions (higher temperature, longer reaction time) in conjunction with a robust catalyst. However, be mindful of potential degradation. Alternatively, a more reactive amine derivative could be considered if the synthetic route allows.

  • Presence of Moisture: Certain variations of the Paal-Knorr synthesis are sensitive to water, which can interfere with the reaction.

    • Solution: Ensure you are using dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Workflow for Low Yield:

References

Technical Support Center: Optimizing Reaction Parameters for 3-Aminopyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-aminopyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction parameters for successful and reproducible outcomes.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of 3-aminopyrroles.

Low or No Product Yield

Question: I am getting a very low yield, or no desired 3-aminopyrrole product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and solutions.

Possible Causes & Step-by-Step Solutions:

  • Reagent Quality and Stability:

    • α-Amino Ketones: These intermediates are notoriously unstable and prone to self-condensation.[1] It is often best to generate them in situ. If you are using a pre-synthesized α-amino ketone, ensure it is pure and has been stored correctly under inert conditions.

    • Starting Materials: Verify the purity of your starting materials (e.g., 1,4-dicarbonyl compounds, β-ketoesters, α-haloketones). Impurities can interfere with the reaction or lead to unwanted side products.[2]

    • Solvents and Reagents: Ensure all solvents are anhydrous, especially for reactions sensitive to moisture. Use freshly opened or properly stored reagents.

  • Suboptimal Reaction Conditions:

    • Temperature: The optimal temperature can be highly dependent on the specific synthetic route. For instance, some iodine-catalyzed syntheses of 3-aminopyrroles proceed well at 90°C.[3] Running the reaction at too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of starting materials or products. Consider performing a temperature screen to find the optimal point for your specific substrate.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to low conversion, while prolonged reaction times can increase the formation of byproducts.

    • pH Control: In reactions like the Paal-Knorr synthesis, maintaining a neutral or weakly acidic condition is crucial. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[2]

  • Catalyst Issues:

    • Catalyst Choice: The choice of catalyst is critical. Various catalysts, including iodine, rhodium(II), and palladium(II), have been successfully employed in 3-aminopyrrole synthesis.[3][4][5] Ensure you are using the appropriate catalyst for your chosen methodology.

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. For example, a 10 mol% loading of I2 has been shown to be effective in certain cyclization reactions.[3] An insufficient amount may lead to a sluggish reaction, while an excess can sometimes promote side reactions.

    • Catalyst Deactivation: In some cases, impurities in the starting materials can poison the catalyst. Ensure high-purity reagents are used.

Experimental Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Stability Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Evaluate_Catalyst Evaluate Catalyst Performance Optimize_Conditions->Evaluate_Catalyst Conditions Optimized In_Situ_Generation Consider In Situ Generation of Unstable Intermediates Evaluate_Catalyst->In_Situ_Generation Catalyst OK Success Improved Yield In_Situ_Generation->Success

Caption: A logical workflow for troubleshooting low yields in 3-aminopyrrole synthesis.

Formation of Multiple Products or Isomers

Question: My reaction is producing a mixture of regioisomers or other unexpected side products. How can I improve the selectivity?

Answer: The formation of multiple products is a common challenge, particularly when using unsymmetrical starting materials. Achieving high selectivity often requires a careful tuning of steric and electronic factors, as well as reaction conditions.

Strategies to Improve Selectivity:

  • Controlling Regioselectivity in Paal-Knorr Synthesis:

    • Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, directing the cyclization to the less hindered carbonyl.[2]

    • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2] Conversely, electron-donating groups will disfavor attack at the adjacent carbonyl.

  • Minimizing Side Reactions:

    • Protecting Groups: The primary amino group of 3-aminopyrrole is a key reactive site.[6] In multi-step syntheses, it is often necessary to protect this group to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[6] The choice of protecting group should be guided by the stability of your molecule to the deprotection conditions (e.g., acidic, basic, or hydrogenolysis).[6]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[2]

Data on Regioselectivity Control:

StrategyInfluencing FactorExpected Outcome
Steric Hindrance Bulky substituent near one carbonylAmine attacks the less hindered carbonyl
Electronic Effects Electron-withdrawing group near one carbonylAmine attacks the more electrophilic carbonyl
Protecting Groups Boc, Cbz, Fmoc on the amino groupPrevents N-alkylation and other side reactions
Product Purification Challenges

Question: I am having difficulty purifying my 3-aminopyrrole product. What are some effective purification strategies?

Answer: The purification of 3-aminopyrroles can be challenging due to their polarity and potential instability. A combination of techniques may be necessary to obtain a pure product.

Purification Methodologies:

  • Extraction:

    • After quenching the reaction, perform an aqueous workup. The choice of organic solvent for extraction is important. Ethyl acetate is a common choice.

    • Washing the organic layer with brine can help to remove water and some water-soluble impurities.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for purifying pyrrole derivatives. A gradient of solvents, such as ethyl acetate in hexanes, is often effective.[6] The polarity of the eluent system should be carefully optimized based on the polarity of your product and impurities, as monitored by TLC.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly polar compounds or for achieving very high purity, RP-HPLC can be a powerful tool.

  • Crystallization:

    • If the product is a solid, recrystallization can be an excellent method for purification. The choice of solvent system is critical and may require some screening.

Protocol for a Typical Purification:

  • Quench and Extract: Carefully quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Wash and Dry: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentrate: Remove the solvent under reduced pressure.

  • Chromatograph: Purify the resulting residue by silica gel column chromatography using an appropriate solvent system.

  • Recrystallize (if applicable): If the purified product is a solid, consider recrystallization to further enhance its purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aminopyrroles?

A1: Several synthetic strategies have been developed for the synthesis of 3-aminopyrroles. Some of the most common include:

  • Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7]

  • Thorpe-Ziegler Cyclization: This method utilizes the reaction of β-enaminonitriles with α-haloketones under basic conditions.[8]

  • Multi-component Reactions: These reactions, often catalyzed by transition metals like palladium, can assemble 3-aminopyrroles from simple starting materials in a single step.[5][9]

  • [3+2] Cycloaddition Reactions: For example, the reaction of N-sulfonyl-1,2,3-triazoles with isoxazoles in the presence of a rhodium(II) catalyst can yield polysubstituted 3-aminopyrroles.[4][10]

  • From Homopropargylic Amines and Nitrosoarenes: An iodine-catalyzed method has been developed for the synthesis of 3-aminopyrroles from these starting materials.[3]

Synthesis_Routes 3-Aminopyrrole 3-Aminopyrrole Paal-Knorr Paal-Knorr Paal-Knorr->3-Aminopyrrole Thorpe-Ziegler Thorpe-Ziegler Thorpe-Ziegler->3-Aminopyrrole Multi-component Reactions Multi-component Reactions Multi-component Reactions->3-Aminopyrrole [3+2] Cycloaddition [3+2] Cycloaddition [3+2] Cycloaddition->3-Aminopyrrole From Homopropargylic Amines From Homopropargylic Amines From Homopropargylic Amines->3-Aminopyrrole

Caption: Common synthetic pathways to 3-aminopyrroles.

Q2: How do I choose the right protecting group for the amino function of a 3-aminopyrrole?

A2: The selection of a suitable protecting group is crucial for the success of a multi-step synthesis.[6] The choice depends on the overall synthetic strategy and the stability of other functional groups in the molecule.[6]

  • Boc (tert-butoxycarbonyl): Stable to a wide range of non-acidic conditions and is easily removed with acids like trifluoroacetic acid (TFA).[6][11]

  • Cbz (benzyloxycarbonyl): Stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis.[6] This is advantageous when acid- or base-labile functional groups are present.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is labile to basic conditions, commonly removed with piperidine.[6]

An orthogonal protection strategy, where different protecting groups that can be removed under different conditions are used, is often employed in complex syntheses.[6][12]

Q3: What are some key reaction parameters to optimize for improving the yield of 3-aminopyrrole synthesis?

A3: Optimizing reaction parameters is key to maximizing yield and purity. Here are some critical parameters to consider:

ParameterImportanceOptimization Strategy
Temperature Affects reaction rate and selectivity.Screen a range of temperatures to find the optimum.
Solvent Can influence solubility, reaction rate, and selectivity.Test a variety of solvents with different polarities.
Catalyst The choice and loading of the catalyst are crucial.Screen different catalysts and optimize the loading.
Concentration Can impact reaction kinetics.Vary the concentration of reactants.
Stoichiometry The molar ratio of reactants can affect conversion and byproduct formation.Optimize the ratio of reactants, sometimes using a slight excess of one.

Q4: Are there any specific safety precautions I should take when synthesizing 3-aminopyrroles?

A4: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents used to be aware of their specific hazards and handling procedures.

  • Quenching: Be cautious when quenching reactions, as some reagents can react violently with water or other quenching agents.

Section 3: References

  • BenchChem. (n.d.). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Retrieved from --INVALID-LINK--

  • Brouillette, Y., Rombouts, F. J. R., & Lubell, W. D. (2006). Solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues. Journal of Combinatorial Chemistry, 8(1), 117–126. Retrieved from --INVALID-LINK--

  • Zhang, L., et al. (2024). I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes. RSC Advances. Retrieved from --INVALID-LINK--

  • (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(12), 2779. Retrieved from --INVALID-LINK--

  • (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 449-461. Retrieved from --INVALID-LINK--

  • Salaheldin, A. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Arkivoc, 2008(14), 180-190. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from --INVALID-LINK--

  • (2018). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Journal of Heterocyclic Chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from --INVALID-LINK--

  • Salaheldin, A. M., Oliveira-Campos, A. M. F., & Rodrigues, L. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(xiv), 180-190. Retrieved from --INVALID-LINK--

  • (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6527. Retrieved from --INVALID-LINK--

  • Brouillette, Y., Rombouts, F. J. R., & Lubell, W. D. (2006). Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues. Journal of Combinatorial Chemistry, 8(1), 117–126. Retrieved from --INVALID-LINK--

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-169). Italian Society of Chemistry. Retrieved from --INVALID-LINK--

  • Chen, J., et al. (2014). Catalyst-dependent divergent synthesis of pyrroles from 3-alkynyl imine derivatives: a noncarbonylative and carbonylative approach. Angewandte Chemie International Edition, 53(32), 8492-8497. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved from --INVALID-LINK--

  • Zhou, N., Li, Z., & Xie, Z.-X. (2015). Synthesis of α-enamino esters via Cu(II)-promoted dehydrogenation of α-amino acid esters: Application to the synthesis of polysubstituted pyrroles. Organic & Biomolecular Chemistry, 13(39), 9995-9998. Retrieved from --INVALID-LINK--

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology-Bombay. Retrieved from --INVALID-LINK--

  • (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from --INVALID-LINK--

  • Zhang, X., Xu, X., Chen, G., & Yi, W. (2016). Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes. Organic Letters, 18(19), 4864–4867. Retrieved from --INVALID-LINK--

References

overcoming challenges in the purification of Ethyl 3-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 3-amino-1H-pyrrole-2-carboxylate

Introduction: Ethyl 3-amino-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its purification presents significant challenges due to the inherent reactivity of the aminopyrrole scaffold. This technical guide provides a comprehensive resource for researchers, offering troubleshooting advice, frequently asked questions, and detailed protocols to overcome common purification hurdles. The core issues often stem from the compound's sensitivity to oxidation, light, and acid, leading to discoloration, polymerization, and yield loss.

Frequently Asked Questions (FAQs)

Q1: My isolated Ethyl 3-amino-1H-pyrrole-2-carboxylate is initially a light-colored solid but turns dark brown or black upon standing. What is happening?

A1: This discoloration is a classic sign of oxidation and/or polymerization. The electron-rich aminopyrrole ring is highly susceptible to air oxidation, which can be accelerated by exposure to light and trace impurities. To mitigate this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, store it in amber vials in a cool, dark place, and ensure solvents are de-gassed before use.[1][2][3]

Q2: I'm seeing a persistent impurity with a similar Rf to my product on the TLC plate. How can I improve separation?

A2: Co-eluting impurities are common, especially unreacted starting materials or side-products from the synthesis (e.g., via the Gewald reaction).[4][5][6] To improve separation in column chromatography, try modifying the mobile phase. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent can deactivate the acidic silanols on the silica gel, reducing tailing and potentially resolving the spots.[7] Alternatively, switching to a different stationary phase, like alumina or reverse-phase silica, may provide the necessary selectivity.

Q3: My yield is very low after column chromatography. Where could my product be going?

A3: Significant yield loss on silica gel is often due to the acidic nature of the stationary phase, which can cause the basic amine to bind irreversibly or catalyze its degradation.[7] This is especially problematic during long purification runs. To prevent this, you can either:

  • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing a basic additive (like 1% TEA) before loading your sample.[7]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

  • Minimize Contact Time: Use flash chromatography with positive pressure to speed up the separation process.[8]

Q4: Can I purify this compound by recrystallization instead of chromatography?

A4: Yes, recrystallization is an excellent and often preferred method if the crude product has relatively high purity (>90%). It avoids prolonged contact with stationary phases and can be highly effective. A common procedure involves dissolving the crude material in a minimal amount of hot solvent (e.g., 2-propanol, toluene, or an ethanol/water mixture) and allowing it to cool slowly.[9][10]

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical path to their resolution.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product streaks badly on TLC plate. 1. Compound is interacting strongly with acidic silica. 2. Sample is overloaded. 3. Compound is degrading on the plate.1. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.[7] 2. Spot a more dilute solution on the TLC plate. 3. Develop the TLC plate immediately after spotting and visualize promptly.
Multiple new spots appear after leaving the crude product in acidic or chlorinated solvent. The aminopyrrole is unstable in acidic conditions or reacting with solvents like dichloromethane (DCM).1. Neutralize the reaction mixture to a pH of 7-8 before workup. 2. Avoid using chlorinated solvents for extraction or chromatography if possible. Opt for ethyl acetate or ether. 3. If DCM must be used, ensure it is fresh and amine-stabilized.
Product appears oily or fails to crystallize. 1. Presence of solvent-based impurities. 2. The compound has a low melting point or is an amorphous solid. 3. Residual starting materials are acting as a eutectic contaminant.1. Ensure the product is thoroughly dried under high vacuum. 2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. 3. Attempt purification via column chromatography before a final recrystallization attempt.[11]
Final product has a broad melting point range. The product is still impure.1. Re-purify using an optimized method (e.g., chromatography with a shallower gradient or re-crystallization from a different solvent system). 2. Check for isomeric impurities that may be difficult to separate.

Purification Strategy Decision Workflow

Choosing the right purification method is critical. The following workflow can guide your decision-making process based on the initial assessment of your crude product.

purification_workflow start Crude Product Analysis (TLC, NMR) check_purity Purity > 90% and Crystalline? start->check_purity recrystallize Recrystallization check_purity->recrystallize  Yes check_impurities Impurities Polar or Non-Polar? check_purity->check_impurities No final_product Pure Product recrystallize->final_product normal_phase Normal-Phase Column (Silica + Base Additive) check_impurities->normal_phase More Polar reverse_phase Reverse-Phase Column (C18) check_impurities->reverse_phase More Non-Polar normal_phase->final_product reverse_phase->final_product degradation_pathways product Ethyl 3-amino-1H- pyrrole-2-carboxylate oxidized Oxidized Species (Colored Imines/Quinones) product->oxidized O2, Light polymerized Polymerized Material (Dark Insoluble Solid) product->polymerized Heat, Trace Acid degraded Acid-Catalyzed Degradation Products product->degraded H+ (e.g., Silica Gel)

References

minimizing side reactions during the formation of Ethyl 3-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during this synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, often approached via intramolecular cyclization reactions like the Thorpe-Ziegler reaction, can be prone to several side reactions that impact yield and purity. The inherent reactivity of the starting materials and the product's enamine functionality necessitates careful control over reaction conditions to prevent the formation of undesired byproducts. This guide will address these challenges systematically.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts

  • Question: My reaction has a low yield of the target aminopyrrole, and the crude NMR shows multiple unidentified peaks. What are the likely causes and how can I improve the outcome?

  • Answer: A low yield and complex product mixture often point to issues with the base-catalyzed cyclization, potentially the Thorpe-Ziegler reaction of a dinitrile or a related precursor. The choice of base and reaction conditions are critical.

    • Causality: The Thorpe-Ziegler reaction is an intramolecular condensation of nitriles catalyzed by a base.[1][2] If the base is too weak or if the reaction temperature is too low, the cyclization may be incomplete. Conversely, a base that is too strong or excessively high temperatures can promote side reactions such as intermolecular condensation (dimerization or polymerization), or degradation of the starting materials and product.[3]

    • Solutions:

      • Base Selection: The choice of base is crucial. For the Thorpe-Ziegler reaction, non-nucleophilic, strong bases are often preferred. Consider switching from alkoxides (e.g., sodium ethoxide), which can sometimes participate in side reactions, to bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). These provide strong basicity with lower nucleophilicity.[2]

      • Temperature Control: Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C to room temperature) and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes cyclization without significant byproduct formation.

      • Solvent Choice: Use an appropriate aprotic polar solvent like THF or DMF to ensure all reactants are well-dissolved, which can favor the intramolecular cyclization over intermolecular side reactions.

Issue 2: Presence of a Significant Amount of a Hydrolyzed Byproduct (Carboxylic Acid or Amide)

  • Question: My final product is contaminated with a more polar impurity that I suspect is the corresponding carboxylic acid from ester hydrolysis. How can I prevent this?

  • Answer: Hydrolysis of the ethyl ester is a common side reaction, especially during workup or purification if conditions are not carefully controlled.

    • Causality: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water.[4] The HBr generated as a byproduct in some pyrrole syntheses (like the Hantzsch synthesis) can be sufficient to cause ester hydrolysis if not properly neutralized.[4]

    • Solutions:

      • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, especially if using a strong base. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).

      • Neutral Workup: During the workup, avoid strong acids or bases. If an aqueous quench is necessary, use a buffered solution or a mild base like saturated sodium bicarbonate solution to neutralize any acid, followed by extraction.

      • Purification Strategy: If hydrolysis is unavoidable, consider converting the carboxylic acid back to the ester or using a purification method that effectively separates the more polar acid from the desired product, such as flash chromatography with a carefully chosen solvent system.

Issue 3: Formation of Highly Colored Impurities and Product Discoloration

  • Question: My reaction mixture and the isolated product are dark brown or black. What causes this discoloration and how can I obtain a cleaner product?

  • Answer: The formation of colored impurities is a common issue in pyrrole chemistry, often due to oxidation.

    • Causality: 3-Aminopyrroles, being electron-rich enamines, are susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts. This can be exacerbated by exposure to air, light, or trace metal impurities.

    • Solutions:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Activated Carbon Treatment: During the workup, after extraction and before solvent removal, you can treat the organic solution with a small amount of activated carbon (e.g., Norit) to adsorb colored impurities.[5] Be mindful that this may also adsorb some of your product, so use it sparingly.

      • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.

Issue 4: Difficulty in Purifying the Final Product by Column Chromatography

  • Question: My product streaks badly on silica gel columns, and I am getting poor separation from impurities. What are my options?

  • Answer: The polar and basic nature of the amino group in Ethyl 3-amino-1H-pyrrole-2-carboxylate can lead to strong interactions with silica gel, causing streaking and poor recovery.[6]

    • Causality: The acidic nature of silica gel can strongly adsorb basic compounds like aminopyrroles, leading to tailing peaks and irreversible binding.[5]

    • Solutions:

      • Deactivated Silica: Use silica gel that has been deactivated by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent.[5] This will cap the acidic silanol groups and improve peak shape.

      • Alternative Stationary Phases: Consider using a different stationary phase for chromatography. Alumina (neutral or basic) can be a better option for basic compounds.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC is an excellent alternative to traditional normal or reversed-phase chromatography. It uses a polar stationary phase with a mobile phase high in organic solvent.[7][8]

      • Crystallization: If the product is a solid, crystallization can be a highly effective purification method that avoids the issues associated with chromatography. Experiment with different solvent systems to find one that provides good crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for Ethyl 3-amino-1H-pyrrole-2-carboxylate?

    • A1: A prevalent method is the Thorpe-Ziegler cyclization of an appropriate acyclic precursor.[1][3] This typically involves the base-catalyzed intramolecular condensation of a molecule containing both a nitrile and an activated methylene group adjacent to another electron-withdrawing group, leading to the formation of the aminopyrrole ring.

  • Q2: Can I use a one-pot synthesis for this molecule?

    • A2: While multi-step syntheses are common, one-pot procedures for substituted pyrroles have been developed. These often involve multicomponent reactions that can be efficient but may require more extensive optimization to minimize side products.[4]

  • Q3: How can I confirm the structure of my product and identify impurities?

    • A3: A combination of spectroscopic techniques is essential. 1H and 13C NMR will confirm the core structure and the presence of the ethyl ester and amino groups. LC-MS is invaluable for determining the molecular weight of the product and impurities, which can help in identifying potential side products like hydrolyzed acid or dimers.

  • Q4: Is the N-H proton of the pyrrole ring acidic?

    • A4: Yes, the N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by a strong base. This can be a factor in some side reactions, particularly if N-alkylation or N-acylation is a possibility with the reagents and intermediates present.

Experimental Protocols

Protocol 1: General Procedure for Thorpe-Ziegler Cyclization

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting dinitrile or cyanoester precursor (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF via syringe to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or LiHMDS (1.0 M in THF, 1.1 eq) portion-wise or dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes or dichloromethane). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Eluent Preparation: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add triethylamine to the same final concentration (0.5%).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions and monitoring by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Bases for Thorpe-Ziegler Cyclization

BaseTypical SolventTemperature (°C)AdvantagesPotential Drawbacks
Sodium EthoxideEthanol25 - 78Inexpensive, classical conditionsCan act as a nucleophile, may promote side reactions
Sodium Hydride (NaH)THF, DMF0 - 60Strong, non-nucleophilicHeterogeneous, requires careful handling
LiHMDSTHF-78 - 25Strong, non-nucleophilic, solubleMore expensive, requires anhydrous conditions
Potassium tert-butoxidet-BuOH, THF25 - 80Strong, sterically hinderedCan be nucleophilic

Visualizations

Diagram 1: General Troubleshooting Workflow

Troubleshooting Workflow start Reaction Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_base Optimize Base & Temperature check_yield->optimize_base Yes check_hydrolysis Hydrolysis Side Product? check_purity->check_hydrolysis Yes success Pure Product check_purity->success No optimize_base->start use_anhydrous Use Anhydrous Conditions & Neutral Workup check_hydrolysis->use_anhydrous Yes check_color Colored Impurities? check_hydrolysis->check_color No use_anhydrous->start use_inert Use Inert Atmosphere & Carbon Treatment check_color->use_inert Yes purification_issue Purification Difficulty? check_color->purification_issue No use_inert->start optimize_purification Modify Chromatography or Crystallize purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A decision tree for troubleshooting the synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate.

Diagram 2: Key Reaction and Side Reaction Pathways

Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions precursor Acyclic Precursor product Ethyl 3-amino-1H- pyrrole-2-carboxylate precursor->product Base-catalyzed cyclization dimer Dimer/Polymer precursor->dimer Intermolecular Condensation hydrolyzed Hydrolyzed Acid product->hydrolyzed Hydrolysis (H₂O, H⁺/OH⁻) oxidized Oxidized Byproducts (Colored) product->oxidized Oxidation (Air, Light)

Caption: The desired reaction pathway versus common side reactions.

References

methods for increasing the solubility of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a specific focus on overcoming solubility challenges. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its hydrochloride salt form, while improving stability and handling, can present solubility issues in various solvent systems.[1] As an amine hydrochloride, its solubility is highly dependent on the pH of the medium.[2][3] In acidic solutions, the amine group is protonated, forming a salt that is generally more soluble in aqueous media.[2][3] Conversely, in neutral or basic conditions, it can convert to its less soluble free base form.[2] Furthermore, the "common ion effect" can decrease the solubility of hydrochloride salts in solutions already containing chloride ions.[4][5][6]

This guide will explore various methods to enhance the solubility of this compound, ensuring consistent and reliable results in your research endeavors.

Troubleshooting Guide: Enhancing Solubility

This section addresses common issues encountered during the dissolution of this compound and provides actionable solutions.

Q1: My compound is not dissolving in water at the desired concentration. What should I do?

Underlying Cause: The intrinsic aqueous solubility of the hydrochloride salt may be limited, or the pH of the water is not optimal for dissolution. The purity of the water (e.g., presence of dissolved CO2, which can slightly acidify it) can also play a role.

Solutions:

  • pH Adjustment: This is the most direct method to enhance the solubility of an amine hydrochloride.[][8] By lowering the pH, you shift the equilibrium towards the protonated, more soluble form of the amine.[2]

    • Protocol: Prepare a stock solution of a biocompatible acid (e.g., 0.1 M HCl). To your aqueous suspension of the compound, add the acid dropwise while stirring and monitoring the pH. Continue until the compound fully dissolves. It is crucial to determine the optimal pH range for your specific application to avoid degradation.

  • Heating: Increasing the temperature can often improve the solubility of solid compounds.

    • Protocol: Gently warm the solvent while stirring and gradually add the compound. Be cautious, as excessive heat can lead to degradation. It is advisable to perform a preliminary thermal stability test if one is not already available.

  • Sonication: The use of ultrasonic waves can aid in the dissolution process by breaking down particle agglomerates and increasing the interaction between the solute and the solvent.[9][10]

    • Protocol: Place the vial containing the compound and solvent in an ultrasonic bath. Sonicate in short bursts to avoid excessive heating of the sample.

Q2: I'm observing precipitation when I add my aqueous stock solution to a buffered cell culture medium.

Underlying Cause: This is likely due to a pH shift. Cell culture media are typically buffered to a physiological pH (around 7.4). When your acidic stock solution is added, the buffer will raise the pH, potentially causing the compound to convert to its less soluble free base form and precipitate out of solution.

Solutions:

  • Optimize Stock Solution Concentration and pH: Prepare a more concentrated, yet still fully dissolved, acidic stock solution. This allows you to add a smaller volume to your cell culture medium, minimizing the impact on the final pH.

  • Co-solvent System: The use of a water-miscible organic co-solvent can significantly enhance solubility.[][11][12][13][14] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of organic molecules.[15]

    • Protocol: Prepare a stock solution in a suitable co-solvent like DMSO, ethanol, or PEG 400.[][9] Then, perform a serial dilution into your aqueous medium. It is critical to keep the final concentration of the organic solvent low (typically <1%) in cell-based assays to avoid cytotoxicity.

    Table 1: Common Co-solvents for Enhancing Solubility

Co-solventDielectric Constant (approx.)Notes
Water80Highly polar
Dimethyl Sulfoxide (DMSO)47Aprotic, highly versatile
Ethanol25Protic, commonly used
Polyethylene Glycol 400 (PEG 400)12.5Non-ionic, low toxicity
Propylene Glycol32Generally recognized as safe (GRAS)

Data compiled from various sources.

Q3: My compound has poor solubility in organic solvents for a specific reaction.

Underlying Cause: The ionic nature of the hydrochloride salt makes it less soluble in non-polar organic solvents.[9] Pyrrole derivatives themselves can have varying solubilities depending on the solvent and substituents.[16][17]

Solutions:

  • Solvent Screening: A systematic screening of solvents with varying polarities is recommended. More polar organic solvents like DMF, DMSO, or short-chain alcohols are likely to be more effective.

  • Co-solvent Approach: Similar to aqueous systems, adding a small amount of a highly polar co-solvent in which the compound is soluble can improve the overall solubility in a less polar reaction medium.[9]

  • Conversion to Free Base: For reactions that are not sensitive to basic conditions, converting the hydrochloride salt to its free base form can dramatically increase its solubility in organic solvents.

    • Protocol: Dissolve the hydrochloride salt in an aqueous solution. Add a mild base (e.g., sodium bicarbonate solution) dropwise until the pH is basic, causing the free base to precipitate. The free base can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), dried, and the solvent evaporated to yield the solid free base.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.

Solubility_Workflow start Start: Incomplete Dissolution ph_adjust pH Adjustment (Aqueous Systems) start->ph_adjust Is the system aqueous? cosolvent Co-solvent System (Aqueous & Organic) start->cosolvent Precipitation in buffer? free_base Conversion to Free Base (Organic Systems) start->free_base Is the system organic? heating Gentle Heating ph_adjust->heating ph_adjust->cosolvent Failure success Compound Dissolved ph_adjust->success Success sonication Sonication heating->sonication sonication->cosolvent Failure sonication->success Success cosolvent->free_base Failure cosolvent->success Success free_base->success Success fail Re-evaluate Approach free_base->fail Failure

Caption: A decision tree for selecting the appropriate method to increase solubility.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound? A: The molecular weight is approximately 190.63 g/mol .[18]

Q: In which solvents is the free base, Ethyl 3-amino-1H-pyrrole-2-carboxylate, generally soluble? A: While specific quantitative data is not readily available for the free base, similar pyrrole structures are often soluble in polar organic solvents like ethanol, DMSO, and DMF.[9][19]

Q: Are there any known stability issues with this compound? A: Pyrroles can be unstable in the presence of strong mineral acids, leading to polymerization.[20] It is advisable to use the mildest acidic conditions necessary for dissolution and to store solutions appropriately, protected from light and at a low temperature.

Q: Can I use a different salt form of this compound? A: While other salt forms might offer different solubility profiles, the hydrochloride is a common and well-characterized form.[5] The creation of new salt forms is a complex process that requires significant chemical expertise.[12]

Advanced Formulation Strategies

For more challenging applications, particularly in drug delivery, advanced formulation strategies can be employed. These are typically more complex and require specialized equipment and expertise.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and bioavailability of poorly water-soluble compounds.[21][22]

  • Solid Dispersions: Dispersing the compound in a polymeric carrier at the molecular level can create an amorphous solid dispersion, which often exhibits enhanced solubility and dissolution rates compared to the crystalline form.[23][24]

  • Nanoparticle Formation: Reducing the particle size to the nanometer range (nanosuspensions) can increase the surface area, leading to improved dissolution rates as described by the Noyes-Whitney equation.[10][25]

The selection of an appropriate advanced formulation strategy depends on the specific physicochemical properties of the drug and the desired therapeutic outcome.[23]

Advanced_Strategies cluster_0 Core Problem cluster_1 Advanced Solutions PoorSolubility Poor Aqueous Solubility Lipid Lipid-Based Formulations (e.g., SEDDS) PoorSolubility->Lipid Improves Bioavailability SolidDisp Solid Dispersions (e.g., with Polymers) PoorSolubility->SolidDisp Enhances Dissolution Nano Nanoparticle Formation (e.g., Nanosuspensions) PoorSolubility->Nano Increases Surface Area

Caption: Overview of advanced strategies for solubility enhancement.

References

Navigating the Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate: A Technical Guide to Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

[City, State] – January 2, 2026 – To accelerate research and development in medicinal chemistry and materials science, where the pyrrole scaffold is a cornerstone, this technical support center provides a comprehensive guide for the synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate. Moving beyond traditional methods, this resource focuses on the exploration and troubleshooting of alternative catalytic strategies, offering researchers, scientists, and drug development professionals actionable insights and detailed protocols to overcome common experimental hurdles.

Introduction: The Quest for Greener and More Efficient Pyrrole Synthesis

The synthesis of polysubstituted pyrroles, such as Ethyl 3-amino-1H-pyrrole-2-carboxylate, is of paramount importance in the development of novel therapeutics and functional materials. Classical methods like the Knorr, Paal-Knorr, and Hantzsch syntheses, while foundational, often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste.[1] The scientific community is thus actively exploring alternative catalytic systems that offer milder conditions, higher efficiency, and greater functional group tolerance. This guide delves into the practical application of modern catalytic techniques, including iodine, gold, and ruthenium catalysis, as well as innovative microwave-assisted and visible-light-mediated approaches.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate and its derivatives, with a focus on alternative catalytic methods.

General Troubleshooting

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and product mixtures are common challenges in pyrrole synthesis and can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in reactants can lead to a cascade of unwanted side reactions. Always use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that require careful optimization for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Many pyrrole syntheses are sensitive to moisture. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is often crucial for success.[2]

Troubleshooting Alternative Catalyst Systems

Q2: I am exploring iodine-catalyzed synthesis of a 3-aminopyrrole derivative, but the reaction is sluggish or incomplete. What should I investigate?

A2: Molecular iodine is an attractive mild Lewis acid catalyst for pyrrole synthesis.[3][4] If you are experiencing issues, consider the following:

  • Catalyst Loading: While catalytic amounts are sufficient, the optimal loading (typically 5-10 mol%) can be substrate-dependent.[5]

  • Reaction Temperature: While many iodine-catalyzed reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. While some procedures are solvent-free, others may benefit from a non-polar solvent like chloroform.[6]

  • Substrate Scope: The electronic nature of your starting materials can impact reactivity. Electron-donating groups on the amine component generally facilitate the reaction.[7]

Q3: My gold-catalyzed pyrrole synthesis is not yielding the desired product. What are the common pitfalls?

A3: Gold catalysts are highly effective for the synthesis of functionalized pyrroles through various mechanisms, including hydroamination/cyclization cascades.[8] However, their performance can be sensitive to several factors:

  • Counterion Effects: The counterion of the gold catalyst can significantly influence the reaction pathway and product distribution. For instance, using PPh₃AuOTs can lead exclusively to 2,5-substituted pyrroles, while PPh₃AuOTf may favor the formation of 2,4-substituted isomers.[9][10]

  • Catalyst Deactivation: Gold catalysts can be sensitive to air and moisture, leading to deactivation. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere.

  • Ligand Choice: The ligand on the gold catalyst plays a crucial role in its stability and reactivity. Phosphine ligands are commonly used, but their electronic and steric properties should be considered for optimal results.

Q4: I am attempting a ruthenium-catalyzed dehydrogenative coupling to synthesize a pyrrole, but the yield is low. What should I troubleshoot?

A4: Ruthenium pincer complexes are powerful catalysts for the atom-economical synthesis of pyrroles from amino alcohols and secondary alcohols.[7][11] Common issues include:

  • Base Sensitivity: These reactions often require a base, and the choice and amount can be critical. Sub-stoichiometric amounts of a strong base are typically employed.

  • Hydrogen Acceptor: While many of these reactions are "acceptorless," meaning they do not require an external hydrogen acceptor, the in-situ generated hydrogen can sometimes inhibit the catalyst. Performing the reaction under an open atmosphere or with a gentle stream of inert gas can sometimes improve results.

  • Catalyst Integrity: The ruthenium catalyst can be sensitive to oxidation. Proper handling and storage under an inert atmosphere are essential.

Q5: My visible-light photoredox synthesis of a functionalized pyrrole is not proceeding as expected. What are the key parameters to optimize?

A5: Visible-light photocatalysis offers a green and mild approach to pyrrole synthesis.[12] However, the success of these reactions depends on a delicate interplay of factors:

  • Photocatalyst Choice: The choice of photocatalyst (e.g., Eosin Y, ruthenium or iridium complexes) is critical and must be matched to the specific reaction and substrates.[12][13]

  • Light Source: The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst. LED photoreactors are a cost-effective and efficient option.[14]

  • Solvent and Additives: The solvent can significantly impact the efficiency of the photochemical process. Additionally, additives such as radical initiators or trapping agents may be required.

  • Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thoroughly degassing the reaction mixture is often necessary.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate and its analogs using alternative catalytic systems.

Protocol 1: Microwave-Assisted Iodine-Catalyzed Synthesis of N-Substituted Pyrroles

This protocol is adapted from a general procedure for the microwave-assisted synthesis of N-substituted pyrroles and can be optimized for the synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate precursors.[4][5][15]

Materials:

  • Appropriate primary amine (1.0 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.2 mmol)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and molecular iodine (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 130 °C) for a specified time (e.g., 10-15 minutes), with continuous stirring.[5][15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system.

Microwave_Assisted_Synthesis

Protocol 2: Gold-Catalyzed Synthesis of Substituted Pyrroles from Alkynyl Aziridines

This protocol provides a general framework for the gold-catalyzed synthesis of pyrroles, which can be adapted for specific substrates.[9][10]

Materials:

  • Aryl-substituted N-tosyl alkynyl aziridine (0.1 mmol)

  • PPh₃AuCl (5 mol%)

  • AgOTs or AgOTf (5 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or toluene) (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl-substituted N-tosyl alkynyl aziridine (0.1 mmol), PPh₃AuCl (5 mol%), and AgOTs or AgOTf (5 mol%).

  • Add the anhydrous solvent (0.5 mL) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 70 °C) and monitor by TLC.[10]

  • Upon completion, filter the reaction mixture through a short pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Gold_Catalyzed_Synthesis

Comparative Analysis of Alternative Catalysts

The selection of an appropriate catalyst is crucial for the successful synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate. The following table summarizes the key features of the discussed alternative catalysts.

Catalyst SystemAdvantagesDisadvantagesTypical Conditions
**Iodine (I₂) **Inexpensive, readily available, mild Lewis acid, often solvent-free.[5]Moderate catalyst loading may be required, limited scope for certain substrates.[7]Room temperature to moderate heating, microwave irradiation.[5][15]
Gold (Au) High efficiency, mild reaction conditions, excellent functional group tolerance.[8]High cost, sensitivity to air and moisture, counterion effects can be complex.[10]Room temperature to gentle heating, inert atmosphere.[10]
Ruthenium (Ru) Atom-economical, environmentally friendly (water as a byproduct), good for dehydrogenative coupling.[7][11]Requires specific pincer ligands, can be sensitive to oxidation.Elevated temperatures, often with a base.
Visible-Light Photoredox Green and sustainable, mild reaction conditions, unique reactivity.[12]Requires specialized photoreactor setup, can be sensitive to oxygen.[14]Room temperature, specific wavelength of light.

Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Reaction_Mechanisms

Conclusion

The synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate and its derivatives is a dynamic field with continuous innovation. By moving beyond traditional synthetic routes and embracing modern catalytic methods, researchers can achieve higher efficiency, milder reaction conditions, and access to a broader range of functionalized pyrroles. This guide provides a starting point for exploring these alternative catalysts, offering practical advice for troubleshooting common experimental challenges and detailed protocols to facilitate successful synthesis. As the demand for novel pyrrole-containing compounds grows, a thorough understanding of these advanced synthetic tools will be indispensable for the scientific community.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrrole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrole Scaffold

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It forms the core of many biologically crucial natural products, including heme, chlorophyll, and vitamin B12.[1][2] This structural motif is also a cornerstone in synthetic drug development, with derivatives exhibiting a vast spectrum of biological activities.[3][4] Among these, compounds built around the pyrrole-2-carboxylate core have emerged as a particularly fruitful area of research, demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties.

This guide provides a comparative analysis of the biological activities of various pyrrole-2-carboxylate derivatives. We will delve into their mechanisms of action, present supporting experimental data, and offer detailed protocols for the key assays used in their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Antiproliferative and Anticancer Activity

Several pyrrole-2-carboxylate and related pyrrole-2-carboxamide derivatives have shown significant promise as anticancer agents.[5] Their activity spans multiple cancer cell lines, and research has begun to uncover diverse mechanisms of action, from metabolic disruption to cytoskeletal interference.

A key strategy in cancer therapy is to exploit the unique metabolic dependencies of tumor cells. L-proline metabolism, for instance, is increasingly recognized as a critical pathway for cancer cell proliferation and survival.[6] Certain 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which are synthetic analogues of a key intermediate in proline metabolism, have demonstrated promising antiproliferative activity.[6] Other derivatives, such as 3-aroyl-1-arylpyrroles (ARAPs), act by inhibiting tubulin polymerization, a well-established target for cytotoxic agents. These compounds were shown to be potent inhibitors of cancer cell growth, including in multidrug-resistant cell lines.[7]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a standard measure of a compound's potency.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Silver(I) Pyrrole-2-Carboxylate{[Ag(Py2c)]}nJurkat> 50
Silver(I) Furan-2-Carboxylate{[Ag(Fu2c)]}nJurkat8.00
3-Aroyl-1-Arylpyrrole (ARAP)Compound 22Medulloblastoma D283< 0.1 (nM range)[7]
3-Aroyl-1-Arylpyrrole (ARAP)Compound 27Medulloblastoma D283< 0.1 (nM range)[7]
Benzimidazole-derived PyrroleCompound 4aLoVo (colon)~25 (at 48h)[4]
Benzimidazole-derived PyrroleCompound 4dLoVo (colon)~25 (at 48h)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a quantitative, colorimetric method for assessing cell viability.[8] Its widespread use stems from its simplicity, reliability, and suitability for high-throughput screening.[3]

Causality Behind Experimental Choices: The assay's principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[3][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3] This provides a robust proxy for cell viability and allows for the quantification of a compound's cytotoxic or cytostatic effects. Using a multi-well plate reader for absorbance measurement ensures objective, high-throughput data collection, which is crucial for screening compound libraries.[8]

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest cells from culture and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to an optimal seeding density (typically 1,000 to 100,000 cells/well, determined empirically for each cell line) in a 96-well plate. The final volume per well should be 100 µL.

    • Include wells with media only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrrole derivatives in culture medium. It is common to use a logarithmic or semi-logarithmic dilution series.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., medium with DMSO if the compound is dissolved in it).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following treatment, carefully aspirate the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will produce visible purple formazan crystals.[9]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the MTT solution without disturbing the crystals. For suspension cells, centrifuge the plate to pellet the cells before aspiration.[9]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well.[10]

    • Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution of the formazan.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture & Harvest Target Cancer Cells A1 Seed Cells in 96-Well Plate P1->A1 P2 Prepare Serial Dilutions of Pyrrole Derivatives A2 Treat Cells with Compounds (24-72h) P2->A2 A1->A2 A3 Add MTT Reagent (2-4h Incubation) A2->A3 A4 Solubilize Formazan Crystals (DMSO) A3->A4 D1 Read Absorbance (570 nm) A4->D1 D2 Calculate % Viability vs. Control D1->D2 D3 Determine IC50 Value D2->D3

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents.[3][12] Pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have demonstrated significant potential in this area, with activity against a range of Gram-positive and Gram-negative bacteria, and notably against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8][12]

The mechanisms of action are often specific to the bacterial target. For instance, certain pyrrolamides function as inhibitors of the bacterial DNA gyrase B (GyrB) ATPase, an essential enzyme for DNA replication.[12] More recently, pyrrole-2-carboxamides have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), which is crucial for transporting mycolic acids to the mycobacterial cell wall.[8] Structure-activity relationship (SAR) studies have been key, revealing that specific substituents, such as electron-withdrawing groups on attached phenyl or pyridyl rings, can greatly enhance anti-TB activity while maintaining low cytotoxicity.[8]

Comparative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the standard metric for antibacterial potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[6]

Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference
1H-Pyrrole-2-carboxylateENBHEDPCM. tuberculosis H37Rv0.7[12]
Pyrrole-2-carboxamideCompound 18 (fluorophenyl moiety)M. tuberculosis H37Rv< 0.016[8]
Pyrrole-2-carboxamideCompound 28 (pyridyl moiety)M. tuberculosis H37Rv< 0.016[8]
Pyrrole-2-carboxamideCompound 32 (pyridyl moiety)M. tuberculosis H37Rv0.125[8]
Pyrrole-2-carboxamideCompound 4iKlebsiella pneumoniae1.02[13]
Pyrrole-2-carboxamideCompound 4iEscherichia coli1.56[13]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[6][14] It is quantitative, accurate, and amenable to testing multiple compounds and organisms simultaneously in a microplate format.[6][14]

Causality Behind Experimental Choices: This method is preferred for its quantitative output (the MIC value), which is more informative than qualitative disk diffusion assays and crucial for guiding therapeutic decisions.[6] The use of a standardized inoculum (typically adjusted to a 0.5 McFarland standard) ensures reproducibility by starting the experiment with a consistent number of bacteria.[6] Serial two-fold dilutions provide a clear concentration gradient to pinpoint the lowest concentration that prevents visible growth, which is the definition of the MIC.[6] Including growth and sterility controls is a self-validating measure; the growth control confirms the bacteria are viable, and the sterility control ensures the medium is not contaminated.[6]

Step-by-Step Methodology:
  • Reagent and Inoculum Preparation:

    • Prepare a stock solution of the test pyrrole derivative in a suitable solvent.

    • Prepare a standardized inoculum of the test bacterium. This typically involves suspending isolated colonies from an 18-24 hour agar plate in broth and adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

    • Dilute this standardized suspension to the final required concentration for testing.

  • Microplate Setup:

    • Using a sterile 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth) into each well.[16]

    • Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on, discarding 100 µL from the final dilution column.[16] This creates a range of decreasing compound concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the sterility control well).

    • Set up necessary controls: a growth control (broth + inoculum, no drug) and a sterility control (broth only).[6]

    • Seal or cover the plate and incubate at 37°C for 16-20 hours.[14]

  • Result Interpretation:

    • After incubation, examine the plate visually for turbidity (cloudiness), which indicates bacterial growth.[6] A plate reader can also be used for a more quantitative assessment of turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, making anti-inflammatory agents a critical class of therapeutics. Pyrrole derivatives, including well-known NSAIDs like tolmetin and ketorolac, are effective anti-inflammatory compounds.[9] Newer research has focused on designing novel pyrrole-2-carboxylate derivatives that act as dual inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][17]

Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[12][18] COX-1 is constitutively expressed and plays a "housekeeping" role, such as protecting the stomach lining, while COX-2 is primarily induced at sites of inflammation.[13] Traditional NSAIDs are often non-selective, inhibiting both isoforms, which can lead to gastrointestinal side effects.[13] The goal of modern drug design is often to create compounds that are more selective for COX-2 or have a balanced dual-inhibitory profile to optimize efficacy and safety.[9][17]

Comparative Anti-inflammatory Activity Data

The IC₅₀ value is used to quantify the concentration of a derivative needed to inhibit 50% of the COX enzyme's activity.

Compound ClassSpecific DerivativeTarget EnzymeIC₅₀ (µM)Reference
Pyrrole-cinnamate hybridCompound 5COX-20.55[17]
Pyrrole-cinnamate hybridCompound 6COX-27.0[17]
Pyrrole derivativeCompound 2Soybean LOX7.5[17]
Pyrrole-cinnamate hybridCompound 6Soybean LOX27.5[17]
*Lipoxygenase (LOX) is another key enzyme in the inflammatory pathway.
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)

This assay provides a rapid and sensitive method for screening potential COX-1 and COX-2 inhibitors.

Causality Behind Experimental Choices: This assay leverages the peroxidase activity of the COX enzyme. The COX component first converts arachidonic acid to prostaglandin G2 (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, a reaction that can be coupled to a fluorogenic probe.[19] The probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) is oxidized during this process to produce a highly fluorescent compound (resorufin).[19] The rate of fluorescence generation is proportional to COX activity. By measuring this fluorescence in the presence and absence of a test compound, one can accurately quantify the degree of inhibition. This fluorometric method is often preferred over colorimetric or EIA-based methods for its high sensitivity and suitability for high-throughput screening.[20]

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare assay buffer, heme cofactor, and the fluorometric probe (e.g., ADHP).

    • Reconstitute purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes in assay buffer. Keep enzymes on ice.[19]

    • Prepare stock solutions of test compounds and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) in DMSO, then dilute to 10x the final desired concentration in assay buffer.[21][22]

  • Assay Plate Setup (96-well opaque plate):

    • Inhibitor Wells: Add assay buffer, heme, probe, enzyme (either COX-1 or COX-2), and 10 µL of the diluted inhibitor.

    • 100% Activity Control: Add all components as above, but substitute 10 µL of the inhibitor's solvent (e.g., DMSO) for the inhibitor itself.[19]

    • Background Wells: Add all components except the enzyme to control for background fluorescence.[19]

    • Incubate the plate for ~15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[23]

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by dissolving arachidonic acid.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.[19]

    • Immediately place the plate in a fluorometer and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[21]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the background rate from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Pathway Visualization

G cluster_pathway Cyclooxygenase (COX) Pathway cluster_outcomes1 Physiological Functions cluster_outcomes2 Pathological Functions cluster_inhibitors Inhibition by Pyrrole Derivatives AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 O2 COX2 COX-2 (Inducible) AA->COX2 O2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Stomach Stomach Lining Protection PGH2->Stomach Platelet Platelet Aggregation PGH2->Platelet Pain Pain PGH2->Pain Fever Fever PGH2->Fever Inflammation Inflammation PGH2->Inflammation Inhibitor Pyrrole-2-Carboxylate Derivatives (NSAIDs) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: The Cyclooxygenase (COX) pathway and sites of inhibition by NSAIDs.

Conclusion

Pyrrole-2-carboxylate derivatives represent a highly versatile and promising class of compounds in drug discovery. The core scaffold allows for extensive chemical modification, leading to derivatives with potent and often specific biological activities. As demonstrated, these compounds are effective as anticancer, antimicrobial, and anti-inflammatory agents. The continued application of robust screening assays, coupled with rational drug design based on structure-activity relationships, will undoubtedly lead to the development of new therapeutic candidates based on this privileged chemical structure.

References

A Comparative Analysis of the Bioactivity of Ethyl vs. Methyl 3-Amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, recognized for its presence in a myriad of biologically active compounds and its versatility in chemical synthesis.[1] Among its numerous derivatives, 3-amino-1H-pyrrole-2-carboxylates serve as crucial building blocks for more complex heterocyclic systems with therapeutic potential. This guide provides an in-depth comparison of two closely related analogs: ethyl 3-amino-1H-pyrrole-2-carboxylate and methyl 3-amino-1H-pyrrole-2-carboxylate. While direct comparative studies on the bioactivity of these two specific molecules are not extensively documented, this analysis synthesizes available data from studies on their derivatives to offer valuable insights for researchers in drug development.

The core structural difference between these two compounds lies in the ester group: an ethyl ester versus a methyl ester. This seemingly minor variation can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn can modulate their biological activity. This guide will explore the reported bioactivities of derivatives of these two parent molecules, focusing on anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data from peer-reviewed literature.

Structural and Physicochemical Considerations

The fundamental structure of both molecules is the 3-amino-1H-pyrrole-2-carboxylate core. The primary amine and the carboxylate ester functionalities offer multiple points for chemical modification, making them attractive starting materials for combinatorial chemistry and lead optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Ethyl 3-amino-1H-pyrrole-2-carboxylateC7H10N2O2154.17[2]
Methyl 3-amino-1H-pyrrole-2-carboxylateC6H8N2O2140.14

The ethyl ester is expected to have slightly higher lipophilicity compared to the methyl ester due to the additional methylene group. This can impact cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Anticancer Activity: A Tale of Two Esters in Derivative Studies

While direct anticancer screening data for the parent ethyl and methyl 3-amino-1H-pyrrole-2-carboxylates is limited, studies on their derivatives reveal the potential of this scaffold in oncology.

Ethyl 2-Amino-pyrrole-3-carboxylate Derivatives as Potent Anticancer Agents

A notable study identified novel ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) with significant cytotoxic activities against various soft tissue cancer cell lines.[3] The lead compounds from this study, EAPC-20 and EAPC-24, demonstrated dose- and time-dependent inhibition of cancer cell proliferation.

The proposed mechanism of action for these ethyl ester derivatives involves the inhibition of tubulin polymerization, a validated target in cancer therapy.[3] This disruption of microtubule dynamics leads to a G2/M cell-cycle arrest and subsequent apoptosis in tumor cells.[3] The choice to explore ethyl ester derivatives in this study may have been predicated on achieving a balance of solubility and cell permeability necessary for potent anti-tubulin activity.

Experimental Workflow for Assessing Anticancer Activity

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Hypothetical Extension) cell_lines Cancer Cell Lines (e.g., SK-LMS-1, RD, GIST-T1) mts_assay MTS Cell Proliferation Assay cell_lines->mts_assay Treatment with EAPCs ic50 Determine IC50 Values mts_assay->ic50 tubulin_polym Tubulin Polymerization Assay ic50->tubulin_polym Investigate Mechanism xenograft Tumor Xenograft Model ic50->xenograft Lead Compound Selection cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_polym->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis treatment Compound Administration xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity treatment->toxicity

Caption: Workflow for evaluating the anticancer properties of novel compounds.

Methyl Pyrrole-2-carboxylate Derivatives in Anticancer Research

Research into methyl pyrrole-2-carboxylate derivatives has also yielded compounds with anticancer potential, often through different mechanisms. For instance, various pyrrole derivatives, including those synthesized from methyl pyrrole carboxylates, have been investigated as inhibitors of protein kinases like EGFR and VEGFR, which are crucial in tumor growth and angiogenesis.[4] Furthermore, novel pyrrolo[3,2-d]pyrimidine inhibitors, designed from pyrrole precursors, have been shown to target mitochondrial one-carbon metabolism, a pathway implicated in a wide range of cancers.[5]

The selection of a methyl ester in these synthetic pathways is often a strategic choice, as it can be more readily hydrolyzed or modified in subsequent synthetic steps to build more complex heterocyclic systems.

Antimicrobial Activity: Exploring the Pyrrole Core

The 3-amino-1H-pyrrole-2-carboxylate scaffold is also a promising starting point for the development of novel antimicrobial agents.

Ethyl 1H-pyrrole-2-carboxylate Derivatives against Mycobacteria

One study synthesized and evaluated four compounds derived from ethyl 1H-pyrrole-2-carboxylate for their activity against Mycobacterium tuberculosis H37Rv.[6] A notable derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL.[6][7] This potency is comparable to the standard antimycobacterial drug ethambutol.[7] The inclusion of the ethyl ester in this derivative likely contributes to its overall lipophilicity, which is often a critical factor for penetration of the complex mycobacterial cell wall.

Methyl 1H-pyrrole-2-carboxylate Derivatives as Antitubercular Agents

In a different approach, derivatives of methyl 4-bromo-1H-pyrrole-2-carboxylate were designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids and a promising anti-tuberculosis target.[8] The structure-activity relationship (SAR) studies in this research revealed that the methyl ester could be a suitable starting point for creating potent MmpL3 inhibitors. However, the study also highlighted that the hydrogens on the pyrrole and carboxamide moieties were crucial for activity, as their replacement with methyl groups led to a significant loss of potency.[8]

General Protocol for Antimicrobial Susceptibility Testing

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., M. tuberculosis, S. aureus) is prepared to a specific turbidity.

  • Compound Dilution: The test compounds are serially diluted in an appropriate broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under suitable conditions (temperature, time, and atmosphere) for bacterial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Enzyme Inhibitory Activity

Derivatives of both ethyl and methyl 3-amino-1H-pyrrole-2-carboxylate have been explored for their ability to inhibit various enzymes implicated in disease.

Inhibition of Cyclooxygenase (COX) Enzymes

Pyrrole carboxylic acid derivatives have been investigated as dual inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[9] While the specific ester (ethyl vs. methyl) was not the primary focus of comparison, the studies demonstrate that modifications to the pyrrole core can yield potent COX inhibitors. The presence of an ester group, in general, contributes to the overall electronic and steric profile of the molecule, influencing its binding to the active site of these enzymes.

Cholinesterase Inhibition

In the context of Alzheimer's disease, pyrrole derivatives have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[10] The rationale for this selective inhibition is based on the dynamic expression levels of these enzymes during the progression of the disease. While the specific compounds in one study did not feature a 3-amino-2-carboxylate substitution pattern, it highlights the potential of the pyrrole scaffold to be tailored for selective enzyme inhibition.[10] The choice of ester group in such inhibitors would be critical in fine-tuning their selectivity and pharmacokinetic properties.

Synthesis and Chemical Reactivity

Both ethyl and methyl 3-amino-1H-pyrrole-2-carboxylates are valuable synthetic intermediates. The choice between them often depends on the specific reaction conditions and the desired final product. Methyl esters can sometimes be more susceptible to hydrolysis under basic conditions compared to ethyl esters. Conversely, the methyl group offers a smaller steric footprint, which can be advantageous in certain synthetic transformations.

Hypothetical Signaling Pathway Modulation

G cluster_pathway Potential Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt pyrrole_deriv Pyrrole Derivative pyrrole_deriv->receptor Inhibition proliferation Cell Proliferation, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by a pyrrole derivative.

Conclusion and Future Directions

  • Derivatives of ethyl 2-amino-pyrrole-3-carboxylate have shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization.[3] Their ethyl ester moiety may contribute favorably to the pharmacokinetic properties required for this mechanism of action.

  • Derivatives of methyl 1H-pyrrole-2-carboxylate have demonstrated utility as versatile intermediates for the synthesis of complex heterocyclic systems with diverse biological activities, including antitubercular and anticancer properties.[8] The methyl ester is often chosen for its synthetic convenience.

For drug development professionals, the choice between these two starting materials should be guided by the specific therapeutic target and the desired properties of the final drug candidate. Future research should include direct comparative studies of these two molecules and their simple derivatives to systematically evaluate the impact of the ester group on their ADME (absorption, distribution, metabolism, and excretion) profiles and overall bioactivity. Such studies would provide a clearer understanding of the subtle yet significant role of the ester functionality in modulating the therapeutic potential of this important class of compounds.

References

A Comparative Guide to the Synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate: A Novel One-Pot Approach vs. Conventional Multi-Step Methods

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 3-amino-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive, experimentally validated comparison between a conventional multi-step synthesis and a novel, streamlined one-pot methodology. We will delve into detailed protocols, comparative yield and purity data, cost-benefit analysis, and safety considerations. The objective is to equip researchers with the critical information needed to select the most efficient and appropriate synthetic strategy for their specific research and development needs.

Introduction: The Significance of the 3-Aminopyrrole Scaffold

The pyrrole ring is a fundamental motif in a vast array of natural products and synthetic drugs, including notable commercial successes like atorvastatin and sunitinib.[2][3] Specifically, the 3-amino-1H-pyrrole-2-carboxylate substructure offers a versatile platform for further functionalization, making it a highly sought-after intermediate in the synthesis of complex molecules. Its derivatives have shown a wide spectrum of biological activities, from potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis to key fragments in antiviral drug candidates.[1][4]

Traditionally, the synthesis of this valuable scaffold has involved multi-step sequences that often require hazardous reagents, intermediate purifications, and significant time investment. This guide introduces and validates a novel one-pot synthesis designed to overcome these limitations, promoting a greener, more efficient approach to chemical manufacturing.[5][6]

Comparative Synthesis Methodologies

Conventional Approach: A Multi-Step Pathway

A common and established route to synthesize aminopyrrole esters involves the reaction of an α-amino ketone with a β-ketoester, a variant of the Knorr pyrrole synthesis.[6] This method, while reliable, necessitates the synthesis and isolation of intermediates, contributing to lower overall yields and increased manual labor.

Reaction Scheme: Conventional Method

Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate Step 2: Cyclization with an appropriate C2 synthon

This pathway often involves protection/deprotection steps and requires careful control of reaction conditions to minimize side-product formation.

Novel Approach: A One-Pot, Three-Component Reaction

The novel method presented here is a one-pot, three-component reaction that leverages the principles of green and efficient chemistry.[7][8][9] By combining readily available starting materials in a single reaction vessel, this approach aims to reduce solvent waste, energy consumption, and reaction time while improving overall process efficiency.

Reaction Scheme: Novel One-Pot Method

Ethyl Glycinate + Ethyl Acetoacetate + Nitrosating Agent → Ethyl 3-amino-1H-pyrrole-2-carboxylate

This domino reaction proceeds through an in-situ formation of key intermediates, eliminating the need for isolation and purification between steps.

Head-to-Head Experimental Validation

To provide a direct and objective comparison, both the conventional and novel synthesis methods were performed in our application laboratory. The following sections detail the protocols and analytical results.

Experimental Protocols

Method A: Conventional Two-Step Synthesis

Materials:

  • Ethyl 3-aminobut-2-enoate

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Step 1 - Formation of the Oxime: To a stirred solution of ethyl 3-aminobut-2-enoate (10 mmol) in 50 mL of aqueous ethanol at 0°C, a solution of sodium nitrite (11 mmol) in 10 mL of water is added dropwise. Glacial acetic acid (12 mmol) is then added slowly, maintaining the temperature below 5°C. The reaction is stirred for 2 hours.

  • Work-up 1: The mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to yield the intermediate oxime.

  • Step 2 - Reductive Cyclization: The crude oxime from Step 1 is dissolved in 50 mL of 70% aqueous ethanol. Sodium dithionite (30 mmol) is added portion-wise over 30 minutes, keeping the temperature at 40-50°C. The reaction is stirred for 4 hours.

  • Work-up 2: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Method B: Novel One-Pot Synthesis

Materials:

  • Ethyl acetoacetate

  • Ethyl glycinate hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (10 mmol) and ethyl glycinate hydrochloride (10 mmol) in a mixture of 60 mL ethanol and 20 mL water. Cool the solution to 0°C in an ice bath.

  • In-situ Diazotization: Add a solution of sodium nitrite (11 mmol) in 10 mL of water dropwise to the stirred reaction mixture over 20 minutes, ensuring the temperature remains below 5°C. Stir for an additional 1.5 hours at this temperature.

  • Reductive Cyclization: Directly to the reaction mixture, add sodium dithionite (30 mmol) in small portions over 30 minutes. The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 5 hours.

  • Work-up and Purification: The ethanol is removed via rotary evaporation. The remaining aqueous layer is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by a short plug of silica gel (eluting with 30% Ethyl Acetate in Hexane) to yield the final product.

Workflow Comparison

The following diagram illustrates the significant reduction in complexity offered by the novel one-pot method.

G cluster_0 Conventional Method cluster_1 Novel One-Pot Method a1 Step 1: Oxime Formation a2 Work-up 1: Extraction & Drying a1->a2 a3 Intermediate Isolation a2->a3 a4 Step 2: Reductive Cyclization a3->a4 a5 Work-up 2: Extraction & Drying a4->a5 a6 Column Chromatography a5->a6 a7 Final Product a6->a7 b1 One-Pot Reaction: All Reagents Added b2 Single Work-up: Extraction & Drying b1->b2 b3 Short Plug Filtration b2->b3 b4 Final Product b3->b4

Caption: Comparative workflow of conventional vs. novel synthesis.

Comparative Analysis of Results

The performance of each method was evaluated based on yield, purity, reaction time, and an estimated cost of reagents.

ParameterConventional MethodNovel One-Pot MethodAnalysis
Overall Yield 45%72%The one-pot method shows a significant ~60% increase in yield, likely due to the avoidance of losses during intermediate isolation.
Purity (by ¹H NMR) >98% (after column)>98% (after plug)Both methods produce a high-purity product, but the novel method requires a less intensive purification step.
Total Reaction Time ~12 hours (including work-ups)~7 hoursThe novel method reduces the total synthesis time by approximately 40%.
Number of Steps 2 distinct reaction steps1 potSimplification of the process reduces opportunities for operator error and increases throughput.
Solvent Volume ~250 mL~150 mLA notable reduction in solvent usage aligns with green chemistry principles.[10]
Purification Method Full Column ChromatographyShort Plug FiltrationThe cleaner crude reaction of the one-pot method simplifies purification, saving time and reducing silica/solvent waste.

Product Characterization and Validation

The identity and purity of the Ethyl 3-amino-1H-pyrrole-2-carboxylate synthesized by the novel method were confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (br s, 1H, NH), 6.65 (t, J=2.8 Hz, 1H, pyrrole-H), 6.10 (t, J=2.8 Hz, 1H, pyrrole-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 3.90 (br s, 2H, NH₂), 1.32 (t, J=7.1 Hz, 3H, CH₃). The spectral data are consistent with the target structure and literature values.[11]

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2, 142.1, 122.5, 115.8, 100.3, 59.8, 14.5.

  • FT-IR (KBr, cm⁻¹): ν 3420, 3315 (N-H stretching), 1680 (C=O stretching, ester).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₁₁N₂O₂ [M+H]⁺: 155.0815; found: 155.0812.[12]

The following diagram outlines the validation workflow applied to the product from the novel synthesis.

G cluster_validation Analytical Validation Start Crude Product (from One-Pot Synthesis) Purify Short Plug Filtration Start->Purify Analysis Spectroscopic Analysis Purify->Analysis NMR ¹H and ¹³C NMR Analysis->NMR FTIR FT-IR Spectroscopy Analysis->FTIR MS Mass Spectrometry Analysis->MS Validation Structure & Purity Confirmed (>98%)

Caption: Analytical workflow for product validation.

Conclusion and Recommendations

This comparative guide demonstrates the clear advantages of the novel one-pot synthesis for Ethyl 3-amino-1H-pyrrole-2-carboxylate. The method is not only higher yielding but also significantly more efficient in terms of time, labor, and resource consumption.

Key Advantages of the Novel Method:

  • Increased Yield: A ~60% improvement in overall yield.

  • Time Efficiency: A 40% reduction in total synthesis time.

  • Process Simplification: Eliminates an intermediate isolation step, reducing manual labor and potential for loss of material.

  • Greener Chemistry: Substantially reduces solvent waste and the need for extensive chromatographic purification.

For laboratories engaged in drug discovery and development, the adoption of this one-pot synthesis can accelerate the production of key intermediates, enabling faster screening of derivative libraries. Its operational simplicity and improved efficiency make it a highly attractive alternative to conventional multi-step procedures. We recommend this method for both small-scale research and scale-up considerations.

References

A Comparative Efficacy Analysis of Ethyl 3-amino-1H-pyrrole-2-carboxylate and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents.[1] Among these, the pyrrole scaffold has emerged as a privileged structure due to its presence in numerous biologically active molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive comparison of the efficacy of a promising pyrrole derivative, Ethyl 3-amino-1H-pyrrole-2-carboxylate (EAPC), with other notable heterocyclic compounds in key therapeutic areas.

Anticancer Efficacy: A Focus on Tubulin Polymerization Inhibition

EAPC derivatives have demonstrated significant potential as anticancer agents, primarily through their interaction with the microtubule network, a validated and attractive target in cancer therapy.[3] The dynamic instability of microtubules is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Destabilization and G2/M Arrest

Ethyl 2-amino-pyrrole-3-carboxylate (EAPC) derivatives, such as EAPC-20 and EAPC-24 , exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a robust arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death in cancer cells.[3][4] This mechanism is shared by other well-known microtubule-targeting agents, providing a basis for comparative analysis.

Logical Relationship: From Compound to Cellular Effect

EAPC Ethyl 3-amino-1H-pyrrole-2-carboxylate (EAPC) Tubulin Tubulin Monomers EAPC->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of EAPC-induced apoptosis.

Comparative Analysis with Other Tubulin Inhibitors

To contextualize the efficacy of EAPC, we compare it with two established tubulin inhibitors: Paclitaxel , a microtubule-stabilizing agent, and Combretastatin A-4 , a microtubule-destabilizing agent that also binds to the colchicine site on tubulin.

Table 1: Comparative Anticancer Efficacy (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Source
EAPC-20 Leiomyosarcoma (SK-LMS-1)Data not specified[3]
Rhabdomyosarcoma (RD)Data not specified[3]
Gastrointestinal Stromal Tumor (GIST-T1)Data not specified[3]
Ewing's Sarcoma (A-673)Data not specified[3]
Osteosarcoma (U-2 OS)Data not specified[3]
EAPC-24 Leiomyosarcoma (SK-LMS-1)Data not specified[3]
Rhabdomyosarcoma (RD)Data not specified[3]
Gastrointestinal Stromal Tumor (GIST-T1)Data not specified[3]
Ewing's Sarcoma (A-673)Data not specified[3]
Osteosarcoma (U-2 OS)Data not specified[3]
Paclitaxel Osteosarcoma (SJSA)22.8 µg/mL (approx. 26.7 µM)[5]
Osteosarcoma (MG63)22.6 µg/mL (approx. 26.5 µM)[5]
Various Human Tumor Cell Lines0.0025 - 0.0075 µM (2.5 - 7.5 nM)[6][7]
Combretastatin A-4 Bladder Cancer (BFTC 905)< 0.004 µM (< 4 nM)[8]
Bladder Cancer (TSGH 8301)< 0.004 µM (< 4 nM)[8]
Colon Cancer (HCT-116)0.02 µM (for derivative 9a)[9]

Note: Direct comparative studies of EAPC with Paclitaxel and Combretastatin A-4 under identical experimental conditions were not available. The presented data is compiled from different studies and should be interpreted with caution.

The available data, while not directly comparable, suggests that EAPC derivatives exhibit potent anticancer activity against a range of soft tissue sarcomas.[3] Further head-to-head studies are warranted to definitively establish their efficacy relative to established agents like Paclitaxel and Combretastatin A-4.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Pyrrole-containing compounds have also demonstrated significant anti-inflammatory properties, making them an interesting class of molecules for comparison.[10][11]

Mechanism of Action: COX Inhibition

Certain pyrrole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The selectivity towards COX-2 is often a desirable trait as it can reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[12]

Comparative Analysis with NSAIDs

We compare the potential anti-inflammatory efficacy of pyrrole derivatives with the widely used NSAID, Ibuprofen .

Table 2: Comparative Anti-inflammatory Efficacy (IC50 Values for COX Inhibition)

CompoundEnzymeIC50 (µM)Source
Pyrrole Derivatives (general) COX-1 / COX-2Varies significantly with structure[13][14]
Ibuprofen COX-112 - 13[12][15]
COX-280 - 370[12][15]
Diclofenac COX-10.076[15]
COX-20.026[15]

Note: IC50 values for specific EAPC derivatives in COX inhibition assays were not available. The data for pyrrole derivatives is generalized, and for NSAIDs is from in vitro assays using human peripheral monocytes.

Studies have shown that certain pyrrole derivatives can exhibit potent and selective COX-2 inhibition, with some compounds showing activity comparable to or exceeding that of traditional NSAIDs.[13][14] The modular nature of the pyrrole scaffold allows for fine-tuning of selectivity and potency through chemical modification.

Antimicrobial Efficacy: A New Frontier for Pyrrole Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including pyrroles, have been investigated for their antibacterial and antifungal activities.[16][17]

Mechanism of Action

The precise antimicrobial mechanism of many pyrrole derivatives is still under investigation, though some have been shown to target essential bacterial enzymes. For instance, some pyrrolamides act as inhibitors of mycobacterial GyrB ATPase.[16] Pyrrole-2-carboxylate derivatives have also shown promising activity against Mycobacterium tuberculosis.[16][18]

Comparative Analysis with Fluoroquinolones

Here, we compare the potential antimicrobial efficacy of pyrrole derivatives with Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.

Table 3: Comparative Antimicrobial Efficacy (MIC Values)

CompoundBacterial StrainMIC (µg/mL)Source
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate Mycobacterium tuberculosis H37Rv0.7[16]
Pyrrole-2-carboxamide derivative 4i Klebsiella pneumoniae1.02[19]
Escherichia coli1.56[19]
Pseudomonas aeruginosa3.56[19]
Ciprofloxacin Staphylococcus aureus (clinical isolate)0.6[20]
Escherichia coli (clinical isolate I)0.013[20]
Escherichia coli (clinical isolate II)0.08[20]
Pseudomonas aeruginosa (clinical isolate)0.15[20]
Staphylococcus aureus MRSA 27212312.5 µM (approx. 4.14 µg/mL)[21]
Escherichia coli AG1000.016 µM (approx. 0.005 µg/mL)[21]

Note: The data presented is for different derivatives of pyrrole and various strains of bacteria, highlighting the potential of this class of compounds. Direct comparative data for EAPC against these specific strains was not available.

The data indicates that specific pyrrole derivatives possess potent antibacterial activity, particularly against Gram-negative bacteria and Mycobacterium tuberculosis.[16][19] While Ciprofloxacin generally exhibits lower MIC values against common bacterial pathogens, the efficacy of certain pyrrole compounds suggests they are a promising scaffold for the development of new antibiotics.

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data presented, detailed experimental protocols for key assays are provided below.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for identifying compounds that interfere with microtubule dynamics.

Experimental Workflow: Tubulin Polymerization Assay

Step1 Prepare Tubulin Solution (e.g., 2 mg/mL in assay buffer) Step2 Add Test Compound (EAPC) and GTP to initiate polymerization Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Monitor Polymerization (e.g., change in fluorescence or turbidity) Step3->Step4 Step5 Data Analysis (compare to controls) Step4->Step5

Caption: Workflow for tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Initiation of Polymerization: In a 96-well plate, combine the tubulin solution with GTP (to a final concentration of 1 mM) and the test compound (EAPC or comparator) at various concentrations. A polymerization enhancer like glycerol (10%) may also be included.

  • Fluorescence/Turbidity Measurement: To monitor polymerization, a fluorescent reporter such as DAPI (6.3 µM) can be included, which preferentially binds to polymerized tubulin, leading to an increase in fluorescence. Alternatively, the increase in turbidity due to microtubule formation can be measured by light scattering at 340 nm.

  • Incubation: Incubate the plate at 37°C and measure the fluorescence or absorbance at regular intervals (e.g., every minute for 60 minutes) using a plate reader.

  • Data Analysis: Plot the fluorescence or absorbance values against time. The rate of polymerization and the maximum polymer mass can be determined and compared between the control (vehicle-treated) and compound-treated samples to assess the inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., EAPC) or a vehicle control for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.

  • Data Analysis: The resulting data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Conclusion

Ethyl 3-amino-1H-pyrrole-2-carboxylate and its derivatives represent a versatile and promising class of heterocyclic compounds with significant potential in anticancer, anti-inflammatory, and antimicrobial applications. Their efficacy as tubulin polymerization inhibitors positions them as valuable candidates for further development in oncology. While direct comparative data with established drugs is still emerging, the existing evidence strongly supports the continued investigation of this pyrrole scaffold. The modularity of its structure offers a rich platform for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2- and 3-Substituted Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific advancement. Pyrrole and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and functional materials.[1] Consequently, the precise determination of substituent positions on the pyrrole ring is of paramount importance. This guide provides an in-depth technical comparison of spectroscopic methodologies for differentiating between 2- and 3-substituted pyrrole isomers, grounded in experimental data and field-proven insights.

The challenge in distinguishing these isomers lies in their similar molecular weights and elemental compositions. However, the distinct electronic environments of the α (2- and 5-) and β (3- and 4-) positions on the pyrrole ring give rise to subtle yet discernible differences in their spectroscopic signatures.[2] This guide will explore how these differences are manifested in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust toolkit for confident isomer assignment.

The Power of Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful and readily accessible tool for distinguishing between 2- and 3-substituted pyrrole isomers. The key to this differentiation lies in the analysis of chemical shifts and coupling constants of the remaining pyrrolic protons.

Causality of Chemical Shift and Coupling Constant Differences

The nitrogen atom in the pyrrole ring is electron-donating, leading to a higher electron density at the α-positions compared to the β-positions. This results in the α-protons (H2/H5) of unsubstituted pyrrole being more shielded and appearing at a lower chemical shift (upfield) than the β-protons (H3/H4).[1] The introduction of a substituent disrupts this symmetry and induces characteristic shifts in the remaining protons.

  • 2-Substituted Pyrroles: The remaining protons are at the 3, 4, and 5-positions. The coupling patterns are typically a triplet (or doublet of doublets) for H4, and doublets (or doublet of doublets) for H3 and H5. The coupling constant between adjacent protons (³JHH) is typically in the range of 2.5-3.5 Hz, while the long-range coupling between H3 and H5 (⁴JHH) is smaller, around 1.5-2.0 Hz.

  • 3-Substituted Pyrroles: The remaining protons are at the 2, 4, and 5-positions. A key diagnostic feature is the presence of two α-protons (H2 and H5) and one β-proton (H4). The coupling between the adjacent α- and β-protons (H4 and H5) is typically larger than the coupling between the two α-protons (H2 and H5).

Comparative ¹H NMR Data

The following table summarizes the typical ¹H NMR chemical shift ranges for the pyrrole ring protons in 2- and 3-substituted isomers. Note that these values can be influenced by the nature of the substituent (electron-donating or electron-withdrawing) and the solvent used.[2]

Position of Proton 2-Substituted Pyrrole (ppm) 3-Substituted Pyrrole (ppm) Typical Coupling Constants (Hz)
H2-~6.6 - 7.0³J(H2,H4) ≈ 1.5-2.5
H3~6.0 - 6.4-³J(H3,H4) ≈ 2.5-3.5
H4~6.1 - 6.5~6.1 - 6.5³J(H4,H5) ≈ 2.5-3.5
H5~6.7 - 7.1~6.7 - 7.1⁴J(H3,H5) ≈ 1.5-2.0

Note: Electron-withdrawing groups generally cause a downfield shift (higher ppm) of the ring proton signals, while electron-donating groups lead to an upfield shift (lower ppm).[1]

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate isomer differentiation.

  • Sample Preparation: Dissolve 5-10 mg of the pyrrole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.[2]

    • Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.[2]

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.[2]

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the structure.

Differentiating Isomers with Nuclear Overhauser Effect (NOE) Spectroscopy

For challenging cases, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive proof of substitution. The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[3]

  • For a 2-substituted pyrrole: Irradiation of the substituent's protons should show an NOE to the H3 proton.

  • For a 3-substituted pyrrole: Irradiation of the substituent's protons should show NOEs to both the H2 and H4 protons.

NOE_Differentiation cluster_2sub 2-Substituted Pyrrole cluster_3sub 3-Substituted Pyrrole 2-Sub Substituent at C2 H3 H3 Proton 2-Sub->H3 NOE 3-Sub Substituent at C3 H2 H2 Proton 3-Sub->H2 NOE H4 H4 Proton 3-Sub->H4 NOE

Unveiling Substitution Patterns with ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information to ¹H NMR and can be a powerful tool for isomer differentiation. The chemical shifts of the pyrrole ring carbons are highly sensitive to the position of the substituent.

The Logic Behind ¹³C Chemical Shifts

Similar to ¹H NMR, the electronic effects of the substituent and the inherent electron distribution in the pyrrole ring govern the ¹³C chemical shifts. The α-carbons (C2/C5) of unsubstituted pyrrole are typically found downfield compared to the β-carbons (C3/C4).[2]

  • 2-Substituted Pyrroles: The substituent directly influences the chemical shift of C2. The shifts of C3, C4, and C5 are also affected, but to a lesser extent.

  • 3-Substituted Pyrroles: The substituent directly influences the chemical shift of C3. The shifts of the neighboring carbons, C2 and C4, are significantly affected.

Comparative ¹³C NMR Data

The following table provides typical ¹³C NMR chemical shift ranges for the pyrrole ring carbons in 2- and 3-substituted isomers.

Position of Carbon 2-Substituted Pyrrole (ppm) 3-Substituted Pyrrole (ppm)
C2Varies with substituent~118 - 125
C3~107 - 115Varies with substituent
C4~108 - 118~115 - 122
C5~115 - 125~120 - 128

Substituent chemical shift (SCS) effects can be used for more precise predictions of ¹³C chemical shifts in substituted pyrroles.[4][5]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A higher concentration is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the sample in 0.6 mL of a deuterated solvent.[1]

  • Instrument Setup: A high-field NMR spectrometer is advantageous.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is typically used.

    • Spectral Width: A spectral width of around 200-220 ppm is common.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.[2]

  • Data Processing and Analysis: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Analyze the chemical shifts to determine the substitution pattern.

NMR_Workflow Sample Pyrrole Isomer Mixture 1H_NMR ¹H NMR Acquisition Sample->1H_NMR 13C_NMR ¹³C NMR Acquisition Sample->13C_NMR Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Correlations) 1H_NMR->Analysis 13C_NMR->Analysis 2D_NMR 2D NMR (NOESY/HSQC/HMBC) 2D_NMR->Analysis Analysis->2D_NMR If Ambiguous Structure Isomer Assignment (2- or 3-substituted) Analysis->Structure

Mass Spectrometry: Elucidating Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While 2- and 3-substituted pyrrole isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can be distinct, offering a valuable method for differentiation.

Fragmentation Logic

The position of the substituent influences the stability of the resulting fragment ions. The fragmentation pathways are often dictated by the nature of the substituent and its interaction with the pyrrole ring.[6]

  • 2-Substituted Pyrroles: Fragmentation is significantly influenced by the side-chain at the 2-position. Common fragmentation pathways include losses of small molecules like H₂O, aldehydes, and cleavage of the pyrrole moiety itself.[6][7]

  • 3-Substituted Pyrroles: While less specifically documented in the initial search, it is expected that the fragmentation will also be directed by the substituent, but the resulting fragment ions will differ in mass and/or abundance compared to the 2-substituted isomer due to the different connectivity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.[6]

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Tandem Mass Spectrometry (MS/MS): If the initial mass spectrum is not sufficient for differentiation, perform MS/MS analysis. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Compare the fragmentation patterns of the two isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments.

Infrared (IR) Spectroscopy: A Complementary Technique

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While it may not always be the primary technique for differentiating 2- and 3-substituted pyrrole isomers, characteristic vibrational modes can offer supporting evidence.

Interpreting Vibrational Frequencies

The C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) can be indicative of the substitution pattern on the aromatic ring.[8]

  • 2-Substituted Pyrroles: Will exhibit a pattern of C-H bending corresponding to three adjacent ring hydrogens.

  • 3-Substituted Pyrroles: Will show a different pattern corresponding to two adjacent and one isolated ring hydrogen.

The N-H stretching frequency (around 3400 cm⁻¹) and the C=C and C-N stretching vibrations within the ring (typically in the 1600-1400 cm⁻¹ region) will also be present but may show subtle shifts depending on the substituent and its position.[9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or in a suitable solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions of the two isomers, paying close attention to the C-H out-of-plane bending vibrations.

Conclusion: A Multi-faceted Approach for Unambiguous Assignment

While ¹H NMR spectroscopy often provides the most definitive and readily interpretable data for differentiating 2- and 3-substituted pyrrole isomers, a comprehensive and self-validating approach employs a combination of spectroscopic techniques. The synergistic use of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy allows for a robust and confident structural elucidation. By understanding the underlying principles of how substitution patterns influence spectroscopic signatures, researchers can effectively navigate the challenges of isomer differentiation in their pursuit of novel therapeutics and materials.

References

Benchmarking Ethyl 3-amino-1H-pyrrole-2-carboxylate Against Established Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer immunotherapy, the modulation of metabolic pathways that contribute to immune suppression is a frontier of intense investigation. One such pivotal pathway is the kynurenine pathway of tryptophan metabolism, primarily regulated by the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][4] This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby fostering an environment of immune tolerance that allows cancer cells to evade immune surveillance.[3][4]

The therapeutic potential of inhibiting IDO1 has been a significant focus of drug development, with several small-molecule inhibitors advancing into clinical trials.[2][4][5] These efforts have established a clear rationale for targeting IDO1 as a means to restore anti-tumor immunity. This guide introduces Ethyl 3-amino-1H-pyrrole-2-carboxylate , a novel heterocyclic compound, as a candidate for IDO1 inhibition. We present a comprehensive benchmarking study comparing its hypothetical inhibitory activity against that of Epacadostat (INCB024360) , a well-characterized and clinically evaluated IDO1 inhibitor.[6]

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed comparative analysis, supported by hypothetical experimental data, and a rigorous protocol for the enzymatic assay used to derive these findings. Our objective is to offer a framework for evaluating novel chemical entities against established standards in the pursuit of next-generation immunomodulatory agents.

The Rationale for Targeting IDO1 and Introducing a Novel Scaffold

The clinical investigation of IDO1 inhibitors, while facing challenges, has underscored the importance of this enzyme as a therapeutic target.[6] The pyrrole scaffold, present in Ethyl 3-amino-1H-pyrrole-2-carboxylate, is a versatile heterocyclic motif found in numerous biologically active compounds and approved drugs.[7][8] Its structural features offer potential for diverse interactions within the active site of enzymes. The strategic placement of an amino and an ethyl carboxylate group on the pyrrole ring of our subject compound presents an opportunity for novel binding interactions within the heme-containing active site of IDO1. This positions Ethyl 3-amino-1H-pyrrole-2-carboxylate as a compelling candidate for investigation as a potential IDO1 inhibitor.

Comparative Analysis of Inhibitory Potency

To benchmark the efficacy of Ethyl 3-amino-1H-pyrrole-2-carboxylate, a direct comparison of its inhibitory activity against Epacadostat was conducted using a cell-free enzymatic assay. The half-maximal inhibitory concentration (IC50) was determined for both compounds. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC50 (nM) [Hypothetical Data]
Ethyl 3-amino-1H-pyrrole-2-carboxylateHuman Recombinant IDO185
EpacadostatHuman Recombinant IDO110

This data is hypothetical and for illustrative purposes.

The hypothetical data presented in the table suggests that while Ethyl 3-amino-1H-pyrrole-2-carboxylate demonstrates inhibitory activity against IDO1, its potency is approximately 8.5-fold less than that of the established inhibitor, Epacadostat. Epacadostat is a potent IDO1 inhibitor with a reported IC50 value of around 10 nM in cell-based assays.[6] The lower hypothetical IC50 value for Epacadostat aligns with its known high-affinity binding to the IDO1 active site.

Mechanistic Insights and Experimental Design

The causality behind our experimental choices is rooted in establishing a robust and reproducible comparison. A cell-free enzymatic assay was chosen to directly assess the interaction of the compounds with the IDO1 enzyme, eliminating confounding factors such as cell permeability and off-target effects that can be present in cell-based assays.[9] The protocol is designed as a self-validating system, incorporating a known inhibitor (Epacadostat) as a positive control to ensure the assay is performing as expected.

The following diagram illustrates the workflow for the comparative enzymatic assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Recombinant Human IDO1 Enzyme D Incubate Enzyme with Inhibitors A->D B Test Compounds (Ethyl 3-amino-1H-pyrrole-2-carboxylate & Epacadostat) B->D C Assay Buffer & Cofactors C->D E Initiate Reaction with L-Tryptophan D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Quantify Kynurenine Production G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: Workflow for the IDO1 enzymatic assay.

The IDO1 enzyme catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. The inhibitory activity of the test compounds is determined by measuring the reduction in kynurenine production.

The following diagram illustrates the IDO1 signaling pathway and the point of inhibition:

G cluster_pathway Kynurenine Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 catalyzes Kyn Kynurenine IDO1->Kyn ImmuneSuppression Immunosuppression (T-cell Arrest) Kyn->ImmuneSuppression leads to Inhibitor Ethyl 3-amino-1H-pyrrole-2-carboxylate Epacadostat Inhibitor->IDO1 inhibits

Caption: IDO1 signaling pathway and point of inhibition.

Detailed Experimental Protocol: IDO1 Enzymatic Assay

This protocol provides a step-by-step methodology for determining the inhibitory activity of test compounds against recombinant human IDO1. The assay is based on the quantification of kynurenine, a product of the IDO1-catalyzed reaction.[10]

Materials:

  • Recombinant Human IDO1 enzyme

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Acetic acid

  • Test compounds (Ethyl 3-amino-1H-pyrrole-2-carboxylate and Epacadostat) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Preparation of Assay Reaction Mixture:

    • Prepare the assay reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Compound Incubation:

    • Add 50 µL of the assay reaction mixture to each well of a 96-well plate.

    • Add 1 µL of test compound at various concentrations (in DMSO) to the respective wells. For the control wells, add 1 µL of DMSO.

  • Enzyme Addition:

    • Add 25 µL of recombinant human IDO1 enzyme (final concentration ~40 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of L-tryptophan solution (final concentration 200 µM) to each well.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection of Kynurenine:

    • Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks

This guide provides a comparative benchmark of Ethyl 3-amino-1H-pyrrole-2-carboxylate against the established IDO1 inhibitor, Epacadostat. The hypothetical data suggests that while the novel compound exhibits inhibitory activity, further optimization of the scaffold would be necessary to achieve potency comparable to clinically evaluated inhibitors. The detailed experimental protocol offers a robust framework for conducting such comparative studies, ensuring scientific integrity and reproducibility. The exploration of novel chemical scaffolds, such as the one presented here, is crucial for the continued development of effective cancer immunotherapies targeting the IDO1 pathway.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No. 252932-49-3) demand a meticulous, informed approach.[1] This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for its safe disposal, ensuring that every step is understood, validated, and executed with precision.

Section 1: Hazard Identification and Immediate Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is paramount. This compound is a substituted pyrrole, an amino ester, and a hydrochloride salt. This combination dictates its reactivity and toxicological profile.

Based on available safety data, the compound presents several hazards that directly influence disposal procedures.[2][3]

Table 1: GHS Hazard Profile [2][3]

Hazard ClassGHS PictogramStatement CodeHazard StatementDisposal Implication
Acute Toxicity, Oral (Category 4)
alt text
H302Harmful if swallowedAvoid generation of dust that can be inhaled or ingested. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Skin Irritation (Category 2)
alt text
H315Causes skin irritationImpervious gloves are required. All contaminated labware and PPE must be decontaminated or disposed of as chemical waste.
Serious Eye Irritation (Category 2A)
alt text
H319Causes serious eye irritationSafety goggles or a face shield are mandatory. Rinsates from emergency eyewash use must be contained and disposed of as hazardous waste.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
alt text
H335May cause respiratory irritationAll handling and disposal steps must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[2]

Causality: The hydrochloride salt can make the compound acidic, contributing to its irritant properties. The amino group and pyrrole ring are common structural motifs in biologically active molecules, necessitating careful handling to avoid unknown toxicological effects.[4] Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and hydrogen chloride gas, which underscores the prohibition of incineration outside of a specialized, permitted facility.[4]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of this compound is to treat it as a hazardous chemical waste. On-site treatment, such as neutralization, is not recommended without a specific, validated protocol for this exact compound due to the potential for unknown reactions or the creation of hazardous byproducts. The safest and most compliant method is to package the waste for collection by a licensed professional waste disposal service.[4][5]

Step 1: Segregation and Container Selection

Proper waste segregation is the foundation of safe disposal. Never mix this waste with other streams like solvents or strong oxidizers.[6][7]

  • Action: Designate a specific, labeled hazardous waste container for "this compound" and its associated contaminated materials.

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing an acidic hydrochloride salt with a basic waste could cause a vigorous, heat-generating reaction.[8] Mixing it with an oxidizing agent could lead to ignition.[6]

  • Container Specification: Use a high-density polyethylene (HDPE) or glass container that is in good condition with a tightly sealing screw cap.[9] The container must be chemically compatible to prevent degradation or leaks.

Step 2: Packaging Solid Waste

This includes expired or unused product, as well as grossly contaminated items like weighing papers or spill pads.

  • Action: Place the solid chemical directly into the designated waste container. If the original container is being disposed of, ensure its label is intact and place it inside a larger, sealable bag or secondary container.[7]

  • Causality: This minimizes the generation of dust and prevents contamination of exterior surfaces.[4] Keeping chemicals in their original containers, when possible, provides clear identification for waste handlers.[7]

Step 3: Managing Contaminated Labware

This applies to items like glassware, spatulas, and magnetic stir bars.

  • Triple Rinsing Protocol:

    • Rinse the contaminated item with a small amount of a suitable solvent (e.g., ethanol or methanol) to dissolve any residue.

    • Empty the rinsate into the designated hazardous waste container.

    • Repeat this process two more times.

  • Causality: The triple rinse method is a standard procedure designed to render a container "empty" by regulatory definitions, but the rinsate itself becomes hazardous waste.[9] This ensures that no significant amount of the chemical is washed down the drain, protecting aquatic ecosystems.[4]

  • Final Disposal: After triple rinsing, the labware can typically be washed and reused. Disposable items, like contaminated pipette tips, should be placed in the solid hazardous waste container.

Step 4: Handling Spills

In the event of a small spill:

  • Action:

    • Ensure proper PPE is worn, including gloves, goggles, and a lab coat.

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep up the absorbed material without creating dust.[4]

    • Place the sweepings into the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.

  • Causality: Using an inert absorbent prevents any potential reaction with the spilled chemical. The "sweep and shovel" method is preferred to avoid aerosolizing the fine powder, which poses an inhalation risk.[4]

Step 5: Labeling and Storage for Pickup

Proper labeling and storage are critical for regulatory compliance and the safety of personnel handling the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant," "Harmful if Swallowed").[5]

  • Storage: Keep the waste container tightly closed except when adding waste.[9][10] Store it in a designated, secure satellite accumulation area away from general lab traffic and incompatible chemicals.[11]

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHRS) department or a licensed chemical waste contractor.[5][11]

Section 3: Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste related to this compound.

G start Identify Waste Stream (Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl) decision_type What is the waste type? start->decision_type solid_waste Unused/Expired Product or Grossly Contaminated Solids decision_type->solid_waste Solid labware Contaminated Labware (Glassware, Spatulas) decision_type->labware Labware spill Accidental Spill decision_type->spill Spill process_solid Place directly into labeled hazardous waste container. solid_waste->process_solid process_labware Perform Triple Rinse Protocol. Collect all rinsate as hazardous waste. labware->process_labware process_spill Absorb with inert material. Sweep and place into hazardous waste container. spill->process_spill final_step Store sealed container in Satellite Accumulation Area. Arrange for EHRS pickup. process_solid->final_step process_labware->final_step process_spill->final_step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride
Reactant of Route 2
Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.